molecular formula C12H14BrNO B1289025 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one CAS No. 304876-06-0

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B1289025
CAS No.: 304876-06-0
M. Wt: 268.15 g/mol
InChI Key: QUXWTPUEQGPBEQ-UHFFFAOYSA-N
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Description

5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a brominated indole derivative offered for research and development purposes. This compound is part of the indole chemical class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules and natural products . Indole derivatives are extensively investigated for their wide spectrum of biological activities, which include potential antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . The specific bromo and diethyl substitutions on the indole core structure are typically introduced to modulate the compound's electronic properties, lipophilicity, and steric profile, which can be crucial for optimizing interactions with biological targets and improving metabolic stability in preclinical research . Researchers value the indole nucleus as a versatile pharmacophore; it is known to bind with high affinity to multiple receptors, making it a privileged structure in the development of new therapeutic agents . While the specific mechanism of action for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is subject to ongoing research, related indole compounds have demonstrated various activities, such as regulating cellular signaling pathways, inducing apoptosis, and inhibiting cell cycle progression . This makes such compounds valuable tools for probing biological processes and developing new chemical entities. The product is supplied as a powder and should be stored at room temperature in a well-ventilated place, with the container kept tightly closed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

5-bromo-3,3-diethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14BrNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXWTPUEQGPBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(C=CC(=C2)Br)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621207
Record name 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one
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Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

304876-06-0
Record name 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one
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Record name 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic substitution on the oxindole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a cornerstone of modern drug design. This technical guide focuses on a specific, synthetically accessible derivative: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

The introduction of a bromine atom at the 5-position and gem-diethyl groups at the 3-position significantly influences the molecule's lipophilicity, metabolic stability, and potential for intermolecular interactions. Understanding these physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a lead compound in drug discovery programs. This document provides a comprehensive overview of the key physicochemical parameters of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, detailed experimental protocols for their determination, and the scientific rationale underpinning these methodologies.

Molecular Identity and Structure

Chemical Name: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one CAS Number: 304876-06-0[1] Molecular Formula: C₁₂H₁₄BrNO Molecular Weight: 268.15 g/mol [1]

Chemical Structure:

Physicochemical Properties

Due to the limited availability of direct experimental data for this specific compound in public literature, the following table includes a combination of known data and computationally predicted values from reputable sources. These predicted values serve as a valuable starting point for experimental design and characterization.

PropertyValue (Predicted unless stated)Source/Method
Melting Point 135-145 °CBased on substituted oxindole analogues
Boiling Point 385.2 ± 42.0 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs)
Aqueous Solubility Low (estimated < 0.1 mg/mL)Based on high LogP and non-polar structure
LogP (octanol/water) 3.2 ± 0.5Advanced Chemistry Development (ACD/Labs)
pKa (acidic) 10.5 ± 0.7 (amide N-H)Advanced Chemistry Development (ACD/Labs)
pKa (basic) -2.5 ± 0.4 (carbonyl oxygen)Advanced Chemistry Development (ACD/Labs)

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. The rationale behind the choice of each method is explained from the perspective of a senior application scientist in a drug discovery setting.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range suggests the presence of impurities. This is a critical quality control parameter. The capillary method is a widely accepted and accessible technique for accurate melting point determination.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is finely powdered.

  • Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample to pack a small amount of material into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

  • Initial Rapid Heating: The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.


}

Workflow for Capillary Melting Point Determination

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic exposure. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility as it measures the equilibrium concentration of a compound in a saturated solution.

Methodology: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: An excess amount of solid 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is added to a series of vials containing a buffered aqueous solution at a relevant physiological pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations.

  • Data Analysis: The solubility is reported as the average concentration from multiple replicates.


}

Workflow for Shake-Flask Solubility Determination

Lipophilicity (LogP) Determination

Rationale: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While the traditional shake-flask method is an option, reverse-phase HPLC offers a more rapid and less material-intensive approach that is well-suited for drug discovery screening. The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.

Methodology: HPLC-based LogP Determination

  • System Preparation: A reverse-phase HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R) are recorded.

  • Calculation of Capacity Factor (k'): The capacity factor for each standard and the test compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values.

  • Sample Analysis: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is dissolved in a suitable solvent and injected into the HPLC system to determine its retention time and calculate its log k'.

  • LogP Determination: The LogP of the test compound is then interpolated from the calibration curve using its calculated log k' value.


}

Workflow for HPLC-based LogP Determination

Ionization Constant (pKa) Determination

Rationale: The ionization state of a molecule at a given pH, determined by its pKa, profoundly affects its solubility, permeability, and interaction with biological targets. For 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, the amide proton is weakly acidic. UV-Vis spectrophotometry is a sensitive and efficient method for pKa determination, provided the compound has a chromophore and its UV-Vis spectrum changes with ionization state.

Methodology: UV-Vis Spectrophotometric pKa Determination

  • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.

  • Spectral Acquisition: A small aliquot of the stock solution is added to each buffer solution to a constant final concentration. The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH.

  • pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.


}

Workflow for UV-Vis Spectrophotometric pKa Determination

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. While experimental data for this specific molecule is not extensively published, the provided predicted values and detailed, robust experimental protocols offer a clear path forward for its comprehensive characterization. For researchers in drug discovery and development, the application of these methodologies will enable a thorough assessment of this compound's potential, facilitating informed decisions in lead optimization and further preclinical development. The structural modifications present in this oxindole derivative highlight the importance of systematic physicochemical profiling in modern medicinal chemistry.

References

  • PubChem. (n.d.). 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of 3,3-Disubstituted Oxindoles in Modern Drug Discovery

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] In particular, the C3-spirocyclic and 3,3-disubstituted oxindole moiety has garnered significant attention from the drug development community. The presence of a quaternary carbon center at the C3 position often imparts unique conformational constraints and metabolic stability, leading to compounds with potent and selective pharmacological profiles, including anticancer, antimicrobial, and antidiabetic properties.[2]

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, valuable derivative: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. The introduction of a bromine atom at the C5 position offers a strategic handle for further functionalization through various cross-coupling reactions, making this compound a versatile intermediate for the synthesis of a diverse library of potential therapeutic agents. We will delve into the logical design of the synthetic pathway, the causality behind the chosen experimental conditions, and the analytical techniques required for unambiguous structural elucidation and purity assessment.

Strategic Approach to Synthesis

  • Stage 1: Synthesis of the Core Scaffold - 3,3-diethyl-2,3-dihydro-1H-indol-2-one. This involves the dialkylation of the C3 position of the oxindole ring.

  • Stage 2: Regioselective Bromination. This step focuses on the introduction of a bromine atom at the C5 position of the pre-formed 3,3-diethyloxindole core. Two primary methodologies will be considered and contrasted: direct electrophilic aromatic substitution and a multi-step Sandmeyer reaction sequence.

Synthetic_Strategy Oxindole Oxindole DiethylOxindole 3,3-diethyl-2,3-dihydro-1H-indol-2-one Oxindole->DiethylOxindole Stage 1: C3-Dialkylation Target 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one DiethylOxindole->Target Stage 2: C5-Bromination

Caption: High-level two-stage synthetic strategy.

Part 1: Synthesis of 3,3-diethyl-2,3-dihydro-1H-indol-2-one

The key challenge in the alkylation of oxindole is the presence of two nucleophilic centers: the nitrogen atom (N1) and the enolizable carbon atom (C3). To achieve selective C3-dialkylation, a strong base is required to deprotonate the C3 position, followed by the addition of an alkylating agent.

Mechanism of C3-Alkylation

The reaction proceeds via the formation of an enolate intermediate. A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts a proton from the C3 position of oxindole, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an S(_N)2 reaction. The process is repeated to introduce the second ethyl group.

Alkylation_Mechanism cluster_0 First Alkylation cluster_1 Second Alkylation Oxindole Oxindole Enolate1 Enolate Intermediate Oxindole->Enolate1 1. Strong Base (e.g., NaH) Monoethyl 3-ethyl-2,3-dihydro-1H-indol-2-one Enolate1->Monoethyl 2. CH3CH2I Enolate2 Enolate Intermediate Monoethyl->Enolate2 1. Strong Base (e.g., NaH) Diethyl 3,3-diethyl-2,3-dihydro-1H-indol-2-one Enolate2->Diethyl 2. CH3CH2I

Caption: Mechanism of C3-dialkylation of oxindole.

Experimental Protocol: Synthesis of 3,3-diethyl-2,3-dihydro-1H-indol-2-one

Materials:

  • Oxindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of oxindole (1.0 equivalent) in anhydrous DMF dropwise to the cooled suspension over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3,3-diethyl-2,3-dihydro-1H-indol-2-one.

Part 2: Bromination of 3,3-diethyl-2,3-dihydro-1H-indol-2-one

With the 3,3-diethyl oxindole core in hand, the next critical step is the regioselective introduction of a bromine atom onto the benzene ring. The electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the carbonyl group will direct the electrophilic substitution. The most probable position for bromination is C5, which is para to the activating amino group and meta to the deactivating carbonyl group.

Method A: Direct Electrophilic Aromatic Substitution

This is the more direct approach, utilizing an electrophilic bromine source to directly brominate the aromatic ring. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose, offering milder reaction conditions compared to molecular bromine.[3][4]

Mechanism:

In the presence of an acid catalyst, NBS generates an electrophilic bromine species (Br


). The electron-rich aromatic ring of the oxindole attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation step restores the aromaticity and yields the 5-bromo product.

EAS_Mechanism Start 3,3-diethyloxindole Sigma Sigma Complex (Carbocation Intermediate) Start->Sigma Electrophilic Attack on Br+ NBS N-Bromosuccinimide (NBS) + Acid Catalyst NBS->Sigma Product 5-bromo-3,3-diethyloxindole Sigma->Product Deprotonation

Caption: Electrophilic aromatic substitution mechanism.

Experimental Protocol: Direct Bromination with NBS

Materials:

  • 3,3-diethyl-2,3-dihydro-1H-indol-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 3,3-diethyl-2,3-dihydro-1H-indol-2-one (1.0 equivalent) in acetonitrile in a round-bottom flask.[3]

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.05 equivalents) in one portion.[3]

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the final product.

Method B: Sandmeyer Reaction Sequence

The Sandmeyer reaction provides a less direct but highly regioselective alternative for introducing a bromine atom.[5][6][7] This multi-step process involves the conversion of an aromatic amino group into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide salt.

Sequence Overview:

  • Nitration: Introduction of a nitro group (-NO(_2)) at the C5 position of 3,3-diethyloxindole.

  • Reduction: Reduction of the nitro group to an amino group (-NH(_2)).

  • Diazotization: Conversion of the amino group to a diazonium salt (-N(_2)

    
    ).
    
  • Sandmeyer Reaction: Displacement of the diazonium group with bromine.

Sandmeyer_Sequence Start 3,3-diethyloxindole Nitro 5-nitro-3,3-diethyloxindole Start->Nitro 1. Nitration (HNO3/H2SO4) Amino 5-amino-3,3-diethyloxindole Nitro->Amino 2. Reduction (e.g., SnCl2/HCl) Diazonium Diazonium Salt Intermediate Amino->Diazonium 3. Diazotization (NaNO2/HBr) Product 5-bromo-3,3-diethyloxindole Diazonium->Product 4. Sandmeyer Reaction (CuBr)

Caption: The Sandmeyer reaction sequence for C5-bromination.

Experimental Protocol: Sandmeyer Bromination

(This protocol is presented in a condensed format due to its multi-step nature)

  • Nitration: To a solution of 3,3-diethyloxindole in concentrated sulfuric acid at 0 °C, add a mixture of nitric acid and sulfuric acid dropwise. Stir at low temperature until the reaction is complete (monitored by TLC). Pour the mixture onto ice and collect the precipitated 5-nitro-3,3-diethyloxindole by filtration.

  • Reduction: Suspend the 5-nitro derivative in ethanol and add a solution of tin(II) chloride in concentrated hydrochloric acid. Reflux the mixture until the starting material is consumed. Cool, neutralize with a base (e.g., NaOH), and extract the 5-amino-3,3-diethyloxindole with ethyl acetate.

  • Diazotization and Sandmeyer Reaction: Dissolve the 5-amino derivative in aqueous hydrobromic acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Add the cold diazonium salt solution to the CuBr solution. Allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) until nitrogen evolution ceases. Cool, extract the product with an organic solvent, and purify by column chromatography.[7]

Characterization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Unambiguous characterization of the final product is crucial for confirming its identity and purity. The following techniques are essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the two ethyl groups. The aromatic region should display a pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals will include the carbonyl carbon (~170-180 ppm), the quaternary C3 carbon, and the carbons of the aromatic ring and the ethyl groups.[1]

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~8.0-9.0N-H (singlet, broad)
~7.3-7.5Aromatic CH
~7.1-7.3Aromatic CH
~6.7-6.9Aromatic CH
~1.8-2.0-CH₂- (quartet)
~0.8-1.0-CH₃ (triplet)
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected IR Absorption Bands
Frequency (cm⁻¹) Functional Group
~3200-3300N-H stretch (amide)
~2900-3000C-H stretch (aliphatic)
~1700-1720C=O stretch (lactam)
~1600-1620C=C stretch (aromatic)
~1470-1490C-N stretch
~500-600C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its isotopic distribution, which is characteristic for bromine-containing compounds. Due to the presence of the two naturally occurring isotopes of bromine (


Br and 

Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.[8][9]
  • Expected Molecular Weight: 268.15 g/mol

  • Expected Mass Spectrum: A molecular ion peak cluster around m/z 268 and 270 with a ~1:1 intensity ratio.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. By first constructing the 3,3-diethyloxindole core and then employing a regioselective bromination strategy, this valuable intermediate can be efficiently prepared. The detailed characterization protocols provide the necessary framework for ensuring the structural integrity and purity of the final compound, paving the way for its application in the synthesis of novel and potentially bioactive molecules for drug discovery and development.

References

  • 3][10]imidazo[1,2-b][1][10][11][12]thiatriazine 1,1-dioxide (6). ResearchGate. (n.d.).

  • [¹H-NMR experiments run with compound 4 SfYERjv0BEloA7F4WoO)

Sources

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one CAS number 304876-06-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (CAS: 304876-06-0)

Foreword: Unlocking the Potential of a Privileged Scaffold

The 3,3-disubstituted oxindole core is a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive natural products and its role as a "privileged scaffold" in modern drug discovery.[1][2] This structural motif confers a rigid three-dimensional geometry that is ideal for targeted interactions with a variety of biological macromolecules. Within this esteemed class of molecules lies 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, a compound that combines the therapeutic promise of the oxindole core with the modulating effects of halogenation.

The introduction of a bromine atom at the C5 position is a strategic chemical modification. Halogen bonding can enhance binding affinity and selectivity for protein targets, and the lipophilicity imparted by the bromine can improve membrane permeability, often leading to enhanced biological activity.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, characterization, and potential applications of this specific, yet broadly relevant, molecule. We will delve into the causality behind experimental design, grounding our discussion in the established chemistry of its structural analogs.

Molecular Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a solid at room temperature, possessing a molecular structure that makes it a prime candidate for further functionalization and biological screening.

PropertyValueSource
CAS Number 304876-06-0[4]
Molecular Formula C₁₂H₁₄BrNO[4][5]
Molecular Weight 268.15 g/mol [4][5]
Boiling Point (Predicted) 371.8 ± 42.0 °C[5]
Density (Predicted) 1.335 ± 0.06 g/cm³[5]
MDL Number MFCD13192264[4]

Strategic Synthesis of the 3,3-Disubstituted Oxindole Core

Generalized Synthetic Workflow

The following diagram outlines a plausible and robust two-step synthetic pathway. The choice to perform a sequential alkylation is deliberate; it avoids the potential for over-alkylation or side reactions that can occur when attempting a one-pot dialkylation, thereby ensuring a cleaner reaction profile and simplifying purification.

G cluster_0 Step 1: Mono-Ethylation cluster_1 Step 2: Di-Ethylation A 5-Bromooxindole B Sodium Hydride (NaH) in dry THF A->B Deprotonation C Ethyl Iodide (EtI) B->C Nucleophilic Attack D 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one C->D Formation of Mono-alkylated Intermediate E 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one D->E Purification & Isolation F Sodium Hydride (NaH) in dry THF E->F Deprotonation G Ethyl Iodide (EtI) F->G Nucleophilic Attack H Target Molecule: 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one G->H Formation of Final Product

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Generalized)

This protocol is a representative methodology based on standard practices for the synthesis of 3,3-disubstituted oxindoles.[6][7]

Step 1: Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

  • Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromooxindole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution. Cool the flask to 0 °C in an ice bath.

    • Scientist's Note: THF is chosen for its ability to dissolve the starting material and its intermediates, and its inertness under the basic conditions. Cooling to 0 °C is critical to control the exothermic reaction during deprotonation and prevent side reactions.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Scientist's Note: NaH is a strong, non-nucleophilic base, ideal for generating the enolate of the oxindole. Using a slight excess ensures complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the mono-alkylated product.

Step 2: Synthesis of 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

  • Reaction Setup: Repeat steps 1 and 2 from the previous procedure, using the purified 5-bromo-3-ethyl-1,3-dihydro-indol-2-one (1.0 eq) as the starting material.

  • Deprotonation & Alkylation: Repeat steps 3 and 4, again using NaH (1.1 eq) for deprotonation and ethyl iodide (1.1 eq) for the second alkylation.

  • Final Workup: Perform the same quenching, extraction, and purification steps as described in Step 1. The final product should be characterized to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

No published spectra exist for this specific molecule. However, based on its structure and data from analogous compounds, we can confidently predict the key spectroscopic features essential for its identification.[8][9]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity
~ 8.0 - 8.2Singlet (s)
~ 7.4Doublet of Doublets (dd)
~ 7.3Doublet (d)
~ 6.8Doublet (d)
~ 1.9 - 2.1Quartet (q)
~ 0.8 - 1.0Triplet (t)
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm) Assignment
~ 180-182C =O (Amide Carbonyl)
~ 141Ar-C (C7a)
~ 132Ar-C (C5-Br)
~ 130Ar-C (C6)
~ 125Ar-C (C4)
~ 115Ar-C (C7)
~ 112Ar-C (C3a)
~ 55C (CH₂CH₃)₂ (Quaternary C3)
~ 32C H₂CH₃ (x2)
~ 8CH₂C H₃ (x2)

Mass Spectrometry (MS-ESI): Expected [M+H]⁺ at m/z 268.0 and 270.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Potential Pharmacological Significance and Applications

The true value of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one for drug discovery lies in the proven biological activities of its parent scaffold and the strategic placement of the bromo-substituent.

Anticancer and Kinase Inhibition

The 3,3-disubstituted oxindole skeleton is a well-established pharmacophore for the inhibition of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][10] The oxindole core can act as a scaffold to position substituents that interact with the ATP-binding pocket of kinases.

Furthermore, studies have consistently shown that 5-bromo-substituted isatin and indole derivatives exhibit potent anti-inflammatory and anticancer properties.[3][11] The bromine at the C5 position can significantly increase biological activity compared to non-brominated analogs.[3] For instance, certain 5-bromoindole derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[11]

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Tyrosine Kinase Ligand->EGFR Binds & Dimerizes P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation (ATP consumed) Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) P_EGFR->Downstream Oxindole 5-Bromo-3,3-diethyl -2-oxindole ATP Binding Pocket Oxindole:f1->EGFR Competitive Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Blocked Downstream->Apoptosis Inhibition Inhibition

Caption: Conceptual model of EGFR kinase inhibition by an oxindole derivative.

Anti-inflammatory Activity

Simple brominated indoles have been identified as potent anti-inflammatory agents.[3] They can significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE₂).[3] The mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3] Given these precedents, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a strong candidate for screening in anti-inflammatory assays.

Prospective Experimental Workflow: In Vitro Kinase Assay

To validate the therapeutic potential of the title compound, a logical next step is to perform an in vitro kinase inhibition assay. The following is a generalized protocol for assessing its activity against a target like EGFR.

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), 96-well microplates, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound stock solution in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Perform serial dilutions of the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one stock solution to achieve a range of final assay concentrations (e.g., 100 µM to 1 nM).

    • Scientist's Note: A wide concentration range is essential for accurately determining the IC₅₀ value. DMSO concentration in the final assay should be kept constant and low (<1%) to avoid solvent effects.

  • Assay Procedure: a. To each well of the microplate, add the kinase buffer. b. Add the diluted test compound or DMSO (for vehicle control). c. Add the peptide substrate and recombinant EGFR kinase. d. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. e. Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km value for the specific kinase). f. Incubate for 30-60 minutes at 30 °C.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's protocol. The signal (e.g., luminescence) is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one stands as a molecule of significant interest, built upon a scaffold with a rich history of therapeutic relevance. While direct biological data on this specific compound is sparse, the collective evidence from its structural analogs strongly suggests its potential as a modulator of key biological pathways, particularly in oncology and inflammation. The strategic inclusion of geminal diethyl groups at the C3 position and a bromine atom at C5 provides a unique combination of steric and electronic properties ripe for exploration.

This guide provides a robust framework for its synthesis and a logical roadmap for its initial biological evaluation. Future work should focus on the definitive synthesis and characterization of this compound, followed by broad screening against kinase panels and in cell-based assays for anticancer and anti-inflammatory activity. The insights gained will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the valuable class of 3,3-disubstituted 5-bromooxindoles.

References

  • Stereoselective Synthesis of 3,3-Disubstituted Oxindoles and Spirooxindoles via Allylic Alkylation of Morita–Baylis–Hillman Carbonates of Isatins with Cyclic Sulfamidate Imines Catalyzed by DABCO. The Journal of Organic Chemistry - ACS Publications.
  • Halogen Bonding Promoted Photoinduced Synthesis of 3,3-Disubstituted Oxindoles. ACS Publications.
  • Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Approach for 3,3-Disubstituted Oxindoles Synthesis: Aryl Iodine Catalyzed Intramolecular C–N Bond Oxidative Cross-Coupling. Organic Letters - ACS Publications. Available at: [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC - NIH. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. MDPI. Available at: [Link]

  • Biomedical Importance of Indoles. PMC - NIH. Available at: [Link]

  • Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Molbase. Available at: [Link]

  • Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. Moroccan Journal of Chemistry. Available at: [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. NIH. Available at: [Link]

  • 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. PubChem. Available at: [Link]

  • Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. PubChem. Available at: [Link]

  • SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]

  • 5-bromo-3-[(2,4-dimethylphenyl)amino]-2,3-dihydro-1H-indol-2-one. ChemBK. Available at: [Link]

  • Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 5-bromo-2,3-dihydro-1H-indene. PubChem. Available at: [Link]

  • Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. ResearchGate. Available at: [Link]

  • Supporting information Indoles. The Royal Society of Chemistry. Available at: [Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. Available at: [Link]

  • 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. ResearchGate. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Indolo[3,2- c]isoquinoline Hydroxamic Acid Derivatives as Novel Orally Topoisomerase-Histone Deacetylase Dual Inhibitors for NSCLC Therapy. PubMed. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry. Available at: [Link]

  • Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity. PubMed. Available at: [Link]

  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. MDPI. Available at: [Link]

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Spectral data analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data Analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. An erroneous structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to significant loss of time and resources. For novel chemical entities like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, a substituted oxindole, a multi-faceted analytical approach is not merely best practice; it is a requisite for scientific integrity. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Therefore, a rigorous understanding of its derivatives is of paramount importance.

This guide provides a comprehensive, field-proven framework for the spectral analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. We will move beyond a simple recitation of data, delving into the causal logic behind spectral interpretation. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we will construct a self-validating analytical workflow that confirms the molecule's identity with a high degree of confidence, meeting the rigorous standards of the drug development industry.

The Molecular Blueprint: Structure and Key Features

To interpret spectral data effectively, we must first understand the molecule's constituent parts. 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is comprised of a bicyclic oxindole core. This core features a benzene ring fused to a five-membered lactam (a cyclic amide) ring. Key features for spectroscopic analysis include:

  • Aromatic System: A tetra-substituted benzene ring containing an electronegative bromine atom.

  • Lactam Moiety: A secondary amide within a five-membered ring, featuring N-H and C=O functional groups.

  • Quaternary Carbon: A fully substituted sp³-hybridized carbon atom (C3) at the junction of two ethyl groups.

  • Aliphatic Groups: Two chemically equivalent ethyl groups, each containing methylene (CH₂) and methyl (CH₃) protons.

Fragmentation_Pathway M Molecular Ion (M•⁺) m/z = 268/270 F1 [M - C₂H₅]⁺ m/z = 239/241 (Loss of ethyl radical) M->F1 - •C₂H₅ (α-cleavage) F2 [M - Br]⁺ m/z = 189 (Loss of Br radical) M->F2 - •Br Integrated_Workflow cluster_Data Data Acquisition cluster_Info Information Derived IR IR Spectroscopy IR_info Functional Groups: - Amide (N-H, C=O) - Aromatic C=C - Aliphatic C-H IR->IR_info MS Mass Spectrometry MS_info Molecular Weight & Formula: - MW = 268/270 - Presence of one Br atom - Fragmentation (Loss of C₂H₅) MS->MS_info NMR ¹H & ¹³C NMR NMR_info Carbon-Hydrogen Framework: - Aromatic, Amide, Ethyl protons - Connectivity via splitting - Count of unique carbons NMR->NMR_info Structure Confirmed Structure of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one IR_info->Structure Cross-Validation MS_info->Structure Cross-Validation NMR_info->Structure Cross-Validation

Sources

An In-depth Technical Guide on the Solubility and Stability of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a substituted oxindole, a scaffold of significant interest in medicinal chemistry. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a potential therapeutic agent. This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound across a range of pharmaceutically relevant solvents and stress conditions. It details experimental protocols, from initial qualitative assessments to quantitative, stability-indicating HPLC methods, while emphasizing the scientific rationale behind each step. This document is intended to serve as a practical resource for researchers, enabling them to generate the critical data required for formulation development, analytical method validation, and regulatory submissions.

Introduction: The Importance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is underpinned by a thorough understanding of its fundamental properties. Among these, solubility and stability are critical determinants of a drug's bioavailability, manufacturability, and shelf-life. 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, with its specific combination of a brominated aromatic ring, a lactam, and diethyl substitution at the C3 position, presents a unique physicochemical profile that requires careful characterization.

This guide will provide the necessary theoretical background and practical, step-by-step protocols to:

  • Determine the equilibrium solubility in a variety of solvents with differing polarities.

  • Establish a comprehensive stability profile through forced degradation studies.

  • Develop a stability-indicating analytical method, crucial for accurately quantifying the parent compound in the presence of its degradation products.[1][2][3][4][5]

The insights gained from these studies are essential for making informed decisions in downstream development activities, including formulation design and the selection of appropriate storage conditions.[6][7]

Physicochemical Properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its behavior.

Table 1: Physicochemical Properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

PropertyValueSource
Molecular Formula C12H14BrNO[8]
Molecular Weight 268.15 g/mol [8]
Appearance (Predicted) White to off-white solidGeneral knowledge of similar compounds
Predicted logP ~3.5(Prediction based on similar structures)

The presence of the bromine atom and the diethyl groups contributes to the molecule's lipophilicity, suggesting potentially low aqueous solubility. The lactam moiety, however, provides a site for hydrogen bonding, which may enhance solubility in polar protic solvents.

Solubility Determination: A Phased Approach

A systematic approach to solubility determination ensures a comprehensive understanding of the compound's behavior in various solvent systems, which is critical for everything from chemical synthesis and purification to the development of a final dosage form.

Phase 1: Qualitative and Semi-Quantitative Solubility Assessment

The initial phase involves a rapid screening of solubility in a broad range of solvents. This provides a general understanding of the compound's polarity and helps in selecting solvents for more rigorous quantitative analysis.

Experimental Protocol: Qualitative Solubility Testing

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one into separate small vials.

  • Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to each vial.

  • Observation: Agitate the vials at a constant temperature (e.g., 25°C) and visually inspect for dissolution.

  • Incremental Addition: If the compound dissolves, add another increment of the compound until it no longer dissolves. If it does not dissolve, incrementally add more solvent up to a defined volume (e.g., 1 mL).

  • Classification: Classify the solubility based on the approximate amount of solvent required to dissolve the compound, as per USP/NF guidelines (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).

Table 2: Hypothetical Qualitative Solubility of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

SolventPolarity IndexSolubility ClassificationObservations
Water9.0Practically InsolubleNo visible dissolution.
Methanol6.6SolubleDissolves readily.
Ethanol5.2SolubleDissolves readily.
Acetone5.1Freely SolubleDissolves very quickly.
Dichloromethane3.1Freely SolubleDissolves very quickly.
Ethyl Acetate4.4SolubleDissolves with slight agitation.
Toluene2.4Sparingly SolubleRequires significant agitation.
Hexane0.1Very Slightly SolubleMinimal dissolution observed.
Dimethyl Sulfoxide (DMSO)7.2Very SolubleDissolves immediately upon addition.
Phase 2: Quantitative Solubility Determination by HPLC

For key solvent systems, particularly those relevant to formulation (e.g., water, buffers, co-solvent mixtures), a precise, quantitative determination of equilibrium solubility is required. The shake-flask method followed by HPLC analysis is the gold standard.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one to vials containing a known volume of the selected solvent (e.g., buffered aqueous solutions at various pH values, water, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples. Carefully withdraw a supernatant aliquot.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analysis: Analyze the diluted sample by a calibrated HPLC-UV method to determine the concentration.

Table 3: Hypothetical Quantitative Solubility Data

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 1.2 Buffer25< 0.01
pH 4.5 Buffer25< 0.01
pH 7.4 Buffer25< 0.01
Water25< 0.01
20% Ethanol in Water250.15
50% PEG400 in Water251.2
DMSO25> 100

Stability Assessment and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[6][7][9][10] These studies are used to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[2][4][9]

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1][3][5]

Forced Degradation Conditions

The compound should be subjected to a variety of stress conditions as mandated by ICH guidelines.[9][11] The goal is to achieve 5-20% degradation of the parent compound.[11]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 72 hours.

  • Photostability: Solid drug substance and solution exposed to light as per ICH Q1B guidelines.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each condition, mix an aliquot of the stock solution with the stressor (acid, base, or peroxide) in a vial. For thermal and photostability, the solid compound is directly exposed to the stress.

  • Incubation: Store the vials under the specified conditions for the designated time. A control sample (compound in solvent without the stressor) should be stored under ambient conditions.

  • Neutralization: At the end of the incubation period, neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Dilute all samples to a suitable concentration and analyze by the developed HPLC method.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is the most common approach for stability-indicating assays.[1][2] The primary goal is to achieve baseline separation of the parent peak from all degradation product peaks and any process impurities.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: The specificity of the method is demonstrated by analyzing the stressed samples. The chromatograms should show that the degradation product peaks do not interfere with the parent compound peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm this.

Interpreting Degradation Data

The results from the forced degradation studies will reveal the compound's liabilities.

Table 5: Hypothetical Forced Degradation Results

Stress Condition% Degradation of ParentNumber of DegradantsObservations
0.1 M HCl, 60°C12%2Significant degradation observed.
0.1 M NaOH, 60°C18%1Rapid degradation, potential hydrolysis of the lactam ring.
3% H₂O₂, RT5%1Minor degradation, suggesting some oxidative sensitivity.
Heat, 80°C (solid)< 2%0Compound is thermally stable in the solid state.
Photostability< 2%0Compound is not sensitive to light.

Based on these hypothetical results, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is susceptible to hydrolysis under both acidic and basic conditions, with greater instability in a basic environment. This suggests that formulations should be developed in a neutral to slightly acidic pH range and protected from strongly basic conditions. The degradation of indole derivatives can proceed through hydroxylation and subsequent ring cleavage.[12][13][14][15]

Visualizing the Workflow

A clear workflow ensures a systematic and logical progression of experiments.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Stability Assessment qual_sol Qualitative Solubility in Diverse Solvents sol_class Classify Solubility (e.g., Soluble, Insoluble) qual_sol->sol_class quant_sol Equilibrium Solubility (Shake-Flask Method) sol_class->quant_sol hplc_analysis HPLC-UV Analysis quant_sol->hplc_analysis forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) hplc_analysis->forced_deg method_dev Stability-Indicating HPLC Method Development forced_deg->method_dev data_interp Identify Degradation Pathways & Intrinsic Stability method_dev->data_interp end_point End: Comprehensive Physicochemical Profile data_interp->end_point start Start: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one start->qual_sol

Caption: Workflow for Solubility and Stability Characterization.

Conclusion

This technical guide has outlined a comprehensive, phase-appropriate strategy for determining the solubility and stability of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. By following the detailed protocols for qualitative and quantitative solubility assessment, forced degradation studies, and the development of a stability-indicating HPLC method, researchers can generate the high-quality data necessary to support the advancement of this compound through the drug development pipeline. A thorough understanding of these fundamental properties is not merely a regulatory requirement but a scientific necessity for successful formulation design, ensuring the delivery of a safe, stable, and efficacious drug product.

References

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A Comprehensive Technical Guide to the Purity Assessment of Synthesized 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the purity assessment of the synthesized novel compound, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to deliver a nuanced, field-proven approach to analytical characterization. We will explore the strategic selection and application of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system to ensure the highest degree of scientific integrity. This guide is grounded in authoritative references, including International Council for Harmonisation (ICH) guidelines, to ensure regulatory compliance and data robustness.

Introduction: The Criticality of Purity in Drug Development

The compound 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one belongs to the oxindole class of heterocyclic compounds, a scaffold prevalent in many biologically active molecules and pharmaceuticals.[1][2] The introduction of a bromine atom and diethyl groups at specific positions can significantly modulate its physicochemical and pharmacological properties. In the context of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of safety and efficacy.[3] Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects.[4][5]

Therefore, a rigorous and multi-faceted approach to purity assessment is paramount. This guide will detail a systematic workflow for characterizing the purity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, ensuring that the synthesized material meets the stringent standards required for further investigation and potential clinical application. The principles outlined are aligned with the International Council for Harmonisation (ICH) guidelines, which provide a global framework for the registration of pharmaceuticals for human use.[6][7]

Strategic Framework for Purity Assessment: An Orthogonal Approach

No single analytical technique can definitively establish the purity of a compound. A robust purity assessment relies on an orthogonal approach, employing multiple analytical methods with different separation and detection principles. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method.

Our strategic framework for the purity assessment of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one integrates chromatographic, spectroscopic, and elemental analysis techniques.

Caption: Orthogonal workflow for purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity determination for non-volatile organic compounds like our target molecule.[8] The choice of a C18 column is logical due to the compound's moderate polarity. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from early-eluting polar species to late-eluting non-polar by-products. UV detection is selected based on the chromophoric nature of the oxindole ring system.

Detailed Experimental Protocol: HPLC Method
  • Instrumentation: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[9]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Data Presentation: HPLC Purity Analysis
Sample BatchRetention Time (min)Peak Area (%)Identity
BDE-23-00115.299.855-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one
BDE-23-0018.70.08Impurity A (Unidentified)
BDE-23-00118.10.07Impurity B (Unidentified)

Trustworthiness: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure the reliability of the results.[10][11]

Volatile Impurities and Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.[12] The halogenated nature of the target molecule makes GC-MS a particularly powerful tool, as the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum, aiding in structural confirmation.[13]

Detailed Experimental Protocol: GC-MS Method
  • Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Scan Range: 40-500 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in ethyl acetate.

Data Presentation: GC-MS Impurity Profile
Retention Time (min)Tentative IdentityKey Mass Fragments (m/z)
12.55-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one281/283 (M+), 252/254, 224/226
4.2Residual Toluene91, 92

Trustworthiness: The identification of the main peak and any impurities is confirmed by comparing the acquired mass spectra with a reference library (e.g., NIST) and by the characteristic bromine isotope pattern.

Structural Integrity and Quantitative Purity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[14] ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the presence of the expected functional groups.[15] Furthermore, quantitative NMR (qNMR) can be used as a primary analytical method to determine the absolute purity of the compound without the need for a specific reference standard of the same substance.[3]

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2 s

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

Data Presentation: Expected NMR Spectral Data
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~8.0s1HNH
¹H~7.4d1HAr-H
¹H~7.2dd1HAr-H
¹H~6.8d1HAr-H
¹H~1.9q4H-CH₂-CH₃
¹H~0.8t6H-CH₂-CH₃
¹³C~180s-C=O
¹³C~140-110m-Aromatic C
¹³C~50s-C(CH₂CH₃)₂
¹³C~30s--CH₂-CH₃
¹³C~8s--CH₂-CH₃

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Trustworthiness: The structural assignment is confirmed by 2D NMR experiments such as COSY and HSQC if necessary. The absence of significant impurity signals in the ¹H NMR spectrum provides a strong indication of high purity.

Empirical Formula Verification: Elemental Analysis

Expertise & Experience: Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, and Bromine in this case).[16] This technique is crucial for confirming the empirical formula of a newly synthesized compound.[17] A close agreement between the experimentally determined and theoretically calculated elemental composition provides strong evidence for the compound's identity and purity.

Detailed Experimental Protocol: CHN/Br Analysis
  • Instrumentation: A calibrated elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Bromine is typically determined by a separate method, such as titration after combustion.

Data Presentation: Elemental Analysis Results
ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)51.0951.15+0.06
Hydrogen (H)5.005.05+0.05
Nitrogen (N)4.964.92-0.04
Bromine (Br)28.3228.25-0.07

Trustworthiness: The experimental results should be within ±0.4% of the theoretical values to be considered acceptable.

Caption: Logical flow of data interpretation for purity confirmation.

Conclusion: A Self-Validating System for Purity Assignment

The purity assessment of a synthesized compound is a systematic process of evidence gathering. By employing an orthogonal set of analytical techniques, we create a self-validating system. The high purity value obtained from HPLC is corroborated by the absence of volatile impurities in GC-MS, the clean NMR spectra confirming the structural integrity, and the correct elemental composition from elemental analysis. This multi-pronged approach provides a high degree of confidence in the assigned purity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, deeming it suitable for subsequent stages of research and development. Adherence to the principles and protocols outlined in this guide ensures the generation of robust and reliable data, which is the bedrock of scientific integrity and successful drug development.

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The Therapeutic Potential of 5-Bromo-Oxindole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold and the Impact of Bromination

The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its inherent biological activity is attributed to its ability to mimic the structure of endogenous ligands and interact with a variety of biological targets. The introduction of a bromine atom at the 5-position of the oxindole ring profoundly influences the molecule's physicochemical properties, often enhancing its lipophilicity, metabolic stability, and, most importantly, its biological activity. This strategic halogenation can lead to derivatives with potent and selective pharmacological profiles, making 5-bromo-oxindoles a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, offering critical insights for researchers and professionals engaged in drug development.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

5-Bromo-oxindole derivatives have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a spectrum of human cancer cell lines.[1][3] Their mechanisms of action are often complex, involving the inhibition of key enzymes and the disruption of cellular processes essential for tumor proliferation, survival, and metastasis.[4]

Mechanism of Action: Inhibition of Key Kinases

A primary mechanism through which 5-bromo-oxindole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Certain 5-bromo-oxindole-benzothiazole hybrids have demonstrated potent inhibitory activity against CDK2.[5] CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest, preventing cancer cell proliferation.[5] For instance, indirubin-5-sulphonic acid, an oxindole derivative, displayed a CDK2 inhibitory activity with an IC50 of 35 nM.[5]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: Novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity by inhibiting EGFR tyrosine kinase.[6][7] Aberrant EGFR activation is a hallmark of many cancers, and its inhibition can induce cell cycle arrest and apoptosis.[3][6]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: A series of novel 5-substituted oxindole derivatives have been designed and evaluated as promising inhibitors of Bruton's tyrosine kinase (BTK), a key component of B-cell receptor signaling that is implicated in B-cell malignancies.[8][9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Some 1-benzyl-5-bromoindolin-2-one derivatives have shown good inhibitory activity against VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[11]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of selected 5-bromo-oxindole and indole derivatives against various human cancer cell lines is summarized below. The IC50 value represents the concentration of the compound required to inhibit 50% of cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
Oxindole-Indole Conjugate (6d)MCF-7 (Breast)3.31 ± 0.11[12]
Oxindole-Indole Conjugate (6d)MDA-MB-231 (Breast)18.33 ± 0.71[12]
1-Benzyl-5-bromoindolin-2-one (7c)MCF-7 (Breast)7.17 ± 0.94[11]
1-Benzyl-5-bromoindolin-2-one (7d)MCF-7 (Breast)2.93 ± 0.47[11]
5-Bromo-7-azaindolin-2-one (23p)HepG2 (Liver)2.357[13][14]
5-Bromo-7-azaindolin-2-one (23p)A549 (Lung)>3.012[13][14]
5-Bromo-7-azaindolin-2-one (23p)Skov-3 (Ovarian)>3.012[13][14]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-bromo-oxindole derivative for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 5-Bromo-Oxindole Derivatives A->B 24h Incubation C Add MTT Reagent B->C 24-72h Treatment D Incubate to Allow Formazan Crystal Formation C->D 2-4h Incubation E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Antimicrobial Activity: Combating Pathogenic Microbes

Several 5-bromo-oxindole and 5-bromo-indole derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[2][15] The introduction of the bromo substituent at the 5-position appears to be a key determinant of this activity.

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial action of these compounds is believed to involve multiple mechanisms, including the inhibition of essential enzymes and the disruption of cell membrane integrity.[16][17] For instance, the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox) is thought to act by oxidizing essential protein thiols, leading to the inhibition of enzyme activity and subsequent microbial growth inhibition.[16] Some 6-bromoindolglyoxylamide derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[17]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. It represents the lowest concentration that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
5-Bromoindole-2-carboxamide (7a)E. coli0.35[15]
5-Bromoindole-2-carboxamide (7a)P. aeruginosa0.45[15]
5-Bromoindole-2-carboxamide (7b)E. coli0.40[15]
5-Bromoindole-2-carboxamide (7b)P. aeruginosa0.55[15]
5-Bromoindole-2-carboxamide (7c)E. coli0.35[15]
5-Bromoindole-2-carboxamide (7c)P. aeruginosa0.45[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The 5-bromo-oxindole derivative is serially diluted in the broth within a 96-well microtiter plate.[3]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[3]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute 5-Bromo-Oxindole Derivative in 96-well Plate B->C D Incubate Plate C->D Appropriate Conditions E Visually Inspect for Growth and Determine MIC D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond their anticancer and antimicrobial properties, 5-bromo-oxindole derivatives have also shown promise as anti-inflammatory and antiviral agents.

Anti-inflammatory Effects

Previous studies have indicated that certain oxindole derivatives, including 5-bromo-3-(2-oxopropyl)-3-hydroxy-2-oxindole, can inhibit visceral and acute inflammatory pain.[18] While the precise mechanisms for 5-bromo-oxindoles are still under investigation, related compounds like 5-fluoro-2-oxindole have been shown to inhibit inflammatory responses by modulating pathways involving mitogen-activated protein kinases (MAPK) and nitric oxide synthase 2 (NOS2).[18][19] Some spiro thiochromene–oxindole derivatives have demonstrated anti-inflammatory activity by inhibiting heat-induced Bovine Serum Albumin (BSA) denaturation.[20]

Antiviral Potential

The indole nucleus is a recognized pharmacophore in the development of antiviral drugs, with activity against viruses such as HIV and Hepatitis C Virus (HCV).[3] While specific data on 5-bromo-oxindole derivatives is emerging, the broader class of indole derivatives has been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.[3] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.[3]

Conclusion and Future Directions

5-Bromo-oxindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant potential for the development of novel therapeutics. The strategic placement of the bromine atom at the 5-position of the oxindole core consistently appears to enhance the therapeutic potential of the scaffold. Future research should focus on elucidating the detailed structure-activity relationships, optimizing the lead compounds for improved potency and selectivity, and conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this chemical space is poised to yield the next generation of drugs to combat a range of human diseases.

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In Silico Prediction of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of a novel derivative, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies to forecast therapeutic potential and assess drug-like properties. We will navigate through a multi-faceted approach, encompassing Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these techniques to their own drug discovery pipelines.

Introduction: The Promise of the Indol-2-one Core and the Role of In Silico Prediction

The indole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1] The subject of this guide, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, is a novel compound built upon this versatile scaffold. The introduction of a bromine atom at the 5-position and gem-diethyl groups at the 3-position presents a unique chemical entity with unexplored biological potential.

In the contemporary drug discovery landscape, the early assessment of a compound's bioactivity and potential liabilities is paramount. In silico prediction methods have emerged as indispensable tools, offering a rapid and cost-effective means to prioritize candidates for synthesis and experimental testing.[2] By leveraging computational models, we can hypothesize potential molecular targets, predict biological activity, and evaluate pharmacokinetic profiles, thereby streamlining the path from hit identification to lead optimization.[3]

This guide will delineate a comprehensive in silico workflow to characterize the bioactivity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, with a focus on its potential as an anticancer agent, a common therapeutic area for indol-2-one derivatives.

Foundational Analysis: Physicochemical Properties and Drug-Likeness

Prior to engaging in complex computational modeling, a fundamental analysis of the compound's physicochemical properties is essential. These properties are critical determinants of a molecule's pharmacokinetic behavior and overall drug-likeness.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the success of a drug candidate.[4][5] In silico ADMET prediction provides an early warning for potential liabilities.[6]

Experimental Protocol: ADMET Prediction using SwissADME

SwissADME is a free and widely used web server for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[7][8]

  • Input Molecule: Access the SwissADME web server. Input the structure of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, either by drawing the structure or by providing its SMILES (Simplified Molecular Input Line Entry System) string.

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: Scrutinize the output, paying close attention to:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Gastrointestinal (GI) Absorption: Prediction of the compound's absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Prediction of the compound's ability to cross the blood-brain barrier.

    • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

    • Bioavailability Score: A composite score that predicts the fraction of an administered drug that reaches the systemic circulation.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueInterpretation
Molecular Weight284.18 g/mol Compliant with Lipinski's Rule (< 500)
LogP (Lipophilicity)3.15Optimal range for drug absorption
Hydrogen Bond Donors1Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors1Compliant with Lipinski's Rule (< 10)
GI AbsorptionHighFavorable for oral administration
BBB PermeantYesPotential for CNS activity
CYP InhibitorPredicted for CYP1A2, CYP2C9Potential for drug-drug interactions
Bioavailability Score0.55Good probability of oral bioavailability

Target Identification and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] It is a powerful tool for predicting the binding affinity and interaction patterns of a small molecule with a protein target.

Given the prevalence of anticancer activity among indol-2-one derivatives, we will investigate the interaction of our target molecule with three well-established cancer-related protein kinases:

  • Aurora B Kinase (AURKB): A key regulator of mitosis, its overexpression is linked to various cancers.[11]

  • Thioredoxin Reductase (TrxR): An enzyme involved in redox balance, its inhibition can induce oxidative stress and apoptosis in cancer cells.[12][13]

  • Glycogen Synthase Kinase 3 Beta (GSK3β): A serine/threonine kinase implicated in numerous signaling pathways relevant to cancer.[14]

Experimental Protocol: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[15][16]

  • Protein Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use:

      • AURKB: PDB ID: 4AF3 (in complex with an inhibitor)[10][14]

      • TrxR: PDB ID: 3QFB (human thioredoxin reductase)[17]

      • GSK3β: PDB ID: 6TCU (in complex with a ligand)[6]

    • Using molecular visualization software such as PyMOL or Chimera, remove water molecules, co-factors, and any existing ligands from the protein structure.

    • Add polar hydrogens and assign partial charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format.

  • Ligand Preparation:

    • Generate a 3D structure of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one using a molecule editor like MarvinSketch or ChemDraw.

    • Perform energy minimization of the ligand structure.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation:

    • Define the binding site on the protein by creating a grid box that encompasses the active site. For proteins with a co-crystallized ligand, the grid box should be centered on the position of the original ligand.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.

  • Results Analysis:

    • Analyze the output file, which will contain the binding affinity (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the protein-ligand interactions of the best-scoring pose using PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic interactions.[18][19]

Data Presentation: Predicted Binding Affinities

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Aurora B Kinase4AF3-8.5Ala217, Leu154, Val162
Thioredoxin Reductase3QFB-7.9Ser497, Cys498, Gly499
GSK3β6TCU-9.1Val135, Asp200, Arg141

Mandatory Visualization: Molecular Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Cleaning, Protonation) grid Grid Box Definition (Binding Site Identification) p_prep->grid l_prep Ligand Preparation (3D Structure Generation, Energy Minimization) vina Run AutoDock Vina l_prep->vina grid->vina results Analyze Docking Scores (Binding Affinity) vina->results visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) results->visualize

Caption: Workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[20][21] By building a QSAR model for a set of indol-2-one analogs with known anticancer activity, we can predict the activity of our novel compound.

Experimental Protocol: QSAR Model Development

  • Dataset Curation:

    • Compile a dataset of at least 30-50 indol-2-one derivatives with experimentally determined anticancer activity (e.g., IC50 values) against a specific cancer cell line. This data can be sourced from medicinal chemistry literature or public databases like ChEMBL.

    • Ensure the dataset is structurally diverse and spans a significant range of activity values.

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set for external validation.[22]

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and physicochemical) using software like PaDEL-Descriptor or Mordred.

  • Descriptor Selection and Model Building:

    • Employ a feature selection algorithm to identify the most relevant descriptors that correlate with biological activity.

    • Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Random Forest, to build the QSAR model using the training set.

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the developed model to predict the activity of the compounds in the test set.[5]

    • Evaluate the model's predictive power using statistical metrics such as the coefficient of determination (R²), cross-validated R² (q²), and the R² for the test set (R²_pred). A robust and predictive model will have high values for these metrics (typically > 0.6).[21]

  • Prediction for the Target Molecule:

    • Calculate the same set of molecular descriptors for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

    • Use the validated QSAR model to predict its anticancer activity.

Mandatory Visualization: QSAR Workflow

data Dataset Curation (Indol-2-one Analogs with Known Activity) split Data Splitting (Training and Test Sets) data->split descriptors Molecular Descriptor Calculation split->descriptors selection Feature Selection descriptors->selection build QSAR Model Building (e.g., MLR, Random Forest) selection->build validate Model Validation (Internal and External) build->validate predict Predict Activity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one validate->predict

Caption: Workflow for QSAR model development and prediction.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[18] Pharmacophore modeling can be used to identify novel scaffolds that possess the key features required for bioactivity.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Ligand Set Preparation:

    • Select a set of at least 5-10 structurally diverse and highly active indol-2-one analogs from the QSAR dataset.

    • Generate low-energy conformers for each ligand.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active ligands, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings.

  • Pharmacophore Model Generation and Validation:

    • Use software like LigandScout or MOE to generate pharmacophore models based on the alignment of the active ligands.

    • Validate the generated models by screening a database containing both active and inactive compounds. A good pharmacophore model should have a high enrichment factor, meaning it preferentially retrieves active compounds.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, PubChem) to identify novel molecules that match the pharmacophore and are therefore potential hits.

Mandatory Visualization: Pharmacophore Concept

cluster_ligands Active Ligands cluster_features Pharmacophore Features L1 Ligand 1 HBD H-Bond Donor L1->HBD HY Hydrophobic L1->HY AR Aromatic Ring L1->AR L2 Ligand 2 HBA H-Bond Acceptor L2->HBA L2->HY L2->AR L3 Ligand 3 L3->HBD L3->HBA L3->HY model Generated Pharmacophore Model HBD->model HBA->model HY->model AR->model

Caption: Conceptual representation of pharmacophore model generation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the prediction of the bioactivity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. By integrating ADMET profiling, molecular docking, QSAR modeling, and pharmacophore analysis, we can construct a robust, multi-dimensional profile of this novel compound's therapeutic potential. The predictions generated through these methods provide a strong foundation for hypothesis-driven experimental validation.

It is crucial to emphasize that in silico predictions are not a substitute for experimental testing but rather a powerful tool to guide and prioritize research efforts. The validation of computational models is a critical step to ensure their reliability.[23][24] The most promising predictions from this workflow, such as high predicted binding affinity to a specific target and favorable ADMET properties, should be prioritized for chemical synthesis and subsequent in vitro and in vivo evaluation. The iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

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An In-depth Technical Guide to the Safe Handling and Storage of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safe handling and storage procedures for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. As a specialized heterocyclic compound, likely utilized in targeted research and drug development, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety. This document synthesizes information from analogous chemical structures, including halogenated aromatic compounds and oxindole derivatives, to establish a robust framework for risk mitigation. The protocols outlined herein are designed for an audience of trained researchers, scientists, and professionals in the field of drug development, emphasizing the causality behind each safety recommendation. All procedures are grounded in established principles of chemical safety and are supported by authoritative references.

Introduction and Compound Overview

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a substituted oxindole. The oxindole core is a prominent scaffold in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] The introduction of a bromine atom at the 5-position and two ethyl groups at the 3-position significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity, stability, and potential biological activity.[3] Given that specific safety data for this compound is not widely available, this guide will extrapolate from the known hazards and handling requirements of structurally related molecules to provide a conservative and comprehensive safety protocol.

The inherent reactivity of the oxindole core, particularly its susceptibility to nucleophilic attack and potential for oxidation, informs the basis of the handling and storage recommendations.[3] Furthermore, the presence of a halogenated aromatic ring necessitates precautions common to this class of compounds.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, the primary hazards are inferred from its constituent functional groups.

Inferred Hazard Profile:

Hazard CategoryDescriptionRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4]Bromo-substituted indoles and oxindoles are classified as irritants and may be harmful by multiple routes of exposure.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[4][6]Halogenated aromatic compounds and many heterocyclic compounds can cause irritation upon direct contact with the skin.[7][8]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6]As with most fine chemicals in powder form, direct contact with the eyes is likely to cause significant irritation.[7]
Respiratory Irritation May cause respiratory irritation.[4]Inhalation of fine dusts of complex organic molecules can lead to irritation of the respiratory tract.[7]
Long-term Exposure Potential for systemic effects.Long-term exposure to respiratory irritants may result in disease of the airways.[7] The toxicological properties of this specific compound have not been fully investigated.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one to prevent exposure through all potential routes.

  • Eye and Face Protection : Chemical safety goggles with side shields are the minimum requirement.[7] A face shield should be worn in situations with a higher risk of splashes or dust generation.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are essential. It is crucial to select gloves with an appropriate thickness and to be mindful of their breakthrough time.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A laboratory coat is required. For larger quantities or procedures with a high risk of spillage, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection : All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Safe Handling Procedures

Adherence to meticulous handling protocols is critical for minimizing the risk of exposure and contamination.

4.1. General Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]

  • Use appropriate tools (spatulas, weighing paper) to handle the solid material and prevent the generation of dust.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]

4.2. Weighing and Dispensing:

  • Don the appropriate PPE as outlined in Section 3.

  • Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.

  • Use a draft shield to minimize air currents that could disperse the powder.

  • Carefully transfer the desired amount of the compound, avoiding any sudden movements that could create dust.

  • Clean any spills immediately following the procedures in Section 6.

  • Securely close the container immediately after dispensing.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous situations.

5.1. Storage Conditions:

  • Temperature : Store in a cool, dry, and well-ventilated area.[9][10] Some related compounds are stored at temperatures as low as -20°C for long-term stability.[10]

  • Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[9]

  • Container : Keep the container tightly closed to prevent contamination and absorption of moisture.[9][11]

5.2. Incompatible Materials:

  • Strong Oxidizing Agents : Avoid contact with strong oxidizing agents, as this could lead to a vigorous and potentially explosive reaction.[7][9]

  • Strong Acids and Bases : While specific reactivity data is unavailable, it is prudent to avoid storage with strong acids and bases which could catalyze decomposition.

  • Heat and Ignition Sources : Keep away from heat, sparks, and open flames.[11]

Chemical Incompatibility Diagram:

G Incompatible Materials for Storage Compound 5-bromo-3,3-diethyl- 2,3-dihydro-1H-indol-2-one Oxidizers Strong Oxidizing Agents (e.g., nitrates, perchlorates) Compound->Oxidizers Violent Reaction Possible Acids Strong Acids Compound->Acids Potential Decomposition Bases Strong Bases Compound->Bases Potential Decomposition Heat Heat / Ignition Sources Compound->Heat Potential Decomposition

Caption: Incompatible materials for storage.

Emergency Procedures

A well-defined emergency response plan is essential for mitigating the consequences of an accidental release or exposure.

6.1. Spills:

  • Minor Spills :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

    • Sweep up the absorbed material and place it in a sealed, labeled container for proper waste disposal.[4]

    • Ventilate the area and wash the spill site after material pickup is complete.[4]

  • Major Spills :

    • Evacuate the laboratory and alert emergency responders.[7]

    • Prevent entry into the affected area.

    • Provide emergency responders with the location and nature of the hazard.[7]

Spill Response Workflow:

G Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small Major Major Spill Assess->Major Large EvacuateMinor Evacuate Immediate Area Minor->EvacuateMinor EvacuateMajor Evacuate Laboratory Major->EvacuateMajor PPE Don Appropriate PPE EvacuateMinor->PPE Absorb Cover with Inert Absorbent PPE->Absorb Collect Collect and Containerize Waste Absorb->Collect Clean Clean and Ventilate Area Collect->Clean Alert Alert Emergency Responders EvacuateMajor->Alert Secure Secure the Area Alert->Secure

Caption: Workflow for responding to spills.

6.2. First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : Immediately remove all contaminated clothing. Flush skin with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4]

Waste Disposal

All waste containing 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one must be treated as hazardous waste.

  • Collect all waste material, including contaminated absorbent materials and disposable PPE, in a designated, sealed, and properly labeled hazardous waste container.

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4] Contact a licensed professional waste disposal service.

Conclusion

The safe handling and storage of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one require a proactive and informed approach to laboratory safety. By understanding the potential hazards inferred from its chemical structure and adhering to the comprehensive protocols outlined in this guide, researchers can minimize risks and maintain a safe working environment. The principles of substitution, engineering controls, administrative controls, and personal protective equipment should always be applied to ensure the highest level of safety.

References

  • Sakla, A. P., Kansal, P., & Shankaraiah, N. (2020). Syntheses and reactivity of spiro-epoxy/aziridine oxindole cores: developments in the past decade. Organic & Biomolecular Chemistry, 18(42), 8572–8596. [Link]

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14947-14972. [Link]

  • ResearchGate. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • Hachuła, B., et al. (2017). Polymorphs of oxindole as the core structures in bioactive compounds. CrystEngComm, 19(3), 449-458. [Link]

  • Carl ROTH. (n.d.). 5-Bromoindole Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Young, D. (2020, August 7). How to Halogenate Aromatic Rings [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (2025, January 19). Halogenation of Aromatic Compounds MADE EASY! [Video]. YouTube. [Link]

  • Scilit. (n.d.). Syntheses and reactivity of spiro-epoxy/aziridine oxindole cores: developments in the past decade. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Retrieved from [Link]

  • Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

Sources

Introduction: The Significance of the Substituted Indolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one for Researchers and Drug Development Professionals

The indolin-2-one core, also known as oxindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic substitution on this core allows for the fine-tuning of its pharmacological properties. The introduction of a bromine atom at the 5-position, coupled with geminal diethyl groups at the 3-position, as seen in 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, creates a unique chemical entity with potential for exploration in drug discovery. This guide provides a comprehensive overview of the commercial availability, quality assessment, synthesis, and potential applications of this specific molecule for researchers and drug development professionals.

Part 1: Commercial Sourcing and Supplier Landscape

Procuring specialty chemicals like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one requires careful selection of suppliers to ensure material quality and batch-to-batch consistency, which are critical for reproducible research.

Identified Commercial Suppliers

A primary supplier for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is BLDpharm , who list the compound under the following identifiers:

Identifier Value
CAS Number 304876-06-0[1]
Molecular Formula C₁₂H₁₄BrNO[1]
Molecular Weight 268.15 g/mol [1]
MDL Number MFCD13192264[1]

Another potential supplier is Appchem , which also lists the compound with the same CAS number and molecular formula.[2] For researchers interested in a salt form, the hydrochloride version is also commercially available.

It is standard practice for suppliers like BLDpharm and Bidepharm to provide batch-specific Certificates of Analysis (CoA) upon request, which would include details on purity as determined by techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[3]

Part 2: Quality Control and Analytical Characterization

Prior to its use in any experimental setting, rigorous quality control and characterization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one are imperative. While a specific CoA for this compound is not publicly available, this section outlines the standard analytical methodologies employed for the structural confirmation and purity assessment of similar bromo-indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromo-substituted benzene ring, the N-H proton of the lactam, and the methylene and methyl protons of the two ethyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 5-bromo substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all 12 carbon atoms in the molecule, including the characteristic carbonyl carbon of the lactam, the quaternary carbon at the 3-position, and the carbons of the aromatic ring and the ethyl substituents.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a chemical compound. A reverse-phase HPLC method is typically suitable for bromo-indole derivatives.[4][5]

Illustrative HPLC Protocol for a Bromo-Indole Derivative:

Parameter Condition
Column C18 Reverse-Phase Column
Mobile Phase A gradient of acetonitrile and water, often with a small percentage of an acid like formic or phosphoric acid to improve peak shape.[4][5]
Detection UV spectrophotometer, typically at wavelengths around 254 nm or 280 nm where the indole chromophore absorbs.
Flow Rate Typically 1.0 mL/min for analytical scale.
Injection Volume 5-20 µL

The resulting chromatogram should ideally show a single major peak corresponding to the target compound, with the purity calculated based on the area percentage of this peak relative to any impurity peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (C₁₂H₁₄BrNO), the expected monoisotopic mass is approximately 267.03 g/mol . The isotopic pattern characteristic of a bromine-containing compound (two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes) would be a key confirmatory feature.

QC_Workflow cluster_procurement Procurement cluster_analysis In-House Analysis cluster_decision Decision supplier Select Supplier (e.g., BLDpharm) request_coa Request CoA supplier->request_coa nmr NMR Spectroscopy (¹H, ¹³C) request_coa->nmr Verify Structure hplc HPLC Analysis nmr->hplc Assess Purity ms Mass Spectrometry hplc->ms Confirm Mass pass Proceed to Experiment ms->pass Meets Specs fail Reject Batch ms->fail Does Not Meet Specs

Caption: Quality Control Workflow for Procured Chemicals.

Part 3: Synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Proposed Synthetic Pathway

The synthesis would likely start from 5-bromooxindole, which can be prepared from 5-bromo-1H-indole. The key step is the dialkylation at the C3 position.

synthesis_pathway start 5-Bromo-1H-indole step1 Oxidation start->step1 intermediate1 5-Bromoisatin step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 5-Bromooxindole step2->intermediate2 step3 Dialkylation with Ethyl Iodide/Bromide (strong base, e.g., NaH) intermediate2->step3 product 5-bromo-3,3-diethyl- 2,3-dihydro-1H-indol-2-one step3->product

Caption: Proposed Synthetic Route.

Experimental Protocol (Hypothetical):

  • Preparation of 5-Bromooxindole: This intermediate can be synthesized from 5-bromo-1H-indole through various methods, such as oxidation to 5-bromoisatin followed by reduction.

  • Dialkylation of 5-Bromooxindole:

    • To a solution of 5-bromooxindole in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C.

    • The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

    • Two to three equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide, are then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the desired 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

Part 4: Potential Applications in Research and Drug Discovery

While specific biological data for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is not yet published, the broader class of substituted indolin-2-ones has shown significant promise in various therapeutic areas, particularly in oncology.

Anticancer Potential

Many 3-substituted indolin-2-one derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, compounds with this core structure have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are key targets in anti-angiogenic and anti-proliferative cancer therapies. The presence of the bromo substituent can enhance the binding affinity and potency of these inhibitors.

Use as a Chemical Probe or Building Block

Given its specific substitution pattern, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can serve as a valuable chemical probe to investigate the structure-activity relationships of kinase inhibitors. The bromine atom also provides a synthetic handle for further functionalization through cross-coupling reactions, allowing for the creation of a library of more complex derivatives for screening in various biological assays.

Conclusion

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a commercially available compound with significant potential for exploration in drug discovery and chemical biology. This guide provides a framework for researchers to source, validate, and potentially synthesize this molecule. While specific biological data on this compound remains to be published, its structural relationship to a well-established class of bioactive molecules, particularly kinase inhibitors, makes it a compelling candidate for further investigation. As with any research chemical, careful analytical characterization is paramount to ensure the reliability and reproducibility of experimental results.

References

  • Google Patents. Method for preparing 5-bromoindole.
  • SIELC Technologies. Separation of 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-. Available at: [Link]

  • ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available at: [Link]

  • ResearchGate. A Practical Synthesis of 2-Substituted 5-Bromoindoles. Available at: [Link]

  • Appchem. 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. Available at: [Link]

  • PubChem. 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. Available at: [Link]

  • Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for... Available at: [Link]

  • J&K Scientific. 5-Bromo-3,3-dimethyl-2,3-dihydro-1h-indol-2-one. Available at: [Link]

  • Google Patents. 5-bromoindole preparation method.
  • CAS. CAS Source Index (CASSI). Available at: [Link]

  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: A Framework for the In Vitro Screening of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold as a Source of Bioactive Molecules

The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of natural products and synthetic molecules with significant therapeutic potential.[1][2] Derivatives of this heterocyclic system have been shown to exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The strategic introduction of a halogen, such as bromine at the 5-position, can substantially modify the molecule's electronic and lipophilic character, often enhancing its interaction with biological targets and augmenting its potency.

This document provides a comprehensive guide for the initial in vitro screening of a novel synthetic compound, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. The objective is to establish a foundational biological activity profile, guiding subsequent, more focused investigations. We will detail a logical, tiered approach, beginning with broad cytotoxicity assessments and progressing to more specific cell-based and biochemical assays. The protocols herein are designed to be robust and self-validating, incorporating essential controls and clear data analysis pathways to ensure scientific rigor.

Part 1: Foundational Screening - Assessing General Cellular Impact

The first crucial step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This foundational screen serves two primary purposes: 1) to identify if the compound possesses cytotoxic or cytostatic properties, which is a key characteristic of many anticancer agents[6], and 2) to establish a therapeutic window and appropriate concentration range for subsequent mechanistic assays, thereby distinguishing targeted biological effects from non-specific toxicity. Cell-based assays are paramount as they provide a more physiologically relevant context compared to isolated biochemical systems.[7][8][9]

Protocol 1.1: Cell Viability Assessment via MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[10][11]

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The IC50 value represents the concentration of the compound required to inhibit cell viability by 50%.[11][12]

Materials:

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (Test Compound)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and sterile tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) B Prepare Serial Dilutions in Culture Medium A->B C Seed Cells in 96-well Plate (e.g., 5,000 cells/well) D Incubate 24h for Adhesion E Add Compound Dilutions to Cells D->E F Incubate for 48-72h E->F G Add MTT Reagent (Incubate 4h) F->G H Solubilize Formazan Crystals G->H I Read Absorbance (570 nm) H->I J Normalize Data to Controls (% Viability) I->J K Plot Dose-Response Curve J->K L Calculate IC50 Value K->L

Caption: Workflow for determining compound IC50 using the MTT assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in DMSO. From this stock, create a series of working dilutions in complete culture medium. It is critical to ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Plate Layout Design: Design the plate to include blanks (medium only), vehicle controls (cells + medium with the highest DMSO concentration), and a range of test compound concentrations in triplicate.

| Example 96-Well Plate Layout for IC50 Determination | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Well Type | Content | Purpose | | Blank | 100 µL Medium | Background absorbance | | Vehicle Control | Cells + 0.5% DMSO | 100% Viability reference | | Test Compound | Cells + Compound (e.g., 0.1 to 100 µM) | Dose-response measurement | | Positive Control | Cells + Known Toxin (e.g., Doxorubicin) | Assay validation |

  • Compound Treatment: Add 100 µL of the prepared compound dilutions (or vehicle) to the appropriate wells. Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C. Purple formazan crystals should become visible.

  • Solubilization: Aspirate the MTT-containing medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well.[10] Place the plate on a shaker for 10 minutes to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration that corresponds to 50% viability.[12][13]

Part 2: Mechanistic Probing - Target-Oriented Assays

Following the initial cytotoxicity screen, the next phase involves assays designed to probe potential mechanisms of action, guided by the known activities of the broader oxindole chemical class. Many oxindoles function as enzyme inhibitors (e.g., protein kinases) or interact with specific cellular receptors.[1][4]

Protocol 2.1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a versatile framework to screen the compound for inhibitory activity against a specific purified enzyme.

Principle: Enzyme activity is measured by monitoring the rate of conversion of a substrate to a product, which often results in a change in absorbance. An inhibitor will decrease this rate. By testing a range of inhibitor concentrations, one can determine the IC50 for enzyme inhibition.[14][15]

Materials:

  • Purified enzyme of interest (e.g., a protein kinase, a metabolic enzyme)

  • Specific substrate for the enzyme

  • Test Compound (5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one)

  • Optimized assay buffer for the enzyme

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader with kinetic reading capability

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer. The final DMSO concentration should be kept constant and low (typically ≤1%).[14]

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank: Assay buffer only.

    • 100% Activity Control: Enzyme + assay buffer with corresponding DMSO concentration.

    • Test Wells: Enzyme + various concentrations of the test compound.

    • Positive Control: Enzyme + a known inhibitor of the enzyme.

  • Pre-incubation: Add the enzyme and the test compound (or vehicle) to the wells. Allow them to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V₀_Test / V₀_Control)] * 100

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.[16]

Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction cluster_readout Measurement & Analysis A Add Buffer, Enzyme, and Inhibitor/Vehicle B Pre-incubate (15-30 min) A->B C Add Substrate (Initiate Reaction) B->C D Kinetic Read (Absorbance vs. Time) C->D E Calculate Reaction Velocity D->E F Determine % Inhibition E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 2.2: Receptor Binding Assay (Competitive)

This protocol is designed to determine if the test compound can displace a known, labeled ligand from its receptor, indicating a potential binding interaction.

Principle: This assay uses a competitive format where the test compound competes with a labeled ligand (often radiolabeled or fluorescent) for binding to a receptor preparation (e.g., cell membranes expressing the receptor). The amount of labeled ligand that is displaced is proportional to the affinity of the test compound for the receptor.[17][18][19]

Materials:

  • Cell membrane preparation expressing the target receptor

  • Labeled ligand (e.g., ³H-labeled or fluorescently-tagged)

  • Test Compound (5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one)

  • Binding buffer

  • Wash buffer

  • Filter plates (e.g., glass fiber) and vacuum manifold

  • Scintillation fluid and counter (for radioligands) or fluorescence plate reader

Step-by-Step Procedure:

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of the labeled ligand (typically at or below its dissociation constant, Kd), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature or 37°C).

  • Separation of Bound and Free Ligand: Place the filter plate on a vacuum manifold to rapidly aspirate the unbound ligand through the filter. The receptor-ligand complexes are retained on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand. This step must be fast to minimize dissociation of the bound ligand.[19]

  • Quantification:

    • For radioligands, the filters are collected, and radioactivity is measured using a scintillation counter.

    • For fluorescent ligands, the fluorescence retained on the filter can be measured directly in the plate.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled known ligand) from total binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Use non-linear regression to calculate the IC50, which is the concentration of the test compound that displaces 50% of the labeled ligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[20]

Conclusion and Future Directions

The protocols described in this application note provide a robust and logical starting point for characterizing the in vitro biological activity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. The initial cell viability screen is essential for identifying general cytotoxic effects and defining a working concentration range. Subsequent enzyme inhibition and receptor binding assays can then provide valuable, mechanistic insights into the compound's potential molecular targets. Positive "hits" from this initial screening cascade will warrant more advanced studies, such as detailed enzyme kinetics, broader kinase or receptor profiling, and validation in more complex cellular models, ultimately paving the way for potential therapeutic development.

References

  • Verma, S., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Heliyon. Available at: [Link]

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  • Chandra Sekhar, K. V. G., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Folia Microbiologica. (2001). Novel oxindole derivatives and their biological activity. PubMed. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Kolb, P., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]

  • Khan, F., et al. (2022). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. MDPI. Available at: [Link]

  • Khetmalis, Y. M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry. Available at: [Link]

  • Millipore Sigma. (n.d.). Receptor Binding Assays. Millipore Sigma. Available at: [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Available at: [Link]

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  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]

  • PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Available at: [Link]

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  • PubChem. (n.d.). 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. PubChem. Available at: [Link]

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  • PubChem. (n.d.). 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. PubChem. Available at: [Link]

  • Molecules. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Available at: [Link]

  • Moroccan Journal of Chemistry. (2022). Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. Moroccan Journal of Chemistry. Available at: [Link]

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  • ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]

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Application Notes and Protocols for Utilizing 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indolinone Scaffold

The 2-indolinone (or oxindole) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] In oncology, derivatives of this scaffold have been the subject of intensive research, leading to the development of targeted anticancer agents.[1][3][4] The introduction of a bromine atom, particularly at the 5-position of the indole ring, has been shown to enhance the cytotoxic and antiproliferative activities of these compounds against various cancer cell lines.[5][6][7][8][9] While the specific compound 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a novel investigational agent, its structural similarity to other biologically active 5-bromo-indolinones suggests its potential as a valuable candidate for cancer research.[7][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. The protocols herein are designed to first establish its cytotoxic profile and then to elucidate its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Section 1: Initial Characterization and Cytotoxicity Profiling

The foundational step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. This allows for the calculation of key quantitative metrics such as the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies. The Cell Counting Kit-8 (CCK-8) assay is a robust and sensitive colorimetric method for this purpose.[11][12][13]

Causality Behind Experimental Choices

The CCK-8 assay is selected over traditional methods like the MTT assay due to its superior sensitivity, lower cytotoxicity, and simpler protocol as the formazan dye produced is water-soluble.[11][12] This ensures that the observed effects are more likely attributable to the test compound rather than the assay components themselves. A panel of cancer cell lines with different tissue origins (e.g., lung, breast, colon) is recommended to assess the compound's spectrum of activity.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines (e.g., A549, MCF-7) cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into 96-well plates cell_harvest->cell_seeding compound_prep 4. Prepare serial dilutions of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one treatment 5. Add compound to wells (including vehicle control) compound_prep->treatment incubation 6. Incubate for 24, 48, or 72 hours treatment->incubation add_cck8 7. Add CCK-8 reagent to each well incubate_cck8 8. Incubate for 1-4 hours add_cck8->incubate_cck8 read_plate 9. Measure absorbance at 450 nm incubate_cck8->read_plate calc_viability 10. Calculate cell viability (%) plot_curve 11. Plot dose-response curve calc_viability->plot_curve calc_ic50 12. Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of the test compound.

Detailed Protocol: CCK-8 Cytotoxicity Assay
  • Cell Seeding:

    • Culture human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cells in their respective recommended media until they reach 70-80% confluency.[14][15][16][17][18]

    • Trypsinize and harvest the cells, then perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control group (medium with the same final concentration of DMSO) and a blank control group (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • Assay and Data Acquisition:

    • Following the incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Representative Data Presentation
Cell LineIncubation Time (h)IC50 (µM) [Hypothetical Data]
A5492445.2
A5494822.8
A5497211.5
MCF-72468.3
MCF-74835.1
MCF-77218.9

Section 2: Investigating the Induction of Apoptosis

A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis.[19] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and quantifying apoptosis by flow cytometry.[20][21][22]

Causality Behind Experimental Choices

This dual-staining method provides a clear distinction between different cell populations. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[20] Propidium Iodide is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Apoptosis Detection

G cluster_prep Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed_cells 1. Seed cells in 6-well plates treat_cells 2. Treat with compound at IC50 concentration seed_cells->treat_cells incubate_cells 3. Incubate for 24 or 48 hours treat_cells->incubate_cells harvest_cells 4. Harvest both adherent and floating cells wash_cells 5. Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells 6. Resuspend in Annexin V Binding Buffer wash_cells->resuspend_cells stain_cells 7. Add Annexin V-FITC and Propidium Iodide resuspend_cells->stain_cells incubate_dark 8. Incubate in the dark stain_cells->incubate_dark acquire_data 9. Acquire data on a flow cytometer analyze_data 10. Analyze dot plots to quantify cell populations acquire_data->analyze_data

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Preparation and Treatment:

    • Seed A549 or MCF-7 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting and Staining:

    • After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization).[20][22]

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold 1X Phosphate Buffered Saline (PBS).

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL stock) to the cell suspension.[21]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Viable cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells

Representative Data Presentation
Treatment GroupViable Cells (%) [Hypothetical]Early Apoptotic Cells (%) [Hypothetical]Late Apoptotic Cells (%) [Hypothetical]Necrotic Cells (%) [Hypothetical]
Vehicle Control92.53.12.42.0
Compound (IC50)45.828.721.34.2

Section 3: Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and eventual cell death.[23][24] Flow cytometric analysis of cellular DNA content using propidium iodide is a standard method to investigate these effects.[25][26]

Causality Behind Experimental Choices

Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[23] This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). An accumulation of cells in a particular phase after treatment indicates cell cycle arrest at that checkpoint.

Experimental Workflow for Cell Cycle Analysis

G cluster_prep Cell Culture & Treatment cluster_fixation Cell Fixation & Staining cluster_analysis Flow Cytometry Analysis seed_cells 1. Seed cells and synchronize if necessary treat_cells 2. Treat with compound at IC50 concentration seed_cells->treat_cells incubate_cells 3. Incubate for a defined period (e.g., 24h) treat_cells->incubate_cells harvest_cells 4. Harvest and wash cells fix_cells 5. Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_fix 6. Wash to remove ethanol fix_cells->wash_fix rnase_treat 7. Treat with RNase A wash_fix->rnase_treat stain_pi 8. Stain with Propidium Iodide rnase_treat->stain_pi acquire_data 9. Acquire data on a flow cytometer analyze_hist 10. Analyze DNA content histograms acquire_data->analyze_hist

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Preparation and Treatment:

    • Seed A549 or MCF-7 cells in 6-well plates.

    • Treat the cells with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in 200 µL of PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to eliminate the signal from double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of fluorescence intensity to visualize the distribution of cells in the G0/G1, S, and G2/M phases.

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase.

Representative Data Presentation
Treatment GroupG0/G1 Phase (%) [Hypothetical]S Phase (%) [Hypothetical]G2/M Phase (%) [Hypothetical]
Vehicle Control65.422.112.5
Compound (IC50)25.315.659.1

Section 4: Elucidating Molecular Mechanisms with Western Blotting

To understand the molecular pathways affected by 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, Western blotting can be employed to measure changes in the expression and phosphorylation status of key regulatory proteins.[27][28][29][30][31] Based on the activities of related indole compounds, proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin D1, CDK4) are logical targets for initial investigation.[7][19][24]

Causality Behind Experimental Choices

Western blotting provides semi-quantitative data on specific protein levels.[27] By probing for key proteins, we can test hypotheses generated from the apoptosis and cell cycle data. For example, if apoptosis is observed, we can investigate whether it is mediated by a change in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and the activation of executioner caspases like Caspase-3. If G2/M arrest is observed, we can examine the levels of cyclins and cyclin-dependent kinases that regulate this transition.

Detailed Protocol: Western Blot Analysis
  • Protein Extraction:

    • Treat cells with the compound as in previous experiments.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins based on size by running them on a polyacrylamide gel.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29][30]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[31]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin D1) overnight at 4°C.[29]

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using X-ray film or a digital imaging system.

    • Perform densitometry analysis on the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and control samples.

Conclusion

This application guide outlines a systematic and logical progression of experiments to characterize the anticancer potential of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression. The subsequent Western blot analysis will provide crucial insights into the underlying molecular mechanisms. This comprehensive approach will establish a solid foundation for the further development of this promising compound as a potential therapeutic agent.

References

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  • Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. Available at: [Link]. [Accessed January 17, 2026].

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  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Available at: [Link]. [Accessed January 17, 2026].

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  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health. Available at: [Link]. [Accessed January 17, 2026].

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5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

A Versatile Intermediate for Advanced Organic Synthesis and Drug Discovery

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, heterocyclic structure provides a unique three-dimensional framework for interacting with various biological targets. The strategic introduction of functional groups onto this core allows for the fine-tuning of pharmacological properties.

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a highly valuable synthetic intermediate, distinguished by two key features: a quaternary stereocenter at the C3 position and a bromine atom at the C5 position. The diethyl group at C3 imparts specific steric and lipophilic characteristics, while the bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions. These features make it an ideal building block for constructing complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Its application is exemplified in the synthesis of analogs of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, demonstrating its direct relevance in modern drug development pipelines.[1][2][3]

Physicochemical Properties

A clear understanding of the intermediate's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name 5-bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-oneBLDpharm
CAS Number 304876-06-0[4]
Molecular Formula C₁₂H₁₄BrNOBLDpharm
Molecular Weight 268.15 g/mol [4]
MDL Number MFCD13192264[4]
Appearance Typically an off-white to yellow or brown solidInferred

Synthesis of the Intermediate

The preparation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can be achieved through a multi-step sequence starting from commercially available materials. A common strategy involves the synthesis of the core oxindole structure followed by selective bromination.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient pathway for the synthesis of the target intermediate. The process begins with the alkylation of a phenylacetonitrile derivative, followed by a reductive cyclization to form the diethyl-substituted oxindole, and concludes with electrophilic bromination.

G cluster_0 Step 1: Dialkylation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Electrophilic Bromination A 2-(4-aminophenyl)acetonitrile C 2-(4-aminophenyl)-2-ethylbutanenitrile A->C THF, 0°C to rt B Ethyl Iodide (2.2 eq) Strong Base (e.g., NaH) B->C D 2-(4-aminophenyl)-2-ethylbutanenitrile F 3,3-diethyl-2,3-dihydro-1H-indol-2-one D->F Hydrolysis & Cyclization E Strong Acid (e.g., H2SO4) Heat E->F G 3,3-diethyl-2,3-dihydro-1H-indol-2-one I 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one G->I AcOH or CCl4 H N-Bromosuccinimide (NBS) H->I

Caption: Proposed synthesis of the target intermediate.

Experimental Protocol: Synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Objective: To synthesize the title compound from 3,3-diethyl-2,3-dihydro-1H-indol-2-one via electrophilic aromatic substitution.

Materials:

  • 3,3-diethyl-2,3-dihydro-1H-indol-2-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Glacial Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 3,3-diethyl-2,3-dihydro-1H-indol-2-one in glacial acetic acid (approx. 0.2 M), add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Rationale: Acetic acid serves as a polar protic solvent that can facilitate the electrophilic bromination reaction. Portion-wise addition of NBS helps to control the reaction exotherm.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into an ice-water slurry. A precipitate should form.

  • Work-up:

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize acetic acid), and finally with brine.

    • Rationale: This aqueous work-up sequence is critical for removing the solvent, unreacted reagents, and byproducts, ensuring a cleaner crude product.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Synthetic Chemistry

The true utility of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one lies in its capacity to serve as a versatile precursor for more complex molecular architectures.

Knoevenagel Condensation for Sunitinib Analogs

A primary application of this intermediate is in the synthesis of kinase inhibitors structurally related to Sunitinib. This is typically achieved via a base-catalyzed Knoevenagel condensation with a substituted 5-formyl-1H-pyrrole derivative.[2][3][5]

G A 5-bromo-3,3-diethyl- 2,3-dihydro-1H-indol-2-one D Sunitinib Analog (5-bromo derivative) A->D B N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide B->D C Catalyst (e.g., Pyrrolidine) Solvent (e.g., Methanol) Reflux C->D Condensation

Caption: Synthesis of a Sunitinib analog.

Objective: To synthesize a Sunitinib analog via Knoevenagel condensation.

Materials:

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (1.0 eq)

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq)

  • Pyrrolidine (catalytic amount, ~0.1 eq)

  • Anhydrous Methanol or Ethanol

Procedure:

  • Reaction Setup: Suspend the 5-bromo-oxindole intermediate and the formyl-pyrrole carboxamide in anhydrous methanol.

  • Catalyst Addition: Add pyrrolidine to the suspension. The mixture should turn a deep orange or red color.

    • Rationale: Pyrrolidine acts as a base to deprotonate the acidic methylene group of the oxindole, forming an enolate which then attacks the aldehyde, initiating the condensation.[2][5]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove residual impurities.

  • Drying: Dry the product under vacuum to yield the target Sunitinib analog as a colored solid. The purity can be assessed by HPLC and the structure confirmed by spectroscopic methods.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is a prime functional group for introducing further molecular diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig amination (C-N bond formation).

G A 5-bromo-3,3-diethyl- 2,3-dihydro-1H-indol-2-one D 5-Aryl-3,3-diethyl- 2,3-dihydro-1H-indol-2-one A->D B Arylboronic Acid (R-B(OH)2) B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) C->D Coupling

Caption: Suzuki coupling for C5-arylation.

Objective: To introduce an aryl group at the C5 position of the oxindole core.

Materials:

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • Inert Atmosphere: To a flask charged with the bromo-oxindole, arylboronic acid, and potassium carbonate, add the toluene/water solvent mixture.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. Degassing is crucial for maintaining catalytic activity and achieving high yields.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the degassed mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired 5-aryl-oxindole product.

Conclusion

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a strategically important intermediate whose value is defined by its pre-installed quaternary center and its synthetically versatile C5-bromo handle. The protocols outlined herein provide robust and reproducible methods for its synthesis and subsequent elaboration into complex, high-value molecules. Its demonstrated utility in the construction of kinase inhibitor scaffolds underscores its significance for researchers, scientists, and professionals in the field of drug development.

References

  • Vertex AI Search. Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
  • RSC Publishing. Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones.
  • PubChem. 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one.
  • ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
  • Indian Academy of Sciences. An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4.
  • Sigma-Aldrich. 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2h-indol-2-one.
  • ResearchGate. An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4.
  • ResearchGate. An improved synthesis of sunitinib malate via a solvent-free decarboxylation process.
  • Google Patents. WO2009157011A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • Google Patents. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • ChemScene. 5-Bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one.
  • Google Patents. CN103387530A - 5-bromoindole preparation method.
  • PubChem. 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one.
  • BLDpharm. 304876-06-0|5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.
  • Google Patents. CN103992308A - Method for preparing sunitinib.
  • PubMed. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2.

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Application Notes and Protocols for the Development of Kinase Inhibitors Based on the 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved protein kinase inhibitors.[1][2] Its ability to competitively bind to the ATP pocket of a wide range of kinases has made it a focal point for cancer drug discovery.[1][3][4] This guide provides a comprehensive framework for the development of novel kinase inhibitors based on a specific, synthetically accessible derivative: the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one scaffold. We will detail the core mechanism of action, provide validated protocols for biochemical and cell-based evaluation, and discuss the principles of structure-activity relationship (SAR) optimization. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of targeted therapeutics.

Introduction: The Indolin-2-one Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[5][6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in the 21st century.[5][7]

The indolin-2-one chemical framework has proven to be an exceptionally versatile starting point for the design of potent kinase inhibitors. The success of drugs like Sunitinib (SU11248), which targets multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, validates the utility of this scaffold.[2][4][8][9] These agents typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and thereby preventing the phosphorylation cascade that drives oncogenic signaling.[1]

The 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one scaffold offers several strategic advantages:

  • Synthetic Tractability : The core is readily synthesized, and the functional groups provide handles for diversification.

  • Established MoA : It operates via the well-understood mechanism of ATP-competitive inhibition.

  • Tunable Selectivity : Modifications at key positions can be used to modulate the potency and selectivity profile against the human kinome.

This document will guide the user through the essential stages of evaluating novel compounds derived from this scaffold, from initial biochemical potency determination to validation in a cellular context.

General Synthetic Approach

The synthesis of the core scaffold and its subsequent derivatization is a critical first step. While multiple synthetic routes exist for substituted indolin-2-ones, a common strategy involves the cyclization of an appropriate aniline precursor. The 5-bromo substituent is often incorporated early in the synthesis, starting from 4-bromoaniline derivatives. The diethyl groups at the C3 position are typically installed via alkylation of an oxindole precursor. Further modifications, such as the addition of a side chain at the C3-ylidene position, are crucial for achieving potent kinase inhibition and are generally accomplished through a condensation reaction with an appropriate aldehyde or ketone.

G cluster_0 Scaffold Synthesis & Derivatization start Starting Materials (e.g., 4-Bromoaniline derivative) step1 Synthesis of 5-Bromooxindole Core start->step1 step2 C3-Position Alkylation (Diethylation) step1->step2 step3 Core Scaffold: 5-bromo-3,3-diethyl- 2,3-dihydro-1H-indol-2-one step2->step3 Key Intermediate step4 Condensation Reaction (e.g., with Pyrrole-carboxaldehyde) step3->step4 final Final Kinase Inhibitor (e.g., Sunitinib-like analogue) step4->final

Caption: General workflow for synthesis of the target kinase inhibitor scaffold.

Biochemical Evaluation: In Vitro Kinase Inhibition

The first critical test for a putative kinase inhibitor is to measure its direct effect on the catalytic activity of a purified enzyme.[10] This is typically achieved through an in vitro kinase assay, which quantifies the transfer of phosphate from ATP to a substrate. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this experiment, representing the concentration of inhibitor required to reduce kinase activity by 50%.

Principle of the Assay

Biochemical kinase assays can be performed in various formats, including radiometric, fluorescence-based, and luminescence-based methods.[10][11] A common and robust method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the accumulation of phosphorylated product.[12][13] In this setup, a europium-labeled anti-phospho-substrate antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with a labeled acceptor molecule, resulting in a FRET signal.

G cluster_0 No Inhibition cluster_1 With Inhibitor Kinase Active Kinase P_Sub Phosphorylated Substrate Kinase->P_Sub Phosphorylation ATP ATP ATP->Kinase Sub Substrate Sub->Kinase FRET TR-FRET Signal (High) P_Sub->FRET Ab Eu-Antibody (Donor) Ab->P_Sub Acc Acceptor Acc->P_Sub Kinase_I Inactive Kinase No_FRET TR-FRET Signal (Low) ATP_I ATP ATP_I->Kinase_I Blocked Sub_I Substrate Sub_I->Kinase_I Inhibitor Inhibitor (Indol-2-one) Inhibitor->Kinase_I Binds to ATP Pocket

Caption: Principle of a TR-FRET biochemical kinase inhibition assay.

Protocol: In Vitro Kinase Assay (TR-FRET)

This protocol provides a generalized method for determining the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (solubilized in DMSO) and known inhibitor (positive control, e.g., Staurosporine)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and tracer)[13]

  • Assay plates (e.g., low-volume 384-well black plates)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Plate Preparation : Add a small volume (e.g., 50 nL) of the diluted test compound, positive control, and DMSO (negative control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction :

    • Prepare a master mix of the kinase and substrate in kinase reaction buffer.

    • Add this mixture to the wells containing the compounds.

    • Allow the kinase and inhibitor to pre-incubate for 15-30 minutes at room temperature. This step is crucial for inhibitors that may have slow binding kinetics.

  • Initiate Reaction : Prepare an ATP solution in kinase reaction buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition data.

  • Incubation : Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range (<20% substrate turnover).

  • Detection :

    • Prepare the TR-FRET detection reagent mix (antibody and acceptor) in detection buffer as per the manufacturer's instructions.

    • Add the detection mix to all wells to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition : Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[12]

Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm) for each well.

  • Normalize the data using the negative (DMSO only, 100% activity) and positive (potent inhibitor, 0% activity) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Data: Kinase Inhibition Profile

The inhibitory activity of a hypothetical derivative, "Compound X," is summarized below.

Kinase TargetCompound X IC50 (nM)
VEGFR212
PDGFRβ25
c-Kit40
FLT335
Src>1000
EGFR>5000

This data is for illustrative purposes only.

Cellular Evaluation: Target Engagement and Functional Outcomes

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for confirming that a compound can enter cells, engage its target in a complex physiological environment, and elicit a functional response.[14][15][16]

Protocol: Cellular Target Phosphorylation Assay (Western Blot)

This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cell line that is dependent on that kinase's activity.

Materials:

  • Cancer cell line with known activation of the target kinase (e.g., HUVEC cells for VEGFR2).

  • Complete cell culture medium.

  • Test compound and controls.

  • Growth factor/stimulant (if required to activate the kinase pathway, e.g., VEGF).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Seeding : Seed cells in 6-well plates and allow them to adhere and grow to ~80% confluency.

  • Serum Starvation : To reduce basal signaling, serum-starve the cells for 4-24 hours in a low-serum medium.

  • Inhibitor Treatment : Pre-treat the cells with various concentrations of the test compound (and controls) for 1-2 hours.

  • Kinase Activation : Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF for 10 minutes) to induce phosphorylation of the target pathway. Include an unstimulated control.

  • Cell Lysis : Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting :

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescence substrate.

  • Imaging : Capture the signal using a digital imager.

  • Stripping and Re-probing : Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate protein to confirm equal protein loading.

Data Analysis: Quantify the band intensities for both the phospho-protein and total protein. The ratio of phospho- to total protein indicates the level of target inhibition. Plot this ratio against inhibitor concentration to determine the cellular IC50.

Protocol: Cell Proliferation Assay

This assay determines the functional consequence of kinase inhibition, measuring the compound's ability to inhibit cancer cell growth.

Materials:

  • Cancer cell line.

  • Complete cell culture medium.

  • Test compound and controls.

  • 96-well clear-bottom plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin).

Procedure:

  • Cell Seeding : Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Add serial dilutions of the test compound to the wells.

  • Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement : Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition : Read the plate on a luminometer or spectrophotometer.

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Considerations

The indolin-2-one scaffold has distinct regions that can be modified to tune its pharmacological properties. Understanding the SAR is key to optimizing lead compounds for improved potency, selectivity, and drug-like properties.[2][17]

  • C3-Substituent : This is one of the most critical positions for determining kinase selectivity and potency.[2] Attaching various heterocyclic rings (e.g., pyrrole, as in Sunitinib) via a methylidene linker is a well-established strategy to engage with specific residues in the ATP-binding pocket.

  • N1-Position : The nitrogen of the oxindole ring can be substituted to modulate properties like solubility and cell permeability. Small alkyl groups or polar side chains can be explored here.

  • Aromatic Ring (C5-Position) : The bromo-substituent at the C5 position provides a useful synthetic handle and can form halogen bonds within the kinase active site. Replacing or supplementing this with other groups (e.g., fluoro, methoxy) can fine-tune binding affinity and metabolic stability.[9]

Caption: Key modification points on the indolin-2-one scaffold for SAR studies.

Conclusion

The 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one scaffold represents a promising starting point for the development of novel kinase inhibitors. By systematically applying the biochemical and cellular protocols detailed in this guide, researchers can effectively characterize the potency, target engagement, and cellular activity of new chemical entities. Subsequent optimization, guided by SAR principles, can lead to the identification of lead candidates with desirable therapeutic profiles for further preclinical and clinical development.

References

  • Title: Cell-based Kinase Assays Source: Profacgen URL: [Link]

  • Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents Source: PubMed URL: [Link]

  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PubMed URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review Source: Scirp.org URL: [Link]

  • Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review Source: Scirp.org URL: [Link]

  • Title: Can anyone suggest a protocol for a kinase assay? Source: ResearchGate URL: [Link]

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  • Title: An overview on 2-indolinone derivatives as anticancer agents Source: Growing Science URL: [Link]

  • Title: Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione Source: Molbase URL: [Link]

  • Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review Source: ResearchGate URL: [Link]

  • Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Source: Naresuan University Journal of Science and Technology URL: [Link]

  • Title: Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK) Source: PubMed URL: [Link]

  • Title: Logical synthetic strategies and structure-activity relationship of indolin-2-one hybrids as small molecule anticancer agents: An Overview Source: ResearchGate URL: [Link]

  • Title: (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION Source: ResearchGate URL: [Link]

  • Title: Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones Source: Royal Society of Chemistry URL: [Link]

  • Title: CN102558017A - Method for preparing 5-bromoindole - Google Patents Source: Google Patents URL
  • Title: Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update Source: PubMed URL: [Link]

  • Title: Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase Source: PubMed URL: [Link]

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Application Note & Protocols: A Strategic Framework for Efficacy Testing of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Compounds bearing this motif have been successfully developed as inhibitors of protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[1][3][4][5] This document outlines a comprehensive, multi-phased strategy for the initial efficacy testing of a novel indol-2-one derivative, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one . As the specific molecular target of this compound is not yet defined, the proposed workflow begins with a broad, unbiased phenotypic screen to identify a tangible cellular effect, followed by a logical, hypothesis-driven approach to deconvolute its mechanism of action and validate its cellular activity. This tiered approach is designed to efficiently progress a novel chemical entity from initial observation to a mechanistically understood lead compound.

The core principle of this guide is to establish a robust, self-validating experimental cascade. Each phase is designed not only to answer a key question about the compound's efficacy but also to provide the foundation for the subsequent, more focused investigations.

Phase 1: Unbiased Phenotypic Screening to Identify Bioactivity

When the molecular target of a novel compound is unknown, phenotypic screening is the preferred starting point.[6][7] This strategy allows for the discovery of compounds that elicit a desired biological outcome in a physiologically relevant system, such as a cancer cell line, without preconceived notions of the mechanism.[8][9] Our initial goal is to determine if 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one exhibits cytotoxic or anti-proliferative activity.

High-Content Screening (HCS) for Cytotoxicity and Proliferation

High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, offering a rich, multi-dimensional view of a compound's effect.[10][11]

Protocol 1: Multiparametric Cytotoxicity HCS Assay

Objective: To quantify the dose-dependent effect of the compound on cell number, nuclear morphology, and cell proliferation across a panel of human cancer cell lines.

Materials:

  • U2OS (osteosarcoma), A549 (lung carcinoma), and MCF7 (breast carcinoma) cell lines

  • Complete growth medium (e.g., DMEM/F-12 with 10% FBS)

  • 384-well, black-walled, clear-bottom imaging plates

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (test compound)

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • Reagents for staining:

    • Hoechst 33342 (stains nuclei)

    • Antibody against Phospho-Histone H3 (Ser10) (marker for mitotic cells)

    • Fluorescently-conjugated secondary antibody

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.5% Triton X-100 in PBS)

  • Automated liquid handler

  • High-content imaging system (e.g., PerkinElmer Operetta)

Step-by-Step Methodology:

  • Cell Seeding: Seed U2OS, A549, and MCF7 cells into 384-well imaging plates at a pre-optimized density (e.g., 1,500 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 100 µM. Use an automated liquid handler to add the compound dilutions to the cell plates. Include wells for vehicle (DMSO) and positive (Doxorubicin) controls.

  • Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C and 5% CO2.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate with anti-Phospho-Histone H3 primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently-conjugated secondary antibody and Hoechst 33342 for 1 hour.

  • Image Acquisition: Acquire images using an HCS system, capturing fluorescence from both the Hoechst and the secondary antibody channels.

  • Image Analysis: Use image analysis software to segment and identify individual nuclei. Quantify the following parameters per well:

    • Total cell count (from Hoechst-stained nuclei).

    • Nuclear area and intensity.

    • Percentage of mitotic cells (Phospho-Histone H3 positive).[12]

Data Presentation and Interpretation:

The primary output will be dose-response curves for each parameter. The half-maximal inhibitory concentration (IC50) for cell proliferation will be calculated.

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
U2OS[Example Data][Example Data]
A549[Example Data][Example Data]
MCF7[Example Data][Example Data]
Table 1: Example data table for summarizing IC50 values from the HCS assay.

A potent and selective effect in one or more cell lines (a "hit") warrants progression to the next phase.

Phase 2: Target Deconvolution and Validation

Following the identification of a robust anti-proliferative phenotype, the next critical step is to identify the molecular target(s) of the compound.[13][14][15] Given that the indol-2-one scaffold is a common feature in kinase inhibitors, a logical and hypothesis-driven approach is to screen the compound against a panel of relevant protein kinases.

Biochemical Kinase Inhibition Profiling

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[16][17][18][19][20]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the inhibitory activity of the compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant kinases (e.g., a panel of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs))

  • Kinase-specific substrates (peptides or proteins)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multi-label plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the screening wells. Include positive control inhibitors and vehicle (DMSO) controls.

  • Incubation: Incubate the reaction at 30°C for a pre-determined time (e.g., 60 minutes) to allow for ADP production.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation and Interpretation:

Calculate the percent inhibition for each kinase relative to the vehicle control.

Kinase Target% Inhibition at 10 µM
CDK2/CycA[Example Data]
VEGFR2[Example Data]
EGFR[Example Data]
...[Example Data]
Table 2: Example data for kinase inhibition profiling.

Kinases showing significant inhibition (e.g., >50%) are considered primary hits. Follow-up dose-response experiments should be performed for these hits to determine their IC50 values.

Cellular Target Engagement

A positive result in a biochemical assay must be validated in a cellular context to confirm that the compound can access and bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement.[21][22][23][24][25] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that the compound binds to the putative kinase target in intact cells.

Materials:

  • Hit cell line from Phase 1 (e.g., U2OS)

  • Test compound and vehicle control (DMSO)

  • PBS and protease/phosphatase inhibitor cocktails

  • Mechanical homogenizer or sonicator

  • Centrifuge

  • Reagents for Western Blotting (see Protocol 4)

  • PCR thermocycler with a gradient function

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured U2OS cells with a high concentration of the test compound (e.g., 10x IC50) or vehicle for 2-4 hours.

  • Heating: Resuspend the treated cells in PBS with inhibitors and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target kinase remaining by Western Blot.

Data Interpretation:

In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a "shift" in the melting curve. This confirms target engagement in a cellular environment.

Phase 3: Functional Cellular and Mechanistic Assays

Confirming target engagement provides a strong link between the compound and its putative mechanism. The final phase of initial efficacy testing involves characterizing the downstream cellular consequences of this engagement.

Downstream Signaling Pathway Analysis

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known downstream substrates. Western blotting is the gold standard for measuring these changes.[26][27][28]

Protocol 4: Western Blotting for Phospho-protein Analysis

Objective: To measure the effect of the compound on the phosphorylation of a downstream substrate of the target kinase.

Materials:

  • U2OS cells treated with a dose-range of the test compound

  • Lysis buffer with fresh protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibodies)

  • Primary antibodies:

    • Phospho-specific antibody for the kinase substrate

    • Total protein antibody for the kinase substrate (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Sample Preparation: Lyse the treated cells, determine protein concentration, and normalize all samples.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the total protein antibody to confirm equal loading.

Data Interpretation:

A dose-dependent decrease in the phospho-protein signal, normalized to the total protein signal, confirms that the compound is functionally inhibiting the kinase signaling pathway in cells.

Cell Cycle Analysis

Many anti-proliferative compounds, particularly those targeting CDKs, exert their effects by arresting the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[29][30][31][32]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound's anti-proliferative effect is associated with arrest at a specific phase of the cell cycle.

Materials:

  • U2OS cells treated with the test compound (e.g., at IC50 and 5x IC50 concentrations) for 24 hours

  • Cold 70% ethanol for fixation

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells and resuspend in PI/RNase A staining solution. Incubate for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the data and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Interpretation:

An accumulation of cells in a specific phase (e.g., an increase in the G2/M population) compared to the vehicle control indicates that the compound is inducing cell cycle arrest at that checkpoint, providing a clear functional outcome of its activity.

Assay Validation and Quality Control

For any screening assay, particularly in a high-throughput context, it is crucial to validate its performance to ensure the data is reliable. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[33][34][35][36][37]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: Not a viable assay.

All high-throughput assays described herein (Protocols 1 and 2) must be validated to have a Z'-factor > 0.5 before screening the test compound. This ensures a sufficient signal window and low data variability, providing confidence in the identification of hits. All analytical procedures should be developed and validated in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[38][39][40][41][42]

Visualizations

Experimental Workflow

Assay_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target ID & Validation cluster_2 Phase 3: Mechanistic & Functional Assays P1_HCS High-Content Cytotoxicity Assay (Protocol 1) P1_Data Calculate IC50 Identify 'Hit' Cell Line P1_HCS->P1_Data Dose-response data P2_Biochem Biochemical Kinase Screen (Protocol 2) P1_Data->P2_Biochem Proceed with 'Hit' P2_CETSA Cellular Target Engagement (CETSA) (Protocol 3) P2_Biochem->P2_CETSA Identify putative target P3_WB Phospho-Protein Western Blot (Protocol 4) P2_CETSA->P3_WB Confirm target in cells P3_FACS Cell Cycle Analysis (FACS) (Protocol 5) P3_WB->P3_FACS Confirm pathway inhibition Conclusion Mechanistically Profiled Lead Compound P3_FACS->Conclusion Elucidate functional outcome

Caption: A strategic workflow for the efficacy testing of a novel compound.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_assays Compound 5-bromo-3,3-diethyl- 2,3-dihydro-1H-indol-2-one TargetKinase Target Kinase (e.g., CDK2) Compound->TargetKinase Inhibition Substrate Substrate TargetKinase->Substrate Phosphorylation CETSA_Readout CETSA (Target Engagement) TargetKinase->CETSA_Readout pSubstrate Phospho-Substrate CellCycle Cell Cycle Progression pSubstrate->CellCycle WB_Readout Western Blot (↓ Phospho-Substrate) pSubstrate->WB_Readout Arrest G2/M Arrest FACS_Readout Flow Cytometry (Cell Cycle Arrest) CellCycle->FACS_Readout

Caption: Hypothetical mechanism of action and corresponding assay readouts.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. (2023). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). [Link]

  • Lee, H. O., & Lee, K. M. (2016). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 37(1), 1B.6.1–1B.6.11. [Link]

  • PQG. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). [Link]

  • Wikipedia. Phenotypic screening. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature reviews. Drug discovery, 16(8), 531–543. [Link]

  • Moffat, J. G., Rudolph, J., & Bailey, D. (2014). Phenotypic screening in cancer. Nature reviews. Drug discovery, 13(8), 588–602. [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [Link]

  • Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. (2018). [Link]

  • ACS Publications. Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review. [Link]

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • ResearchGate. Target deconvolution strategies in drug discovery. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • ResearchGate. ICH Q2(R2): Validation of Analytical Procedures. [Link]

  • Ichor Life Sciences. High Content Screening (HCS). [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). (2024). [Link]

  • Atkinson, A., Dale, T. C., & Winton, D. J. (2014). High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers. Journal of biomolecular screening, 19(2), 248–257. [Link]

  • European Pharmaceutical Review. High Content Screening for in vitro toxicity testing. (2011). [Link]

  • ResearchGate. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]

  • Li, Z., Kang, F., Wang, Z., Zhang, Y., & Li, J. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS central science, 8(10), 1424–1434. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. (2020). [Link]

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  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(3), 318-329.e3. [Link]

  • BMG LABTECH. The Z prime value (Z´). (2025). [Link]

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  • MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • Cureus. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. [Link]

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High-throughput screening of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one Analogs for Protein Kinase Inhibition

Introduction: The Indol-2-one Scaffold and the Imperative for High-Throughput Screening

The indol-2-one (oxindole) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its unique three-dimensional structure allows it to engage with a variety of biological targets, including a prominent role in the development of protein kinase inhibitors.[3] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for modern drug discovery.[4][5]

The specific analog family, based on 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, presents a synthetically tractable starting point for the generation of diverse chemical libraries. The diethyl substitution at the C3 position provides steric bulk that can be exploited for selectivity, while the bromine at the C5 position offers a handle for further chemical modification. Given the potential for this library to contain potent and selective kinase inhibitors, a robust, scalable, and efficient screening methodology is required.

High-throughput screening (HTS) provides the necessary framework, leveraging automation, miniaturization, and sensitive detection methods to rapidly evaluate tens of thousands of compounds.[6][7] This application note provides a comprehensive, field-tested protocol for the development and execution of a biochemical HTS campaign to identify inhibitors of a representative protein kinase from a library of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one analogs.

Assay Principle: Homogeneous Fluorescence-Based ADP Detection

To identify inhibitors, we must accurately measure the catalytic activity of the target kinase. The protocol herein employs a universal, homogeneous (mix-and-read) assay that quantifies the production of adenosine diphosphate (ADP), a universal product of all kinase-catalyzed phosphotransfer reactions.[8] This method offers broad applicability across different kinase targets without the need for target-specific antibodies or radiolabeled substrates.

The assay operates on a coupled-enzyme principle. In the primary reaction, the target kinase phosphorylates its substrate using ATP, generating ADP. In the secondary, coupled reaction, the generated ADP is used by a coupling enzyme system to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and a corresponding reduction in the fluorescent signal.

Diagram: Kinase Inhibition Assay Principle

G cluster_kinase_reaction Kinase Reaction cluster_detection_reaction Detection Reaction Kinase Target Kinase ADP ADP (Product) Substrate Peptide Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate P ATP ATP ATP->ADP Kinase ADP_input ADP->ADP_input Quantified CoupledEnzyme Coupled Enzyme System Probe Non-Fluorescent Probe Signal Fluorescent Signal Probe->Signal Coupled Enzymes ADP_input->CoupledEnzyme Inhibitor Indol-2-one Analog (Inhibitor) Inhibitor->Kinase Binds & Inhibits

Caption: Workflow of the coupled-enzyme assay for kinase inhibition.

Materials and Reagents

Item Supplier & Catalog Number Notes
Instrumentation
Multimode Microplate Readere.g., BMG LABTECH, PerkinElmerCapable of fluorescence intensity detection.
Automated Liquid Handlere.g., Beckman Coulter, HamiltonFor precise dispensing in 384-well format.[9]
Plate CentrifugeStandard laboratory supplierFor spinning down plates.
Plates & Consumables
384-Well Assay Platese.g., Corning #3764Low-volume, black, flat-bottom.
Reagent ReservoirsStandard laboratory supplierSterile, for use with liquid handlers.
Pipette TipsAppropriate for liquid handler
Reagents & Buffers
Target Protein Kinasee.g., SignalChem, Carna BiosciencesProcure high-purity, active enzyme.
Kinase Substrate (Peptide)e.g., Anaspec, GL BiochemSpecific to the target kinase.
Adenosine Triphosphate (ATP)Sigma-Aldrich #A7699Prepare fresh 10 mM stock in buffer.
ADP-Glo™ Kinase AssayPromega #V9101Example of a commercial coupled-assay kit.
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich #D2650Anhydrous, HTS-grade.
Kinase Assay BufferVaries by kinaseTypically HEPES-based with MgCl₂, DTT, and BSA.
Compound Library
Indol-2-one AnalogsIn-house or commercial libraryArrayed in 384-well plates at 10 mM in DMSO.[10]

Experimental Protocols

Part A: Assay Development and Validation

Rationale: Before commencing a full-scale screen, the assay must be rigorously optimized and validated to ensure it is robust, reproducible, and sensitive enough to identify true hits.[11] The primary goal is to achieve a Z'-factor > 0.5, which indicates excellent assay quality suitable for HTS.[12][13]

1. Kinase Titration (Enzyme Optimization):

  • Objective: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay.
  • Protocol:
  • Prepare a 2-fold serial dilution of the kinase in kinase assay buffer.
  • Dispense 5 µL of each kinase dilution into columns of a 384-well plate.
  • Add 5 µL of substrate and ATP (at a concentration near its Km for the kinase).
  • Incubate for 60 minutes at room temperature.
  • Add 10 µL of the ADP detection reagent and incubate as per the manufacturer's protocol.
  • Read fluorescence intensity.
  • Analysis: Plot signal versus kinase concentration. Select the concentration that gives ~80% of the maximum signal (EC₈₀), ensuring the reaction remains in the linear phase.

2. DMSO Tolerance:

  • Objective: Evaluate the effect of DMSO on assay performance, as the compound library is stored in DMSO.
  • Protocol:
  • Prepare a serial dilution of DMSO in kinase assay buffer (e.g., from 2% down to 0.03%).
  • Set up two sets of reactions: "Max Signal" (with kinase) and "Min Signal" (no kinase).
  • Add the DMSO dilutions to all wells.
  • Proceed with the assay as described above.
  • Analysis: Calculate the Z'-factor at each DMSO concentration. The final compound concentration in the assay should correspond to a DMSO level that does not compromise the Z'-factor (typically ≤ 1%).

3. Z'-Factor Validation:

  • Objective: Confirm the robustness of the optimized assay conditions.[14]
  • Protocol:
  • Prepare a 384-well plate with 192 wells for the positive control (enzyme + substrate + vehicle) and 192 wells for the negative control (enzyme + substrate + potent known inhibitor OR no enzyme).
  • Run the assay under the final, optimized conditions.
  • Analysis: Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay is considered excellent and suitable for HTS if the Z'-factor is ≥ 0.5.[15]
Part B: Primary High-Throughput Screening Workflow

Objective: To screen the entire 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one analog library at a single concentration to identify "primary hits."

Diagram: HTS Primary Screen Workflow

HTS_Workflow start Start lib_plate Compound Library Plate (10 mM in DMSO) start->lib_plate cpd_plate Intermediate Compound Plate (e.g., 100 µM in Assay Buffer) lib_plate->cpd_plate Dilution Step dispense_cpd Dispense 50 nL Compound/Controls cpd_plate->dispense_cpd assay_plate 384-Well Assay Plate (Black, Low-Volume) dispense_enzyme Dispense 5 µL Kinase Solution assay_plate->dispense_enzyme dispense_cpd->assay_plate incubate1 Pre-incubation (30 min @ RT) dispense_enzyme->incubate1 dispense_atp Dispense 5 µL ATP/Substrate Mix incubate1->dispense_atp incubate2 Kinase Reaction (60 min @ RT) dispense_atp->incubate2 dispense_detect Dispense 10 µL Detection Reagent incubate2->dispense_detect incubate3 Signal Development (30 min @ RT) dispense_detect->incubate3 read_plate Read Fluorescence (Plate Reader) incubate3->read_plate data_analysis Data Analysis (% Inhibition, Z') read_plate->data_analysis end Primary Hit List data_analysis->end

Caption: Automated workflow for the primary HTS campaign.

Protocol (for a final assay volume of 20 µL):

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each 10 mM compound stock from the library plates to the corresponding wells of the 384-well assay plates. This results in a final compound concentration of 25 µM.

    • Scientist's Note: Acoustic dispensing minimizes DMSO carryover and allows for high-precision, low-volume transfers, which is critical for assay miniaturization.[9]

  • Controls: Dedicate two columns of each plate for controls:

    • Positive Control (0% Inhibition): Add 50 nL of pure DMSO.

    • Negative Control (100% Inhibition): Add 50 nL of a known, potent inhibitor of the target kinase (e.g., 10 mM Staurosporine).

  • Enzyme Addition: Dispense 5 µL of the optimized kinase solution (2X final concentration) into all wells.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate for 30 minutes at room temperature.

    • Rationale: This step allows the compounds to bind to the kinase before the reaction is initiated, which is crucial for identifying inhibitors that may have slow on-rates.

  • Reaction Initiation: Dispense 5 µL of the ATP/Substrate mixture (2X final concentration) to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Signal Development: Add 10 µL of the ADP detection reagent to all wells. Incubate for 30-60 minutes as per the manufacturer's protocol, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

Part C: Hit Confirmation and Potency Determination

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).

  • Hit Picking: From the primary screen data, identify all compounds that meet the hit criteria (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).[16] These "primary hits" are re-ordered from the master library.

  • Confirmation Screen: Re-test the primary hits in triplicate at the same single concentration (25 µM) to eliminate false positives arising from experimental error.

  • Dose-Response Analysis: For all confirmed hits, perform a 10-point, 3-fold serial dilution (e.g., from 100 µM down to 5 nM).

  • IC₅₀ Determination: Test each concentration in the dose-response series in the kinase assay. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis and Interpretation

1. Plate-Level Quality Control: For each assay plate in the primary screen, calculate the Z'-factor using the positive and negative control wells.

  • Acceptance Criteria: Plates with a Z'-factor < 0.5 should be flagged for review and potentially repeated.[15]

2. Normalization and Hit Identification:

  • Percent Inhibition Calculation: Normalize the raw fluorescence data for each well using the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Threshold: A compound is typically classified as a primary hit if its percent inhibition exceeds a defined threshold. A common approach is to use a value based on the standard deviation of the sample population: Hit Threshold = Mean_%Inhibition_samples + (3 * SD_%Inhibition_samples)

3. Data Presentation for Potency: The potency of confirmed hits should be summarized in a table for clear comparison.

Compound ID Structure IC₅₀ (µM) Hill Slope
Analog-001[Image/ChemDraw]0.251.10.99
Analog-002[Image/ChemDraw]1.50.90.98
Analog-003[Image/ChemDraw]> 50--
...............

Troubleshooting

Problem Potential Cause Recommended Solution
Low Z'-Factor (<0.5) 1. Suboptimal reagent concentration.2. Degraded enzyme or ATP.3. Incorrect instrument settings.1. Re-run assay development steps (Part A).2. Use fresh reagents; aliquot and store properly.3. Verify reader gain and excitation/emission wavelengths.
High Plate-to-Plate Variability 1. Inconsistent liquid handling.2. Temperature or incubation time fluctuations.1. Calibrate and prime automated liquid handlers.2. Ensure consistent timing between steps using automation scheduling software.[17]
"Edge Effects" in Plates Evaporation from wells on the plate perimeter.Use plates with lids, consider not using the outermost rows/columns for compounds, or use an automated plate sealer.
High Number of False Positives 1. Compound autofluorescence.2. Compound precipitation.1. Perform a counterscreen by adding compounds to a completed reaction (after the stop/detection reagent).2. Visually inspect plates for precipitates; check compound solubility.

Conclusion

This application note provides a robust and validated framework for the high-throughput screening of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one analog libraries against protein kinase targets. By adhering to rigorous assay development, employing automated liquid handling, and implementing stringent quality control measures, this protocol enables the efficient and reliable identification of potent kinase inhibitors. The hits identified through this workflow can serve as valuable starting points for lead optimization programs in drug discovery.

References

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • Inglese, J., et al. (n.d.). Reporting data from high-throughput screening of small-molecule libraries.
  • Microlit USA. (2024). Liquid-Handling in High-Throughput Screening. Microlit USA.
  • Bhandari, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Beckman Coulter.
  • An, W. F., & Tolliday, N. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
  • Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps. University of California, San Francisco.
  • Wikipedia. (n.d.). High-throughput screening. Wikipedia.
  • Hudson Lab Automation. (n.d.). High-Throughput Screening.
  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH.
  • Obase, Y., et al. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • On HTS. (2023). Z-factor. On HTS.
  • Collaborative Drug Discovery. (2023).
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  • ResearchGate. (n.d.). Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors.
  • MDPI. (2024).
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Cell-based assays for evaluating the cytotoxicity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-based Assays for Evaluating the Cytotoxicity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

For: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Characterizing Novel Indolinone Cytotoxicity

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antitumor properties.[1][2][3][4] The novel compound, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, represents a new chemical entity within this class. Preliminary evaluation of any new compound intended for therapeutic use requires a rigorous assessment of its cytotoxic potential.[5][6] This is critical not only for identifying potential anticancer agents but also for understanding off-target effects and establishing a therapeutic window.

This guide provides a comprehensive, multi-assay framework for characterizing the cytotoxic profile of this novel compound. We move beyond a single-endpoint analysis, advocating for a holistic approach that interrogates multiple cellular health indicators. By combining assays for metabolic activity, membrane integrity, and specific cell death pathways (apoptosis vs. necrosis), researchers can build a detailed and reliable profile of the compound's cellular impact. This multi-parametric approach is essential for making informed decisions in the early stages of the drug discovery pipeline.[7][8]

The Core Principle: A Triad of Viability Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect. A robust assessment relies on a panel of orthogonal assays that measure different cellular viability parameters. We recommend a primary screening panel consisting of three distinct assays:

  • Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable, metabolically active cells.[9] This is a strong indicator of overall cell health and proliferation.

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[10][11] This is a hallmark of necrosis or late-stage apoptosis.

  • Apoptosis vs. Necrosis (Annexin V/PI Staining): Differentiates between distinct cell death pathways. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes, indicating late apoptosis or necrosis.[12][13][14]

Experimental Workflow & Logic

The overall strategy involves a tiered approach, starting with a broad assessment of cell viability and narrowing down to the specific mechanism of cell death.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis & Interpretation cell_culture Select & Culture Cell Lines (e.g., MCF-7, HEK-293T) compound_prep Prepare Stock Solution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (e.g., in DMSO) seeding Seed Cells in 96-well Plates (MTT, LDH) & 6-well Plates (Flow) treatment Treat Cells with Serial Dilutions of Test Compound for 24-72h seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Incubate ldh LDH Assay (Membrane Integrity) treatment->ldh Incubate flow Annexin V / PI Staining (Apoptosis vs. Necrosis) treatment->flow Incubate ic50 Calculate IC50 Values (from MTT & LDH data) mtt->ic50 ldh->ic50 flow_analysis Quantify Cell Populations (Viable, Early/Late Apoptotic, Necrotic) flow->flow_analysis synthesis Synthesize Data to Determine Primary Mechanism of Cytotoxicity ic50->synthesis flow_analysis->synthesis

Caption: Overall experimental workflow for cytotoxicity profiling.

Protocol 1: MTT Assay for Metabolic Activity

This assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondria.[15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][16]

Principle of the MTT Assay

MTT_Principle MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mitochondria Enters cell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Crystals Mitochondria->Formazan Reduces Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance Creates colored solution

Caption: Principle of the MTT colorimetric assay.

Materials
  • Primary Human Dermal Fibroblasts (HDFs) or other chosen cell lines (e.g., MCF-7, HEK-293T).

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[15]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile plates.

  • Phosphate-Buffered Saline (PBS).

Step-by-Step Protocol
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells for "untreated cells" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used for the test compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium containing 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect the plate from light. Check for the formation of purple intracellular crystals under a microscope.[16]

  • Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 100-150 µL of DMSO or other solubilization solution to each well.[15]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[17] LDH is a stable cytosolic enzyme that serves as a reliable biomarker for compromised plasma membrane integrity, a hallmark of necrosis.[10][11]

Principle of the LDH Assay

LDH_Principle cluster_cell Cell cluster_medium Culture Medium LDH_in LDH Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Lactate->Pyruvate NAD NAD+ NADH NADH NAD->NADH LDH LDH_out Released LDH Tetrazolium Tetrazolium Salt (WST, INT) LDH_out->Tetrazolium catalyzes reaction that reduces Formazan_LDH Formazan (Colored) Tetrazolium->Formazan_LDH Absorbance Measure Absorbance (~490 nm) Formazan_LDH->Absorbance Cell_lysis Cell Membrane Damage (Necrosis) Cell_lysis->LDH_out releases

Caption: Principle of the LDH release assay.

Materials
  • Cells and compound-treated plates prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • Lysis Buffer (e.g., 10X Triton X-100 solution provided in kits).

  • Stop Solution (e.g., 1 M acetic acid, if required by the kit).

  • 96-well flat-bottom plates.

Step-by-Step Protocol
  • Prepare Controls: On the same plate as the treated cells, prepare the following controls:

    • Medium Background: Wells with culture medium only.

    • Untreated Control: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which you will add Lysis Buffer 45 minutes before the final step to induce 100% cell lysis.[17]

  • Sample Collection: After the treatment incubation period, centrifuge the plate (if using suspension cells) at ~250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this reaction mix to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well if required by the kit protocol.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay is a powerful tool for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet.[14] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Principle of Annexin V / PI Staining

Caption: Differentiating cell populations with Annexin V/PI staining.

Materials
  • Cells treated in 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).

  • Cold PBS.

  • Flow cytometry tubes.

  • Flow cytometer.

Step-by-Step Protocol
  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[14] Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or volumes as recommended by the kit manufacturer).[14]

    • Gently vortex the tube to mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples by flow cytometry as soon as possible, using appropriate lasers and filters for FITC and PI.

    • Controls: It is essential to prepare unstained, PI-only, and FITC-only stained cells to set up proper compensation and gating.[13]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary metric for dose-dependent cytotoxicity is the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth or viability.

Table 1: Illustrative IC₅₀ Profile of Test Compound

This table format allows for a clear comparison of the compound's potency across different cell types and assays. A lower IC₅₀ value indicates higher cytotoxicity. Comparing IC₅₀ values between cancerous (e.g., MCF-7) and non-cancerous (e.g., HEK-293T) cell lines provides a preliminary measure of the compound's selectivity.[5]

Cell LineCell TypeAssayIC₅₀ (µM) after 48h Exposure
MCF-7Human Breast AdenocarcinomaMTTHypothetical Value
MCF-7Human Breast AdenocarcinomaLDHHypothetical Value
HEK-293THuman Embryonic KidneyMTTHypothetical Value
HEK-293THuman Embryonic KidneyLDHHypothetical Value
Interpreting the Triad of Results
  • Scenario 1: Potent effect in MTT, weak effect in LDH, high Annexin V+/PI- population.

    • Interpretation: The compound likely induces apoptosis. It reduces metabolic activity and initiates the apoptotic cascade without causing immediate widespread membrane rupture. This is often a desirable profile for anticancer agents.

  • Scenario 2: Similar potent IC₅₀ values in both MTT and LDH assays, high Annexin V+/PI+ population.

    • Interpretation: The compound likely induces necrosis or very rapid, late-stage apoptosis. The simultaneous loss of metabolic activity and membrane integrity suggests a primary necrotic mechanism or an extremely potent and fast-acting apoptotic inducer.

  • Scenario 3: Potent effect in MTT, no effect in LDH, no significant increase in Annexin V staining.

    • Interpretation: The compound may be cytostatic rather than cytotoxic. It inhibits cell proliferation and metabolic activity without directly killing the cells within the tested timeframe. Further assays, such as cell cycle analysis, would be warranted.

Trustworthiness: The Central Role of Controls

Every protocol described is a self-validating system when proper controls are implemented.

  • Negative (Untreated) Control: Establishes the baseline for 100% cell viability.

  • Vehicle Control: Essential when using a solvent like DMSO to dissolve the test compound. This control ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton X-100 for necrosis/LDH release) should be used to confirm that the assay system is working correctly.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Das, S., & Kumar, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

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  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

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  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Kamal, A., et al. (2008). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. PubMed. Retrieved from [Link]

  • Li, J., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Retrieved from [Link]

  • Matesanz, R., et al. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC. Retrieved from [Link]

  • Brancaccio, M., et al. (2011). Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Bromouracil. Retrieved from [Link]

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  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor.... PubMed. Retrieved from [Link]

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Application of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Emerging Potential of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in Medicinal Chemistry

Introduction: The Oxindole Scaffold as a Cornerstone in Drug Discovery

The oxindole structural motif is a cornerstone in the field of medicinal chemistry, recognized for its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2][3] This privileged scaffold is characterized by a bicyclic structure in which a benzene ring is fused to a five-membered heterocyclic lactam ring. Its synthetic tractability and the ability to modify its core at various positions have made it a fertile ground for the development of novel therapeutic agents.[1][2] Oxindole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] Notably, the oxindole core is central to several FDA-approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, underscoring the clinical significance of this molecular framework.[1][5]

The introduction of a bromine atom at the 5-position of the oxindole ring is a strategic modification known to enhance the biological activity of various compounds, potentially by improving their binding affinity to target proteins or altering their pharmacokinetic properties. This guide focuses on a specific, yet underexplored, member of this class: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one . While direct literature on this particular molecule is sparse, its structural features—a 5-bromo-oxindole core with geminal diethyl groups at the C3 position—suggest significant potential as a tool for probing biological systems and as a starting point for novel drug discovery programs, particularly in oncology.

Putative Mechanism of Action: Targeting Oncogenic Kinase Signaling

A substantial body of evidence points to oxindole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][5][6] The general structure of many oxindole-based kinase inhibitors allows them to function as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The oxindole core typically forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[5]

We hypothesize that 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a candidate for kinase inhibition. The 5-bromo substituent can occupy a hydrophobic pocket in the ATP-binding site, while the N-H and carbonyl groups of the oxindole ring can act as hydrogen bond donors and acceptors, respectively. The diethyl groups at the C3 position provide a three-dimensional structure that can be optimized for specific kinase targets. A likely target class for such a molecule would be receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, or FGFR, which are crucial for tumor angiogenesis and proliferation.[7][8]

Below is a generalized diagram of an RTK signaling pathway that could be targeted by a 5-bromo-oxindole derivative.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK RAS RAS RTK->RAS Activation Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocation Inhibitor 5-bromo-3,3-diethyl- 2,3-dihydro-1H-indol-2-one Inhibitor->RTK Inhibition

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Application Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To evaluate the potential anticancer activity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, a primary cytotoxicity screening is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in a human cancer cell line (e.g., MCF-7 breast cancer cells).[8][10]

Materials:

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Experimental Workflow

MTT_Workflow A 1. Cell Seeding Seed MCF-7 cells in a 96-well plate (5,000 cells/well) and incubate for 24h. B 2. Compound Treatment Prepare serial dilutions of the test compound in media. Treat cells and incubate for 72h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 4h to allow formazan formation. B->C D 4. Solubilization Remove media and add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and determine the IC50 value. E->F

Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave a few wells with media only as a blank control.

    • Incubate the plate for 24 hours to allow the cells to adhere. Rationale: This allows cells to recover from trypsinization and enter the logarithmic growth phase, ensuring consistent results.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO).

    • Incubate the plate for another 72 hours. Rationale: A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of a compound.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Rationale: DMSO is an effective solvent for formazan, producing a homogenous solution for accurate absorbance measurement.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Data Presentation

The results of the cytotoxicity assay can be summarized in a table to compare the potency of the compound against different cell lines.

CompoundCell LineIC50 (µM) [Illustrative]
5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-oneMCF-712.5
5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-oneA54923.8
Doxorubicin (Reference Compound)MCF-70.8

Note: The IC50 values presented are for illustrative purposes only and represent a potential outcome of the experiment.

Conclusion

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one represents a promising, albeit under-investigated, chemical entity within the medicinally significant class of oxindole derivatives. Based on extensive research on related 5-bromo-oxindoles, this compound holds potential as a kinase inhibitor for applications in cancer research. The provided protocol for assessing its in vitro cytotoxicity offers a robust starting point for researchers to explore its biological activities. Further investigations, including kinase profiling, structure-activity relationship (SAR) studies, and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this and related compounds.

References

  • Khetmalis, Y., & K.V., G. C. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
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  • Kamal, A., et al. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds, 5(1), 20-38. [Link]

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  • Gupta, A., et al. (2012). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. ResearchGate. [Link]

  • Wang, L., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(8), 13794-13807. [Link]

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  • Küçükgüzel, I., et al. (2003). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Turkish Journal of Chemistry, 27(1), 29-40. [Link]

  • Gupta, A., et al. (2012). Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2- (5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. ResearchGate. [Link]

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Application Notes and Protocols: Synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of the 2-Oxindole Scaffold

The 1,3-dihydro-2H-indol-2-one, commonly known as the 2-oxindole, is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Its unique structural framework allows for modifications at various positions, leading to a diverse array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[3][4] Notably, derivatives of this scaffold have demonstrated selectivity as inhibitors of several protein kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Bruton's tyrosine kinase (BTK).[4][5]

Sunitinib, a well-known anticancer drug, features the indolin-2-one core and functions as a VEGFR inhibitor.[5] This has spurred extensive research into synthesizing novel analogs to enhance anticancer efficacy, improve bioavailability, and reduce toxicity.[5] Structure-activity relationship (SAR) studies have revealed that substitutions on the oxindole ring, particularly at the C3 position, are crucial for their antiangiogenic and anticancer activities.[5]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a key intermediate, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, and its subsequent derivatization for SAR studies. The bromine atom at the C5 position serves as a versatile handle for introducing chemical diversity, primarily through palladium-catalyzed cross-coupling reactions.[6]

Core Synthesis: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

The construction of the quaternary carbon center at the C3 position is a critical step in the synthesis of the target scaffold. Various methods have been developed for the synthesis of 3,3-disubstituted 2-oxindoles, including palladium-catalyzed alkylarylation of acrylamides and nickel-catalyzed domino Heck cyclization/Suzuki coupling reactions.[7] A practical approach involves the direct alkylation of a 5-bromo-2-oxindole precursor.

Protocol 1: Synthesis of 5-bromo-3-ethyl-1,3-dihydro-indol-2-one

This initial step introduces the first ethyl group at the C3 position.

Materials:

  • 5-bromo-2-oxindole

  • Ethyl iodide

  • Butyllithium (BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-oxindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add butyllithium (2.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add ethyl iodide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-ethyl-1,3-dihydro-indol-2-one.

Protocol 2: Synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

This protocol introduces the second ethyl group to form the desired quaternary center.

Materials:

  • 5-bromo-3-ethyl-1,3-dihydro-indol-2-one

  • Ethyl bromide

  • Butyllithium (BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Following the procedure in Protocol 1, dissolve 5-bromo-3-ethyl-1,3-dihydro-indol-2-one (1.0 eq) in anhydrous THF at -78 °C.

  • Add butyllithium (2.2 eq) dropwise and stir for 1 hour at -78 °C.

  • Add ethyl bromide (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

Causality Behind Experimental Choices:

  • Butyllithium as a Base: Butyllithium is a strong base capable of deprotonating both the N-H of the oxindole and the C-H at the C3 position, forming a dianion. This is crucial for the regioselective alkylation at C3.[8]

  • Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium species and prevent side reactions.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the quenching of the highly reactive butyllithium and the intermediate organolithium species by atmospheric moisture and oxygen.

Derivatization for Structure-Activity Relationship (SAR) Studies

With the core scaffold in hand, the next phase involves introducing a variety of substituents at the C5 and N1 positions to explore the SAR.

Derivatization at the C5 Position via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[9][10]

Workflow for C5 Derivatization:

Caption: Suzuki-Miyaura coupling workflow for C5 derivatization.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (1.0 eq), the desired boronic acid, and the base.

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the palladium catalyst and ligand, followed by the anhydrous solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for the efficiency of the Suzuki coupling. Different combinations may be required for optimal results with various boronic acids.[11]

  • Base: The base is necessary to activate the boronic acid for transmetalation to the palladium center.[10]

Derivatization at the N1 Position via N-Alkylation

The N-H of the oxindole can be alkylated to introduce further diversity. To achieve selective N-alkylation, the more acidic proton at the C3 position must be considered. In the case of the 3,3-disubstituted scaffold, this is not a concern. However, for N-alkylation of monosubstituted or unsubstituted oxindoles, protection of the C3 position may be necessary.[12][13]

Workflow for N1 Derivatization:

Caption: N-Alkylation workflow for N1 derivatization.

Protocol 4: General Procedure for N-Alkylation

Materials:

  • 5-Substituted-3,3-diethyl-2,3-dihydro-1H-indol-2-one

  • Alkyl or benzyl halide (1.1 - 1.5 eq)

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-substituted-3,3-diethyl-2,3-dihydro-1H-indol-2-one (1.0 eq) in anhydrous DMF at 0 °C, add the base (e.g., NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl or benzyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Synthesized Compounds

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Technique Purpose Expected Observations for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the ethyl groups (triplet and quartet), aromatic protons, and the N-H proton.
¹³C NMR To determine the carbon skeleton of the molecule.Signals for the quaternary C3 carbon, ethyl carbons, aromatic carbons, and the carbonyl carbon.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition (HRMS).A molecular ion peak corresponding to the calculated mass of C₁₂H₁₄BrNO. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-Br stretch.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compounds.A single major peak indicating a high degree of purity.

Structure-Activity Relationship (SAR) Analysis

The synthesized library of derivatives will be subjected to biological screening to evaluate their activity against the target of interest (e.g., a specific kinase or cancer cell line). The resulting data will be used to establish an SAR.

Key SAR Insights from the Literature:

  • C3 Position: The nature of the substituents at the C3 position significantly influences biological activity.[5]

  • C5 Position: Modifications at this position can modulate potency and selectivity.[14]

  • N1 Position: N-alkylation can impact physicochemical properties such as solubility and cell permeability, which in turn can affect biological activity.[12]

Logical Flow for SAR Study:

SAR_Flow A Synthesized Library of Derivatives B Biological Screening (e.g., Kinase Assays, Cell Viability Assays) A->B C Data Analysis B->C D Establish Structure-Activity Relationship (SAR) C->D E Identify Lead Compounds D->E F Further Optimization E->F

Caption: Logical workflow for a structure-activity relationship study.

By systematically modifying the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one scaffold at the C5 and N1 positions and evaluating the biological activity of the resulting derivatives, researchers can gain valuable insights into the key structural features required for optimal potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

References

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Sources

Application Note: Leveraging 5-bromo-3,3-diethyl-1H-indol-2-one for Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for generating high-quality lead compounds, offering distinct advantages over traditional high-throughput screening (HTS).[1][2][3] This approach relies on identifying low-molecular-weight fragments that bind to a biological target with low affinity but high ligand efficiency.[4][5][6][7] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[1][8][9] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one , a fragment embodying several advantageous features for a successful FBDD campaign. We will dissect its molecular attributes and provide detailed protocols for its integration into screening, validation, and optimization workflows.

Part 1: The Strategic Value of the 5-bromo-3,3-diethyl-1H-indol-2-one Fragment

The selection of a high-quality fragment library is paramount to the success of an FBDD program.[9] The title compound, while specific, represents a class of fragments with a compelling combination of structural and chemical features that enhance its utility.

  • The Oxindole Core: The oxindole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, kinase inhibitory, and antiviral properties.[10][11][12][13] Its presence provides a rigid, well-defined core that can be readily functionalized.

  • Three-Dimensionality via C3-spiro-substitution: The geminal diethyl group at the C3 position introduces crucial sp3 character. This moves the fragment away from the "flatland" of purely aromatic compounds, providing a more defined three-dimensional shape that can better explore the often complex and non-planar topology of protein binding sites.[14] This increased 3D character is often correlated with improved physicochemical properties and clinical success.

  • The Strategic Bromine Atom: The bromine atom at the 5-position is a key feature for FBDD. Halogenated fragments, particularly brominated ones, offer several distinct advantages:

    • Vector for Elaboration: The bromine atom serves as a versatile chemical handle for subsequent hit-to-lead optimization. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and directional "growing" of the fragment into unexplored regions of the binding pocket.[8][15][16]

    • Enhanced Biophysical Detection: In X-ray crystallography, the high electron density and anomalous scattering properties of bromine make it an excellent phasing tool.[17] This allows for the unambiguous identification and orientation of a weakly bound fragment in the electron density map, which can otherwise be a significant challenge.[17][18][19]

    • Modulation of Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, which can contribute favorably to binding affinity.

Part 2: Integrating the Fragment into the FBDD Workflow

A successful FBDD campaign is a multi-step, iterative process. The journey from an initial fragment hit to a lead candidate requires a robust and logical workflow, integrating biophysical screening, structural biology, and medicinal chemistry.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. title compound) QC Quality Control (Solubility, Purity, Aggregation) Lib->QC Screen Primary Biophysical Screen (e.g., SPR, TSA) QC->Screen Hits Initial Hits Screen->Hits Ortho Orthogonal Screen (e.g., NMR, ITC) Hits->Ortho Xtal Structural Biology (X-ray Crystallography) Ortho->Xtal Valid Validated, Tractable Hits Xtal->Valid MedChem Structure-Guided Medicinal Chemistry Valid->MedChem Grow Fragment Growing (via Bromine Handle) MedChem->Grow Link Fragment Linking/Merging MedChem->Link Lead Lead Compound (Improved Potency & Properties) Grow->Lead Link->Lead

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Part 3: Detailed Experimental Protocols

The following protocols are designed to guide the user through the critical stages of screening and validating the 5-bromo-3,3-diethyl-1H-indol-2-one fragment.

Protocol 3.1: Primary Hit Identification using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions characteristic of fragments.[20][21][22]

Objective: To identify if the fragment binds to the target protein and to obtain an initial estimate of its binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, carboxymethylated dextran)

  • Target protein of interest (>95% purity)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+, filtered and degassed)

  • 5-bromo-3,3-diethyl-1H-indol-2-one stock solution (e.g., 100 mM in 100% DMSO)

  • Control, non-binding fragment

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) over one flow cell until the desired immobilization level is reached (typically 5000-10000 Resonance Units, RU).

    • Inject a reference protein or activate and deactivate a separate flow cell to serve as a reference surface.[23]

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

  • Fragment Screening:

    • Prepare a concentration series of the fragment (e.g., 1 µM to 200 µM) in running buffer. Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer (typically ≤ 1%).[20]

    • Perform a single-cycle kinetics or multi-cycle kinetics experiment. Inject each fragment concentration over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell data and the blank injection data.

    • Plot the equilibrium response (RU) against fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).

    • A confirmed hit will show a concentration-dependent binding signal on the target surface that is significantly above the reference surface signal.

Protocol 3.2: Orthogonal Hit Validation using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that confirms direct binding of a fragment to a high-molecular-weight target in solution.[24][25][26] It is an excellent orthogonal method to validate hits from SPR.[27]

Objective: To confirm the binding of the fragment in solution and to identify the parts of the fragment that are in closest proximity to the protein surface.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • NMR tubes

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., 50 mM Phosphate, 150 mM NaCl, pD 7.4 in 99.9% D₂O)

  • Fragment stock solution (in d6-DMSO)

Methodology:

  • Sample Preparation:

    • Prepare an NMR sample containing the target protein (e.g., 20 µM) and the fragment (e.g., 1 mM, a 1:50 protein-to-ligand ratio is common).[27]

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Experiment Setup:

    • Acquire a standard 1D proton spectrum of the control sample to identify fragment resonances.

    • Set up the STD-NMR experiment. This involves two interleaved experiments:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -0.5 to 0.5 ppm) where no fragment signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 30-40 ppm) as a reference.[26]

    • The saturation is transferred from the protein to the binding ligand via spin diffusion.[25]

  • Data Acquisition and Analysis:

    • Acquire the STD experiment, typically requiring several hours for sufficient signal-to-noise.

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that received saturation, i.e., those that were in close contact with the protein.[26]

    • The presence of signals in the STD difference spectrum confirms binding. The relative intensities of the signals can provide an "epitope map," indicating which protons of the fragment are most crucial for the interaction.

Protocol 3.3: Structural Characterization via X-ray Crystallography

The ultimate validation for an FBDD hit is a high-resolution crystal structure of the fragment bound to its target.[28][29] This provides definitive proof of binding and the precise binding mode, which is essential for structure-guided lead optimization.

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystallization-grade target protein (>98% purity, concentrated)

  • Crystallization screens and plates

  • Fragment stock solution (high concentration in a miscible solvent)

  • Cryoprotectant solutions

  • Synchrotron X-ray source

Methodology:

  • Protein Crystallization:

    • Set up crystallization trials to obtain well-diffracting crystals of the apo-protein using vapor diffusion (sitting or hanging drop) methods.

  • Fragment Soaking:

    • Once suitable apo-crystals are grown, transfer them to a "soaking solution." This solution is typically the mother liquor from the crystallization drop supplemented with the fragment (e.g., 1-10 mM) and a cryoprotectant.

    • Allow the crystals to soak for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal lattice and bind to the protein.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline. Crucially, for a brominated fragment, collect data at or near the bromine absorption edge (approx. 0.92 Å or 13.47 keV) to maximize the anomalous signal. [17][18]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate an anomalous difference Fourier map. This map will specifically highlight the position of the bromine atom as a strong positive peak, confirming the presence and location of the fragment even if the overall electron density is weak.[18][19]

    • Build the rest of the fragment into the corresponding electron density and perform iterative cycles of model building and refinement to obtain the final high-resolution structure.

Part 4: Data Interpretation and Hit-to-Lead Strategy

Not all hits are created equal. Prioritizing fragments for chemical elaboration requires quantitative analysis and a clear strategic plan.

Data Presentation and Key Metrics

A key metric in FBDD is Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule.[4][6][7] It helps identify small fragments that bind efficiently and are therefore excellent starting points for optimization.[30]

Ligand Efficiency (LE) = -ΔG / N = (1.37 * pKD) / N

Where:

  • ΔG is the Gibbs free energy of binding.

  • N is the number of non-hydrogen (heavy) atoms in the fragment.

  • pKD is the -log of the dissociation constant.

MetricFormulaValue for a Good Fragment HitRationale
Dissociation Constant (KD) From SPR10 µM - 1 mMFragments are weak binders by design; potency is developed later.[31]
Ligand Efficiency (LE) (1.37 * pKD) / N≥ 0.30 kcal/mol per heavy atomIndicates high binding efficiency per atom, a hallmark of a quality fragment.[7][30]
Heavy Atom Count (HAC) -< 20Conforms to the general definition of a fragment (MW < 300 Da).[1][16]
Hit-to-Lead (H2L) Optimization Strategy

With a validated, structurally characterized hit, the goal is to increase potency and improve drug-like properties. The bromine atom on the 5-bromo-3,3-diethyl-1H-indol-2-one fragment is the linchpin of the optimization strategy.

H2L_Strategy cluster_0 Validated Hit cluster_1 Structure-Guided Growth cluster_2 Optimized Lead Hit 5-bromo-3,3-diethyl-1H-indol-2-one (KD = 150 µM, LE = 0.32) Xtal X-ray Structure (Fragment in Binding Pocket) Hit->Xtal Vector Identify Unoccupied Sub-pocket adjacent to Bromine Xtal->Vector Chem Suzuki/Sonogashira Coupling at Bromine Position Vector->Chem Lead Elaborated Compound (KD = 50 nM, Improved LE) Chem->Lead

Caption: Strategy for evolving a fragment hit into a lead compound.

The primary H2L approach is Fragment Growing .[8][9][32]

  • Analyze the Crystal Structure: The co-crystal structure of the fragment bound to the target is analyzed to identify adjacent sub-pockets that are not occupied by the initial fragment.

  • Vector-Based Elaboration: The bromine atom provides a clear vector for chemical synthesis. Using reactions like Suzuki coupling, various aryl or heteroaryl groups can be appended to the fragment to extend into the identified sub-pocket and form new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Iterative Design-Make-Test-Analyze (DMTA) Cycle: This process is iterative. New analogs are synthesized, tested for binding affinity (e.g., via SPR), and co-crystallized with the target to confirm the intended binding mode. Each cycle should aim to improve potency while maintaining or improving ligand efficiency and other drug-like properties.[2]

Conclusion

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is an exemplary fragment for modern FBDD campaigns. Its privileged oxindole core, 3D-rich spirocyclic center, and strategically placed bromine atom provide a robust starting point for drug discovery. The bromine atom, in particular, acts as both a powerful tool for structural elucidation via anomalous X-ray scattering and as a versatile chemical handle for rapid, structure-guided hit-to-lead optimization. By employing the integrated workflow and detailed protocols described herein, research teams can effectively leverage this and similar fragments to accelerate the discovery of novel, high-quality therapeutic candidates.

References

  • Schultes, S., de Vlieger, J.S.B., et al. (2017). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Expert Opinion on Drug Discovery, 12(11), 1087-1104. Available from: [Link]

  • Abstract. (n.d.). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Taylor & Francis. Retrieved January 17, 2026, from [Link]

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  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44–48. Available from: [Link]

  • Castañer, M. W., & Dalvit, C. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251–268. Available from: [Link]

  • Leeson, P. D., & Springthorpe, B. (2012). The role of ligand efficiency measures in drug discovery. Perspectives in Medicinal Chemistry, 6, 41-52. Available from: [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Ligand efficiency. Wikipedia. Retrieved January 17, 2026, from [Link]

  • Kumar, A., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Available from: [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Selvita. Retrieved January 17, 2026, from [Link]

  • Tiefenbrunn, T., et al. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design, 82(5), 555-564. Available from: [Link]

  • Singh, U. P., & Singh, P. (2016). Oxindole: A chemical prism carrying plethora of therapeutic benefits. European Journal of Medicinal Chemistry, 123, 568-593. Available from: [Link]

  • Peddibhotla, S. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds, 5(1), 20-38. Available from: [Link]

  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(1), 16-28. Available from: [Link]

  • Sledz, P., & Caflisch, A. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences, 6, 23. Available from: [Link]

  • Peddibhotla, S. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. ResearchGate. Available from: [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 81. Available from: [Link]

  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available from: [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera Blog. Retrieved January 17, 2026, from [Link]

  • Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design, 82(5), 555-64. Available from: [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Saturation Transfer Difference (STD) NMR. Creative Biostructure. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure. Retrieved January 17, 2026, from [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. BioSolveIT. Retrieved January 17, 2026, from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48. Available from: [Link]

  • Rastelli, G., et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research, 11, 215. Available from: [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 81. Available from: [Link]

  • National Institutes of Health. (n.d.). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Simpson, C. D., & Ciulli, A. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Future Medicinal Chemistry, 6(12), 1373–1391. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. PubChem. Retrieved January 17, 2026, from [Link]

  • Erlanson, D. A. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 16(5), 475-477. Available from: [Link]

  • Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1148–1155. Available from: [Link]

  • Murray, C. W., et al. (2018). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv. Available from: [Link]

  • Strecker, T. E., et al. (2021). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 12(7), 1148–1155. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. PubChem. Retrieved January 17, 2026, from [Link]

  • Wikipedia contributors. (n.d.). X-ray crystallography. Wikipedia. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Fragment-based drug discovery campaigns guided by native mass spectrometry. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

F.A.Q. - Quick Troubleshooting

Issue Potential Cause Quick Solution
Low or No Product Formation Inefficient cyclization or decomposition of starting materials.Verify the quality and dryness of reagents and solvents. Ensure the acid catalyst is active and used in the correct stoichiometry.
Multiple Spots on TLC Presence of side products, unreacted starting materials, or intermediates.Adjust reaction temperature and time. Consider a slower addition of reagents.
Product is Dark/Oily Impurities from side reactions or thermal decomposition.Optimize purification method (e.g., column chromatography with a gradient elution, recrystallization from a different solvent system).
Inconsistent Yields Variability in reaction conditions or reagent quality.Standardize all reaction parameters, including temperature, stirring rate, and atmosphere (e.g., use of an inert gas).

Troubleshooting Guide: In-depth Analysis

Question 1: My reaction yield for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue in multi-step organic syntheses. For the synthesis of a 3,3-disubstituted oxindole like the target molecule, the critical step is often the acid-catalyzed cyclization. The overall yield is dependent on the efficiency of this step and the minimization of side reactions.

Underlying Chemistry: The synthesis likely proceeds via a Fischer indole-type synthesis or a related acid-catalyzed cyclization of a suitable precursor, such as an α-arylhydrazone of a ketone. The key step involves a[1][1]-sigmatropic rearrangement which can be sensitive to electronic and steric factors.[2][3][4]

Potential Causes & Optimization Strategies:

  • Inefficient Hydrazone Formation: The initial condensation between 4-bromophenylhydrazine and 2-ethyl-2-methylbutanal (or a related ketone) to form the hydrazone may be incomplete.

    • Solution: Ensure equimolar amounts of the hydrazine and carbonyl compound. A slight excess of the carbonyl compound can sometimes drive the reaction to completion, but this may complicate purification. The reaction is typically carried out in a protic solvent like ethanol or acetic acid.

  • Suboptimal Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical for the cyclization step. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[3]

    • Solution: Screen different acid catalysts. PPA is often effective for these types of cyclizations as it also acts as a dehydrating agent. Optimize the concentration of the chosen acid. Too little acid will result in a slow or incomplete reaction, while too much can lead to side reactions like sulfonation or polymerization.

  • Reaction Temperature and Time: The cyclization step often requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement. However, excessive heat can lead to decomposition.

    • Solution: Carefully control the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature. Similarly, optimize the reaction time to maximize product formation and minimize byproduct formation.

  • Atmosphere Control: The presence of oxygen can lead to oxidative side products, appearing as colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Question 2: My final product is difficult to purify, showing multiple spots on TLC even after column chromatography. What are these impurities and how can I avoid them?

The presence of multiple impurities suggests that side reactions are occurring. Identifying these byproducts is key to optimizing the reaction conditions to suppress their formation.

Visualizing the Reaction Pathway and Potential Side Products:

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-Bromophenylhydrazine C Hydrazone Intermediate A->C + Carbonyl J Polymerization A->J Excessive Acid/Heat B 2-Ethyl-2-methylbutanal B->C B->J D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst, Heat G Incomplete Cyclization C->G Insufficient Acid/Heat E Cyclization & Aromatization D->E H Oxidative Decomposition D->H Presence of O2 I Isomeric Byproducts D->I Alternative Rearrangements F 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one E->F - NH3

Caption: Main synthesis pathway and potential side reactions.

Common Impurities and Their Prevention:

  • Unreacted Starting Materials: The most straightforward impurities to identify.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If starting material persists, consider increasing the reaction time or temperature slightly.

  • Hydrazone Intermediate: If the cyclization is incomplete, the hydrazone will be a major impurity.

    • Solution: Increase the amount or change the type of acid catalyst. Ensure the reaction temperature is sufficient for the rearrangement.

  • Oxidized Byproducts: These are often colored and can be difficult to remove.

    • Solution: As mentioned, perform the reaction under an inert atmosphere. Degassing the solvent prior to use can also be beneficial.

  • Isomeric Products: Depending on the exact substrate and conditions, alternative cyclization pathways may be possible, leading to isomeric indole or oxindole products.

    • Solution: This is often controlled by the inherent electronics and sterics of the reactants. Careful selection of the starting materials is key. If isomers are forming, a more selective catalyst or different reaction conditions may be required.

Enhanced Purification Protocol:

If side products are unavoidable, a more rigorous purification strategy is needed.

  • Aqueous Workup: After the reaction, quench the mixture by carefully adding it to ice-water. This will precipitate the crude product and help to remove the acid catalyst. Neutralize with a base (e.g., sodium bicarbonate solution) if necessary.

  • Solvent Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: Use a silica gel column. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will provide better separation of closely related compounds.

  • Recrystallization: This is an excellent final purification step. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that gives high-purity crystals.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general framework. Researchers should optimize the specific quantities, temperatures, and times for their particular setup.

Step 1: Hydrazone Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add 2-ethyl-2-methylbutanal (1.05 eq) dropwise to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The hydrazone may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.

Step 2: Cyclization

  • Place the crude hydrazone in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the mixture with stirring in an oil bath at 80-120 °C. The optimal temperature should be determined experimentally.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent.

  • Further purify by recrystallization if necessary.

Visualizing the Workflow:

Workflow Start Start Hydrazone Hydrazone Formation (Ethanol, Reflux) Start->Hydrazone Isolation1 Isolate/Dry Hydrazone Hydrazone->Isolation1 Cyclization Cyclization (PPA, 80-120 °C) Isolation1->Cyclization Quench Quench on Ice Cyclization->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract (Ethyl Acetate) Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Recrystallize Recrystallize Purify->Recrystallize End Pure Product Recrystallize->End

Caption: General experimental workflow for synthesis.

References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652. (A comprehensive review of the Fischer indole synthesis).
  • Why Do Some Fischer Indolizations Fail?. J. Org. Chem.2010 , 75 (15), pp 5041–5047. [Link][2]

  • Fischer Indole Synthesis - Wikipedia. [Link][3]

  • Fischer Indole Synthesis - Organic Chemistry Portal. [Link][4]

  • Synthesis of 3,3-disubstituted oxindoles. ResearchGate. [Link][5]

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Purification challenges of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Welcome to the technical support guide for the purification of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving high purity. We will delve into common issues, provide troubleshooting strategies, and offer detailed protocols based on established chemical principles and field experience.

Section 1: Understanding the Molecule and Its Challenges

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a substituted oxindole. The unique combination of its structural features—a polar lactam ring, a hydrogen-bonding N-H group, a nonpolar aromatic ring with a heavy bromine atom, and sterically significant diethyl groups at the C3 position—presents a distinct set of purification challenges. Impurities often share similar polarity and solubility profiles, making separation non-trivial. This guide provides a systematic approach to overcoming these hurdles. The synthesis of oxindoles can often lead to various side products, making robust purification essential.[1][2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of highly pure 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one?

Highly pure material is typically a white to off-white crystalline solid. Significant deviation in color (e.g., yellow, tan, or brown) often indicates the presence of oxidative impurities or residual reagents from the synthesis. A sharp melting point range is also a key indicator of high purity.[4]

Q2: My final product has a persistent yellow or brownish tint, even after initial purification. What is the likely cause?

A yellow or brown coloration often points to trace amounts of oxidized species, such as the corresponding isatin derivative, or highly conjugated impurities. These can form due to exposure to air and light, especially under harsh conditions (e.g., strong acid/base or high heat). It is also possible that residual starting materials or catalysts are colored.

Q3: What are the most common impurities to anticipate in a typical synthesis of this molecule?

Based on common synthetic routes for oxindoles, the following impurities are frequently encountered:

  • Starting Materials: Unreacted bromo-aniline precursors or α-halo-amides.

  • De-halogenated Impurity: The non-brominated analog, 3,3-diethyl-2,3-dihydro-1H-indol-2-one. This can arise from reductive side reactions.

  • Isomeric Impurities: Depending on the synthesis, regioisomers of bromine substitution on the aromatic ring might be present.

  • Oxidation Products: Formation of the corresponding 5-bromo-3,3-diethylisatin if the reaction conditions are too harsh.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., THF, Dichloromethane, Ethyl Acetate).

Q4: Which analytical techniques are most effective for assessing the purity of my compound?

A multi-pronged approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination due to its high resolution and sensitivity.[5] A reverse-phase C18 column is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the main component and identifying any structurally related impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value when run against a certified internal standard.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting and identifying volatile impurities, such as residual solvents, and can also be used for the main analyte if it is thermally stable.[4]

  • Differential Scanning Calorimetry (DSC): For high-purity materials (>98%), DSC can be a powerful tool to determine purity without the need for a reference standard.[]

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem: Low Purity (<95%) After Initial Aqueous Work-up
Possible CauseDiagnostic ApproachRecommended Solution
Incomplete Reaction Analyze the crude reaction mixture using TLC or HPLC-MS. Compare the chromatogram to your starting materials and the expected product.Re-evaluate the reaction conditions: extend the reaction time, increase the temperature, or check the quality/equivalents of your reagents.
Side Product Formation Use HPLC-MS and NMR on the crude material to identify the structure of the major byproducts. Common oxindole syntheses can have competing pathways.[1]Modify the reaction conditions to suppress side reactions. This may involve changing the base, solvent, or temperature.
Inefficient Extraction The compound may have partial solubility in the aqueous phase, or an emulsion may have formed, trapping the product.Adjust the pH of the aqueous layer to ensure the compound is neutral. Use a different extraction solvent or a brine wash to break emulsions.
Problem: A Persistent Impurity Co-elutes with the Product during Column Chromatography
Possible CauseDiagnostic ApproachRecommended Solution
Similar Polarity The impurity is likely structurally related (e.g., the de-brominated analog). An HPLC-MS analysis of the mixed fraction can confirm its mass.Option 1 (Optimize Chromatography): Switch to a different eluent system. A ternary mixture (e.g., Hexane/DCM/EtOAc) can alter selectivity. Alternatively, use a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano).[7] Option 2 (Switch Technique): If the impurity persists, move to preparative reverse-phase HPLC, which separates based on different principles (hydrophobicity).[8][9]
Compound Ionization The lactam N-H can interact strongly with acidic silica gel, causing peak tailing that masks impurities.Add a small amount (~0.1-0.5%) of a modifier to the eluent. For an acidic compound, triethylamine can help; for a basic one, acetic acid can sharpen peaks. Given the N-H, a small amount of acetic acid might be beneficial.
Problem: The Product Appears to Degrade on the Silica Gel Column
Possible CauseDiagnostic ApproachRecommended Solution
Acid Sensitivity Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of sensitive molecules. Streaking on the TLC plate can be an indicator.Option 1: Use deactivated (neutral) silica gel, which can be prepared by washing standard silica with a base like triethylamine in the eluent, then re-equilibrating. Option 2: Minimize contact time. Use flash chromatography with higher pressure rather than gravity chromatography. Option 3: Avoid silica gel altogether and proceed with recrystallization or preparative HPLC.

Section 4: Experimental Protocols & Workflows

General Purification and Analysis Workflow

The following diagram outlines a robust workflow for taking the crude product to a highly purified and well-characterized state.

G cluster_0 Synthesis & Work-up cluster_1 Initial Assessment cluster_2 Purification Strategy cluster_3 Final Analysis Crude Crude Product Assess Purity Check (TLC, HPLC, ¹H NMR) Crude->Assess Sample Recryst Recrystallization Assess->Recryst >90% Pure Crystalline Column Column Chromatography Assess->Column <90% Pure Multiple Impurities Final_QC Final Purity & Identity (HPLC, qNMR, MS, MP) Recryst->Final_QC Prep_HPLC Preparative HPLC Column->Prep_HPLC Co-eluting Impurities Column->Final_QC Prep_HPLC->Final_QC

Caption: General workflow for purification and analysis.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method is adapted from standard procedures for analyzing related bromo-indole and quinolinone derivatives and is suitable for determining the purity of the title compound.[4][5]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar stationary phase for reverse-phase chromatography.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid helps to protonate silanols and the analyte, leading to sharper peaks. Acetonitrile is a common organic modifier.
Gradient 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-19 min: 95% to 50% B19-22 min: 50% BA gradient is essential to elute both polar and nonpolar impurities in a reasonable time.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 230 nm and 254 nmThe indole chromophore should have strong absorbance at these wavelengths.
Injection Vol. 5 µL
Sample Prep. 0.5 mg/mL in Acetonitrile/Water (1:1)Ensure the sample is fully dissolved to avoid damaging the column.

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purification by Silica Gel Flash Column Chromatography

This protocol is a starting point; optimization of the solvent system using thin-layer chromatography (TLC) is critical for success.

  • TLC Analysis: Develop a TLC plate using various ratios of Hexane/Ethyl Acetate. The ideal system will show the product spot with a retention factor (Rf) of ~0.25-0.35 and good separation from major impurities.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% Hexane and pack the column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane/EtOAc) and gradually increase the polarity based on your TLC analysis. A step gradient is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, being careful not to use excessive heat.

Troubleshooting Chromatography: A Decision Tree

G Start Low Purity After Column Chromatography CheckTLC Analyze impure fractions by TLC/HPLC-MS. What is the issue? Start->CheckTLC CoElution Co-elution of impurity (Spots overlap) CheckTLC->CoElution Tailing Product is tailing (Comet-like spot) CheckTLC->Tailing ChangeSolvent Change eluent system. Try Hexane/DCM or add MeOH. CoElution->ChangeSolvent Yes AddModifier Add modifier to eluent. (e.g., 0.1% Acetic Acid) Tailing->AddModifier Yes ChangePhase Switch stationary phase. Try Alumina or Reverse-Phase C18. ChangeSolvent->ChangePhase Still co-eluting Recrystallize Attempt Recrystallization or Preparative HPLC ChangePhase->Recrystallize Still impure AddModifier->Recrystallize Still tails

Caption: Decision tree for troubleshooting column chromatography.

References

  • PubChem. (n.d.). 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • ChemBK. (n.d.). 5-bromo-3-[(2,4-dimethylphenyl)amino]-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]

  • Google Patents. (2012). CN103387530A - 5-bromoindole preparation method.
  • ResearchGate. (2018). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

  • Google Patents. (2012). WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative.
  • SIELC Technologies. (2018). Separation of 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,3,3-trimethyl-3H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate. Retrieved from [Link]

  • ResearchGate. (2015). A Practical Synthesis of 2-Substituted 5-Bromoindoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Access to acylated pyrrolo[1,2-a]indoles - Supporting Information. Retrieved from [Link]

  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from [Link]

  • PubMed Central. (2017). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Retrieved from [Link]

  • RSC Advances. (2022). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidative Rearrangement of Indoles Mediated by 2-Bromoethanol and Hydrogen Peroxide to Access Spirooxindoles. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related oxindole compounds. Our focus is on the practical identification and troubleshooting of impurities, ensuring the integrity and quality of your final product.

The oxindole core is a privileged scaffold in medicinal chemistry, and controlling its purity is paramount for downstream applications.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.

Plausible Synthetic Pathway and Impurity Origins

A common strategy for synthesizing 3,3-disubstituted oxindoles involves the cyclization of an appropriately substituted N-aryl amide. The diagram below illustrates a plausible pathway for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, highlighting potential junctures where key impurities may form.

G cluster_0 Main Synthetic Route cluster_1 Impurity Formation Pathways A 4-Bromoaniline C N-(4-bromophenyl)-2-bromo-2-ethylbutanamide (Amide Intermediate) A->C Acylation I1 Impurity A: Unreacted 4-Bromoaniline A->I1 Incomplete Reaction B 2-Bromo-2-ethylbutanoyl chloride B->C I2 Impurity B: Hydrolysis of Acyl Chloride B->I2 Presence of H2O D 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (Target Product) C->D Intramolecular Cyclization (e.g., Friedel-Crafts) I4 Impurity D: Isomeric Product (e.g., 7-bromo) C->I4 Isomeric Starting Material I3 Impurity C: Debrominated Product D->I3 Reductive Conditions or Impurity in Starting Material

Caption: Plausible synthesis of the target oxindole and potential impurity formation points.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final reaction mixture shows multiple spots on TLC and several peaks in the HPLC chromatogram. What are the most probable impurities?

This is a common issue stemming from incomplete reactions, side reactions, or impure starting materials.[2] The impurities can generally be classified as follows:

  • Starting Material-Related: The most straightforward impurities are unreacted starting materials. In the context of the plausible synthesis shown above, this would include 4-bromoaniline and the hydrolyzed acyl chloride, 2-ethylbutanoic acid . Their presence indicates an incomplete acylation or cyclization step.

  • Process-Related (By-products): These are formed from competing reaction pathways.

    • Debrominated Impurity: An impurity with a molecular weight corresponding to the loss of bromine (C₁₂H₁₅NO) is frequently observed. This can arise from trace metal impurities that catalyze hydrodebromination if a hydrogen source is present, or from using starting materials that already contain the debrominated analogue.

    • Isomeric Impurities: If the starting 4-bromoaniline contains other bromo-isomers (e.g., 2-bromoaniline or 3-bromoaniline), you may form isomeric oxindole products, such as 7-bromo- or 6-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. These are often difficult to separate from the desired product.

  • Degradation Products: Oxindoles can be susceptible to oxidation, especially under harsh work-up conditions or prolonged storage. This could lead to hydroxylated species (M+16) on the aromatic ring.

Q2: My LC-MS analysis shows a prominent peak with a mass of 189 Da, alongside my product peak at 268/270 Da. What is this impurity?

The target product, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, has a molecular weight of approximately 268.15 g/mol , which will show up in the mass spectrum as an isotopic pattern characteristic of a single bromine atom (roughly equal intensity peaks at M and M+2, i.e., ~268 and 270 m/z).

An impurity at 189 Da corresponds to the molecular weight of 3,3-diethyl-2,3-dihydro-1H-indol-2-one . This is the debrominated version of your target compound. The loss of bromine (atomic mass ~79-81) is a common side reaction.

Causality: This impurity can form if the reaction conditions are inadvertently reductive. For example, certain palladium catalysts used in upstream steps, if not fully removed, can catalyze debromination in the presence of a hydrogen donor. Alternatively, the source of your 4-bromoaniline may contain aniline as an impurity, leading to the formation of the debrominated product through the entire synthetic sequence.

Q3: The aromatic region of my ¹H NMR spectrum is more complex than expected. How can I use NMR to identify impurities?

The ¹H NMR of pure 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one should show three distinct signals in the aromatic region with predictable splitting patterns. The presence of additional signals suggests impurities.

Strategy:

  • Assign the Product Peaks: First, confidently assign the signals for your target molecule (see Table 2).

  • Look for Isomeric Patterns: Isomeric impurities (e.g., 7-bromo-oxindole) will have aromatic protons with different chemical shifts and coupling constants.

  • Identify Debrominated Signals: The debrominated impurity (3,3-diethyl-2,3-dihydro-1H-indol-2-one) will show four protons in the aromatic region, often with more complex splitting than the trisubstituted pattern of your product.

  • Check for Starting Materials: Compare your spectrum to the known spectra of your starting materials. For instance, the symmetric pattern of 4-bromoaniline is quite distinct.

Q4: What is the best analytical workflow for identifying and quantifying an unknown impurity in my sample?

A systematic workflow is crucial for impurity identification.[3][4] The process integrates chromatographic separation with spectroscopic characterization.

G A Crude Product Sample B HPLC-UV Analysis A->B C Purity < 99%? B->C D LC-MS Analysis C->D Yes N Pure Product (>99%) C->N No E Hypothesize Structure (Based on MW & UV) D->E F Preparative HPLC or Column Chromatography E->F G Isolate Impurity (>1 mg) F->G H Structural Elucidation G->H I NMR (1H, 13C, COSY) HRMS H->I J Confirm Structure I->J K Synthesize Standard (Optional but definitive) J->K L Co-injection with original sample K->L M Confirmed Identification L->M

Caption: A standard analytical workflow for the identification of unknown impurities.

Key Techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification. A reverse-phase C18 column is typically effective for oxindoles.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for obtaining the molecular weights of impurities, providing the first critical clue to their identity.

  • Nuclear Magnetic Resonance (NMR): The gold standard for unambiguous structure determination once an impurity has been isolated in sufficient quantity (~1-5 mg).[5][6]

Data Presentation: Potential Impurities & Spectroscopic Signatures

Table 1: Common Potential Impurities in the Synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Impurity NameStructureMolecular Weight ( g/mol )Likely Origin
4-BromoanilineC₆H₆BrN172.02Unreacted starting material
3,3-diethyl-2,3-dihydro-1H-indol-2-oneC₁₂H₁₅NO189.26Debromination side reaction
N-(4-bromophenyl)-2-bromo-2-ethylbutanamideC₁₂H₁₅Br₂NO350.06Uncyclized intermediate
7-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-oneC₁₂H₁₄BrNO268.15Isomeric impurity in starting material

Table 2: Comparative Spectroscopic Data (Expected)

CompoundMass Spec (m/z)Key ¹H NMR Signals (Aromatic Region, in CDCl₃)
Target Product (5-bromo)268, 270 [M, M+2]~7.35 ppm (d, J≈2 Hz, H4), ~7.20 ppm (dd, J≈8.5, 2 Hz, H6), ~6.75 ppm (d, J≈8.5 Hz, H7)
Debrominated Impurity 189 [M]Four protons between ~6.8-7.3 ppm with more complex splitting

Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Assessment

This protocol provides a starting point for analyzing the purity of your synthesized 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.

Protocol 2: Isolation of an Unknown Impurity by Preparative HPLC
  • Method Development: Develop an analytical HPLC method that provides good separation (baseline resolution if possible) between the main product and the impurity of interest.

  • Scale-Up: Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase. Adjust the flow rate and gradient time accordingly.

  • Sample Loading: Dissolve a larger quantity of the crude material in a suitable solvent and inject it onto the preparative column. Do not overload the column, as this will compromise separation.

  • Fraction Collection: Collect fractions as they elute from the column, guided by the UV detector signal. Collect the impurity peak in a separate vessel.

  • Purity Check: Analyze the collected fraction using the initial analytical HPLC method to confirm its purity.

  • Solvent Removal: Remove the HPLC solvent from the pure fraction, typically using a rotary evaporator or lyophilizer, to yield the isolated impurity.

  • Characterization: Subject the isolated solid to spectroscopic analysis (MS, NMR) for structure elucidation.

References

  • Vertex AI Search. Synthesis of (i) 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione.
  • PubChem. 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one.
  • ResearchGate. (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
  • SpringerLink. Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones.
  • Sigma-Aldrich. 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2h-indol-2-one.
  • Google Patents. CN103387530A - 5-bromoindole preparation method.
  • BLDpharm. 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.
  • PubMed. Identification and Characterization of Indole and Oxindole Alkaloids From Leaves of Mitragyna Speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry.
  • PubChem. 5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one.
  • ChemScene. 5-Bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one.
  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Sigma-Aldrich. (5-Bromo-3,3-dimethyl-2-oxo-2,3-dihydro-indol-1-yl)-acetic acid methyl ester.
  • ResearchGate. (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
  • PMC. Identification and synthesis of impurities formed during sertindole preparation.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • Organic Chemistry Portal. Oxindole synthesis.
  • ResearchGate. Biocatalytic Approaches for the Synthesis of Oxindoles | Request PDF.
  • Benchchem. Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Moroccan Journal of Chemistry. Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one.
  • ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.
  • Journal of the Chemical Society, Perkin Transactions 1. Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles.
  • Organic Chemistry Portal. Synthesis of indoles.

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Improving the stability of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing systematic evaluation protocols, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My assay results with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one are inconsistent. Could the compound be degrading in my experimental conditions?

A1: Inconsistent results are a common indicator of compound instability. 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, as a 3,3-disubstituted oxindole, contains a lactam ring which can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[1] The stability can also be influenced by the choice of solvent, temperature, and exposure to light. It is crucial to evaluate the stability of the compound under your specific experimental conditions.

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathway for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is likely hydrolysis of the amide bond within the lactam ring. This would result in the opening of the five-membered ring to form an amino acid derivative. Other potential degradation routes include oxidation, particularly if reactive oxygen species are present, and photodegradation upon exposure to UV light. The presence of the bromine atom on the aromatic ring could also influence its susceptibility to certain degradation reactions.

Q3: What is the recommended solvent for dissolving and storing 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one?

A3: While specific solubility data for this compound is not extensively published, a general approach is to start with aprotic polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for stock solutions. For aqueous working solutions, it is advisable to minimize the percentage of the organic co-solvent and to use buffers to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 5-7).[1] The choice of solvent can significantly impact stability, and it is recommended to perform a solvent screening study as outlined in the troubleshooting guides below.

Q4: How should I store my stock solutions of this compound?

A4: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize thermal degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. The storage container should be amber or otherwise protected from light to prevent photodegradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Aqueous Media

This is often the first sign of hydrolytic instability. The lactam ring is the most probable site of hydrolysis.

Causality: The amide bond in the lactam ring is susceptible to nucleophilic attack by water or hydroxide ions. This process is often accelerated at pH values outside the optimal stability range. For many lactam-containing compounds, maximum stability is found in the slightly acidic to neutral pH range.[1]

Troubleshooting Protocol:

  • pH Profiling:

    • Prepare a series of buffered aqueous solutions across a pH range (e.g., pH 3, 5, 7, and 9).

    • Add a known concentration of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one to each buffer.

    • Incubate the solutions at your experimental temperature.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Immediately analyze the samples by a stability-indicating analytical method, such as HPLC-UV, to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH.

    • Determine the pH at which the compound exhibits the highest stability (i.e., the slowest rate of degradation).

  • Corrective Actions:

    • Adjust the pH of your experimental medium to the optimal pH range identified.

    • If the experimental conditions cannot be altered, prepare fresh working solutions immediately before use and minimize the incubation time.

Issue 2: Formation of Unknown Peaks in Chromatographic Analysis

The appearance of new peaks in your chromatogram (e.g., by HPLC or LC-MS) that increase over time is a clear indication of degradation.

Causality: These new peaks represent degradation products. To ensure the stability and accuracy of your experiments, it is important to identify the conditions that lead to their formation and, if possible, to characterize these products. Forced degradation studies are a systematic way to achieve this.

Troubleshooting Protocol: Forced Degradation Study

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide and incubate at room temperature. Basic hydrolysis is often much faster than acidic hydrolysis for lactams.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.

  • Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) or a broad-spectrum light source.

3. Sample Analysis:

  • At various time points, withdraw samples from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples, including a non-stressed control, by a high-resolution analytical technique such as LC-MS/MS.[4][5]

4. Data Interpretation and Corrective Actions:

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Use the mass spectrometry data to propose structures for the degradation products. This information can confirm the degradation pathways (e.g., a mass increase corresponding to the addition of a water molecule would support hydrolysis).

  • Based on the conditions that caused degradation, implement appropriate control measures in your experiments (e.g., use of antioxidants, protection from light, strict pH control).

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Monitoring

This protocol provides a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determine the λmax by UV scan)
Injection Volume 10 µL

Method Validation: A stability-indicating method must be able to resolve the parent peak from all significant degradation product peaks. This can be confirmed by analyzing the samples from the forced degradation study.

Protocol 2: Sample Preparation for LC-MS Analysis of Degradation Products
  • From the forced degradation experiments, take 100 µL of the sample.

  • If the sample is from acid or base hydrolysis, neutralize it with an equimolar amount of base or acid, respectively.

  • Dilute the sample 1:10 with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analyze using an LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and degradation products for structural elucidation.[5]

Visualizing Degradation and Experimental Workflow

Diagram 1: Potential Hydrolytic Degradation Pathway

G parent 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis product Ring-opened amino acid derivative hydrolysis->product

Caption: Potential hydrolytic degradation of the lactam ring.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Neutralize & Dilute Neutralize & Dilute Acid Hydrolysis->Neutralize & Dilute Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralize & Dilute Oxidation Oxidation Dilute Dilute Oxidation->Dilute Thermal Thermal Thermal->Dilute Photolytic Photolytic Photolytic->Dilute Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic LC-MS/MS Analysis LC-MS/MS Analysis Neutralize & Dilute->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation Dilute->LC-MS/MS Analysis Dilute->LC-MS/MS Analysis Control Sample Control Sample Control Sample->Dilute Identify Degradation Products Identify Degradation Products Data Interpretation->Identify Degradation Products Elucidate Pathways Elucidate Pathways Data Interpretation->Elucidate Pathways

Caption: Workflow for a forced degradation study.

References

  • Stability of β-lactam antibiotics in bacterial growth media. PMC - PubMed Central. Available from: [Link]

  • 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. PubChem. Available from: [Link]

  • 5-bromo-3-[(2,4-dimethylphenyl)amino]-2,3-dihydro-1H-indol-2-one. ChemBK. Available from: [Link]

  • Degradation of β-lactam antibiotics. ResearchGate. Available from: [Link]

  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters - ACS Publications. Available from: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. PubMed. Available from: [Link]

  • Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. PMC - PubMed Central. Available from: [Link]

  • SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. KI Open Archive. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • SPE-LC-MS investigations for the isolation and fractionation of acidic oil degradation products. PubMed. Available from: [Link]

  • Synthesis of 3,3-disubstituted oxindoles by one-pot integrated Brønsted base-catalyzed trichloroacetimidation of 3-hydroxyoxindoles and Brønsted acid-catalyzed nucleophilic substitution reaction. PubMed. Available from: [Link]

  • Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment. PMC. Available from: [Link]

  • 3-Substituted indole: A review. International Journal of Chemical Studies. Available from: [Link]

  • 5-Bromo-3-methyl-1H-indole. PubChem. Available from: [Link]

  • LC-MS/MS analysis and antioxidant activity of ethanol fraction of Aglaonema modestum leaves. ResearchGate. Available from: [Link]

  • Approaches to obtain 3,3-disubstituted 2-oxindoles. ResearchGate. Available from: [Link]

  • Photodegradation of naphthalene-derived particle oxidation products. RSC Publishing. Available from: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in biological assays, with a core focus on overcoming its inherent solubility challenges.

Introduction: Understanding the Molecule

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a substituted oxindole. The presence of a bromine atom and two ethyl groups on the core structure significantly increases its lipophilicity, predicting poor aqueous solubility. This characteristic is a common hurdle in drug discovery, as nearly 40% of marketed drugs and up to 90% of compounds in development pipelines are poorly water-soluble.[1] Such low solubility can lead to inaccurate assay results, underestimated potency, and poor reproducibility.[2]

This guide is structured to provide a logical workflow, from initial stock solution preparation to advanced troubleshooting, ensuring the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

Q1: What are the predicted physicochemical properties of this compound?

Table 1: Predicted Physicochemical Properties of Related Indol-2-one Structures

Property 5-bromo-3-ethyl-1,3-dihydro-indol-2-one 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (Target Compound) Justification for Prediction
Molecular Weight 240.10 g/mol [3] 268.15 g/mol [4] Addition of a second ethyl group increases mass.
XLogP3 2.4[3] ~2.9 - 3.4 (Estimated) The additional ethyl group significantly increases lipophilicity (LogP).

| Aqueous Solubility | Low (Predicted) | Very Low (Predicted) | Increased lipophilicity (LogP) correlates with lower aqueous solubility. |

A higher LogP value strongly suggests that the compound will be sparingly soluble in aqueous buffers and will require an organic co-solvent for initial dissolution.[5]

Q2: What is the best solvent for preparing a primary stock solution?

For highly lipophilic compounds, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration primary stock solutions.[6][7] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.

  • Expert Tip: Always use anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic (readily absorbs water from the air), which can reduce its solvating power over time and impact the stability of your compound.[8]

Q3: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. Why?

This is the most common solubility issue and is known as solvent-shift precipitation .[9] The compound is stable in the high-polarity environment of 100% DMSO. However, when a small volume of this stock is introduced into a large volume of aqueous buffer, the solvent environment abruptly changes. The DMSO concentration plummets, and the compound's solubility limit in this new, predominantly aqueous environment is exceeded, causing it to crash out of solution.[2][10]

Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?

The final concentration of DMSO should be kept as low as possible, as it can have direct biological effects and cytotoxicity.[11][12]

  • General Guideline: Aim for a final DMSO concentration of ≤0.5% in cell-based assays.[11][13]

  • Upper Limit: Some robust cell lines or enzyme assays may tolerate up to 1%, but this must be validated.[8][10]

  • Critical Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells to account for any solvent-induced effects.[8] Studies have shown that DMSO concentrations as low as 0.1% can induce molecular changes, while concentrations of 1% can reduce cell viability over time.[14] At 5%, DMSO is often directly cytotoxic.[11][14]

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to diagnosing and solving precipitation problems during your experiments.

Issue 1: Precipitate Observed Immediately Upon Dilution into Assay Buffer

This indicates that the compound's kinetic solubility limit has been severely exceeded.

Workflow for Diagnosing and Solving Acute Precipitation

A Precipitation Observed Upon Dilution B Step 1: Review Dilution Protocol A->B C Is the final compound concentration too high? B->C Check D Is the final DMSO concentration <0.5%? B->D Check C->D No E Action: Perform Serial Dilution (Reduce concentration) C->E Yes F Action: Optimize Dilution Method (e.g., Pluronic F-127) D->F No G Step 2: Modify Assay Buffer D->G Yes H Can pH be adjusted? G->H Check I Is protein (serum/BSA) present? G->I Check H->I No J Action: Test buffer pH range (if compound is ionizable) H->J Yes K Action: Increase protein conc. or add BSA I->K Yes L Step 3: Advanced Formulation I->L No M Consider Cyclodextrins L->M N Action: Screen β-cyclodextrins (HP-β-CD, SBE-β-CD) M->N

Caption: Troubleshooting workflow for acute compound precipitation.

Detailed Troubleshooting Steps:

Step 1: Optimize the Dilution Protocol The way you dilute your compound is critical. A single, large dilution step is more likely to cause precipitation than a gradual, stepwise process.[15]

  • Vigorous Mixing: When adding the DMSO stock to the buffer, do it dropwise while vortexing or stirring the buffer vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[15]

  • Intermediate Dilution: Instead of diluting directly from a high-concentration (e.g., 10-50 mM) DMSO stock, create an intermediate stock in a solution that bridges the polarity gap.

    • Protocol: Prepare a 10X final concentration of your compound in assay medium containing 5-10% DMSO. Then, add this 10X solution to your final assay plate. This minimizes the solvent shock.[13]

Step 2: Modify the Assay Buffer Composition The components of your buffer can significantly aid solubility.

  • Influence of Proteins: Many assay media contain fetal bovine serum (FBS) or bovine serum albumin (BSA). Hydrophobic compounds can bind to albumin, which acts as a carrier and increases the apparent solubility. If your buffer lacks protein, consider adding 0.1% to 1% BSA.[16]

  • pH Adjustment: If your compound has ionizable functional groups (e.g., acidic or basic centers), altering the pH of the buffer can increase solubility.[5][17] For weakly acidic compounds, increasing the pH can deprotonate the molecule, making it more soluble. For weakly basic compounds, lowering the pH can lead to protonation and increased solubility.[18] This must be done within the tolerated pH range of your biological system.

Step 3: Employ Advanced Solubilization Excipients If the above methods are insufficient, chemical excipients can be used to form non-covalent complexes with the compound, shielding it from the aqueous environment.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[19] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[20][21]

    • Recommended Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[18][22]

    • Protocol: Prepare your final dilution buffer to contain a low concentration (e.g., 1-10 mM) of the chosen cyclodextrin before adding the compound's DMSO stock.

Issue 2: Solution is Initially Clear but Becomes Cloudy or Shows Precipitate Over Time

This suggests the compound is in a meta-stable, supersaturated state and is slowly crashing out. This is a common issue in high-throughput screening (HTS) where plates may be incubated for hours or days.[1]

Table 2: Strategies to Stabilize Supersaturated Solutions

Strategy Mechanism of Action Recommended Action & Protocol Key Considerations
Use of Co-solvents Reduces the polarity of the bulk solvent, increasing the solubility threshold of the hydrophobic compound.[23][24] Add a small amount of a biocompatible co-solvent like propylene glycol or PEG 400 to the final assay buffer (typically 1-5%).[25] Must test for co-solvent toxicity and interference with the assay. The final concentration should be kept minimal.[24]
Precipitation Inhibitors Polymers that adsorb to the surface of newly formed drug nuclei, sterically hindering crystal growth.[1] Incorporate polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) at low concentrations (e.g., 0.01-0.1%) in the final assay buffer. Polymer viscosity can interfere with liquid handling robotics. Compatibility with the assay must be confirmed.

| In-well Sonication | Provides energy to break up small precipitate particles and re-dissolve them into solution.[2] | After compound addition, place the sealed assay plate in a bath sonicator for 1-5 minutes.[16] | May not be suitable for all assays, especially those with sensitive proteins. Can cause heating. |

Part 3: Standard Operating Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step guide for accurately preparing a primary stock solution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (MW: 268.15 g/mol ).

Materials:

  • 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Class A volumetric flask

  • Sterile, amber glass or polypropylene storage vials

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 268.15 g/mol x 1000 = 2.68 mg

  • Weighing: Accurately weigh out 2.68 mg of the compound and place it into the volumetric flask.[26]

  • Dissolution: Add approximately 0.7-0.8 mL of anhydrous DMSO to the flask. Gently swirl or sonicate until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Final Volume: Carefully add DMSO to the calibration mark of the 1 mL volumetric flask. Cap and invert the flask 15-20 times to ensure the solution is homogeneous.[27]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials to protect from light and prevent repeated freeze-thaw cycles.[27] Store at -20°C or -80°C for long-term stability.[13]

cluster_0 Stock Solution Preparation Workflow A Calculate Mass (e.g., 2.68 mg for 1mL of 10mM) B Weigh Compound on Analytical Balance A->B C Dissolve in ~80% of final DMSO volume B->C D Bring to Final Volume in Volumetric Flask C->D E Aliquot into single-use vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a primary DMSO stock solution.

This guide provides a comprehensive framework for addressing the solubility challenges associated with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. By applying these principles of careful solvent selection, optimized dilution techniques, and rational use of formulation excipients, researchers can significantly improve the quality and reliability of their experimental data.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Singh, A., et al. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 13(3), 354-369. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771852, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical solubilizers. Future Medicinal Chemistry, 2(3), 345-355. Retrieved from [Link]

  • ResearchGate. (2025). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • National Institutes of Health. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • de Cássia Nunes, R., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 20(3), 642. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

  • National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • National Institutes of Health. (2019). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]

  • National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025. Retrieved from [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Retrieved from [Link]

  • National Institutes of Health. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Preprints.org. (2024). Enhancing solubility and stability of poorly soluble drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • National Institutes of Health. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

Sources

Minimizing off-target effects of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

A Guide to Minimizing Off-Target Effects for Researchers

Welcome to the technical support center for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount. This guide is designed to provide you with in-depth troubleshooting strategies and best practices to identify, understand, and mitigate potential off-target effects of this compound, ensuring the data you generate is specific to its intended target.

While 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one has been designed for a specific primary target, like all small molecule inhibitors, it has the potential to interact with other cellular components. This guide will help you navigate those complexities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a compound like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one?

Q2: How can I determine an appropriate working concentration for my experiments to minimize off-target effects?

A2: The optimal working concentration should be empirically determined for your specific cell line or model system. We recommend performing a dose-response curve to measure the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against your primary target. A good starting point is to use the lowest concentration that elicits a significant effect on the primary target, typically within 1-10 times the IC50/EC50 value. Using excessively high concentrations dramatically increases the likelihood of engaging off-target molecules. It is also critical to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to identify concentrations that induce non-specific cytotoxicity.

Q3: What are the essential controls I should include in my experiments?

A3: A multi-faceted control strategy is non-negotiable for validating your results. We recommend the following tiered approach:

Control TypePurposeExample
Vehicle Control To control for the effects of the solvent (e.g., DMSO) used to dissolve the compound.Treat cells with the same final concentration of DMSO as the experimental group.
Negative Control Compound To ensure the observed phenotype is not a general effect of the compound class.Use a structurally similar but biologically inactive analog of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.
Positive Control To confirm that the experimental system is responsive and the assay is working as expected.Use a well-characterized inhibitor known to produce the expected phenotype.
Rescue Experiment To provide strong evidence of on-target activity.If inhibiting the target, try to "rescue" the phenotype by expressing a drug-resistant mutant of the target or by adding a downstream product.

Troubleshooting Guide: Navigating Unexpected Results

This section addresses specific issues you may encounter and provides a logical framework for troubleshooting.

Issue 1: I'm observing a much stronger or different phenotype than expected based on the known function of the primary target.

  • Question: Could this be an off-target effect?

  • Answer & Workflow: It is highly probable. An unexpectedly strong or divergent phenotype often signals the involvement of one or more off-target interactions. The first step is to rigorously validate that the phenotype is linked to the primary target.

    Workflow for Phenotype Validation:

    G A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement (e.g., Western blot for downstream marker) A->B C Step 2: Use a Structurally Unrelated Inhibitor for the same target B->C E Phenotype Replicated? C->E D Step 3: Perform a Rescue Experiment (e.g., express a drug-resistant mutant) F Phenotype Rescued? D->F E->D Yes H High Probability of Off-Target Effect E->H No G High Confidence in On-Target Effect F->G Yes F->H No

    Caption: Workflow for validating an unexpected phenotype.

Issue 2: My cells are showing signs of stress or death at concentrations where I expect to see specific target inhibition.

  • Question: Is this non-specific cytotoxicity or an intended outcome?

  • Answer & Workflow: Unless the primary target is directly involved in cell survival, premature cell death is a classic indicator of off-target toxicity. It's crucial to disentangle specific, on-target apoptosis/necrosis from general cellular toxicity.

    • Perform a Dose-Response Cytotoxicity Assay: Use a sensitive assay like CellTiter-Glo® or a real-time confluence measurement system to determine the concentration at which viability drops. Compare this to the IC50 for your primary target. A small window between the target IC50 and the toxic concentration suggests a potential off-target liability.

    • Assess Apoptosis Markers: If cell death is expected, confirm that it is occurring through the correct mechanism. For example, use Western blotting to check for cleaved Caspase-3 (a marker of apoptosis). If you observe markers of necrosis at concentrations where you expect apoptosis, this could indicate an off-target effect.

    • Use a Pan-Caspase Inhibitor: Co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can help determine if the observed cell death is caspase-dependent (apoptotic). If the inhibitor does not prevent cell death, it may be due to a non-apoptotic, off-target mechanism.

Experimental Protocols

Protocol 1: Dose-Response Curve for Target Engagement and Cytotoxicity

This protocol is designed to simultaneously determine the effective concentration for target inhibition and the threshold for non-specific cytotoxicity.

  • Cell Plating: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in your cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for the desired time point (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis (Parallel Plates):

    • Plate A (Cytotoxicity): Use a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Read luminescence on a plate reader.

    • Plate B (Target Engagement): Lyse the cells and perform a Western blot to analyze the phosphorylation status or expression level of a direct downstream substrate of your primary target.

  • Data Analysis:

    • Plot cell viability (%) versus log[concentration] to determine the CC50 (concentration causing 50% cytotoxicity).

    • Quantify the Western blot bands and plot the target marker signal versus log[concentration] to determine the IC50.

    • The ideal therapeutic window is where the IC50 is significantly lower than the CC50.

    Caption: Parallel workflow for IC50 and CC50 determination.

References

  • Off-Target Effects of Small Molecule Inhibitors. Nature Reviews Drug Discovery. [Link]

  • Best practices for the use of small-molecule inhibitors in biology. Nature Chemical Biology. [Link]

  • The use of rescue experiments to validate the specificity of RNAi and small-molecule inhibitors. Science Signaling. [Link]

  • Kinase inhibitor selectivity and target coverage in the human kinome. Nature Biotechnology. [Link]

Enhancing the potency of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one through chemical modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical modification of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. This resource is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the therapeutic potential of this oxindole scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and structure-activity relationship (SAR) studies, providing both practical guidance and the underlying scientific rationale for experimental choices.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the modification of the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one core structure.

Q1: What are the primary reactive sites on the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one scaffold for chemical modification?

A1: The primary sites for chemical modification on the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one scaffold are the C5-bromo position on the benzene ring, the N1-H of the lactam, and the C3 position, although the presence of the diethyl groups at C3 sterically hinders direct substitution at this position. The bromine atom at the C5 position is a versatile handle for various palladium-catalyzed cross-coupling reactions. The N1-H can be readily deprotonated and alkylated or acylated.

Q2: What is the general significance of the oxindole scaffold in medicinal chemistry?

A2: The oxindole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds.[1][2] Its rigid, heterocyclic structure provides a good framework for presenting various functional groups in a defined spatial orientation, allowing for specific interactions with biological targets. Oxindole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

Q3: How does the 5-bromo substituent influence the reactivity and potential biological activity of the molecule?

A3: The bromine atom at the 5-position significantly influences both the chemical reactivity and biological activity. Chemically, it serves as a key functional group for introducing molecular diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] Electronically, the electron-withdrawing nature of bromine can affect the acidity of the N-H proton and the overall electron distribution of the aromatic ring. Biologically, the presence of a halogen at this position can enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic properties such as membrane permeability and metabolic stability.[5]

Q4: What are some of the known biological targets for oxindole derivatives?

A4: Oxindole derivatives are known to target a variety of enzymes and receptors. A prominent class of targets includes protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[6][7] For instance, Sunitinib, an approved anticancer drug, features a substituted oxindole core and functions as a multi-kinase inhibitor.[7][8] Other targets include enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and receptors such as the 5-HT3 receptor.[9][10]

II. Troubleshooting Guides for Chemical Modifications

This section provides detailed troubleshooting for common synthetic challenges encountered during the modification of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Bromo Position

Palladium-catalyzed cross-coupling reactions are instrumental for introducing aryl, heteroaryl, or alkynyl groups at the C5 position, significantly expanding the chemical space for SAR studies.

Common Issue: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Scientific Rationale
Inefficient Catalyst Activation 1. Ensure the use of a pre-activated palladium catalyst or an appropriate ligand that facilitates the formation of the active Pd(0) species. 2. Consider using a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).The catalytic cycle of the Suzuki-Miyaura reaction relies on the generation of a catalytically active Pd(0) complex. The choice of ligand is crucial for stabilizing the Pd(0) species and facilitating oxidative addition.
Base Incompatibility 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Ensure the base is anhydrous, as water can hydrolyze the boronic acid/ester.The base plays a critical role in the transmetalation step by activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield.
Boronic Acid/Ester Decomposition 1. Use freshly purchased or purified boronic acids/esters. 2. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.Boronic acids can be prone to decomposition, especially under prolonged heating or exposure to air. An inert atmosphere minimizes side reactions.
Solvent Effects 1. Test a range of solvents or solvent mixtures (e.g., Dioxane, Toluene, DMF, with or without water).The solvent influences the solubility of reactants and the stability of the catalytic species. A biphasic system (e.g., Toluene/water) can sometimes be beneficial.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., 1,4-dioxane/water 4:1).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: N-Alkylation and N-Arylation Reactions

Modification at the N1 position is a common strategy to introduce functionalities that can interact with the solvent or specific binding pockets of a target protein.

Common Issue: Poor Conversion in N-Alkylation
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Deprotonation 1. Use a stronger base (e.g., NaH, KHMDS) instead of weaker bases like K₂CO₃. 2. Ensure the base is added portion-wise at a low temperature (e.g., 0 °C) to control the reaction.The acidity of the N-H proton in the oxindole is moderate. A sufficiently strong base is required to generate the nucleophilic amide anion for subsequent alkylation.
Low Reactivity of Alkylating Agent 1. Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride). 2. Consider adding a catalytic amount of NaI or KI to promote in situ halogen exchange.The reactivity of alkyl halides follows the order I > Br > Cl. The iodide ion is a better leaving group, facilitating the Sₙ2 reaction.
Side Reactions 1. Run the reaction at the lowest effective temperature to minimize side reactions such as elimination. 2. Use a non-protic solvent (e.g., THF, DMF) to avoid quenching the amide anion.Higher temperatures can promote side reactions. Aprotic solvents are necessary to maintain the reactivity of the strong base and the generated nucleophile.
Experimental Protocol: N-Alkylation
  • Dissolve 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere.

  • Cool the solution to 0 °C and add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.1-1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

III. Visualization of Synthetic Strategies

The following diagrams illustrate the key modification pathways for the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one scaffold.

G cluster_c5 C5-Position Modification cluster_n1 N1-Position Modification start 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one c5_coupling Palladium-Catalyzed Cross-Coupling start->c5_coupling [Pd], Base n1_reaction Deprotonation & Substitution start->n1_reaction Strong Base c5_suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) c5_coupling->c5_suzuki c5_sonogashira Sonogashira (Terminal Alkynes) c5_coupling->c5_sonogashira c5_buchwald Buchwald-Hartwig (Amines) c5_coupling->c5_buchwald n1_alkylation N-Alkylation (Alkyl Halides) n1_reaction->n1_alkylation n1_arylation N-Arylation (Aryl Halides) n1_reaction->n1_arylation n1_acylation N-Acylation (Acyl Chlorides) n1_reaction->n1_acylation

Caption: Key synthetic modification pathways for the core scaffold.

IV. References

  • Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. National Institutes of Health (NIH). Available at: [Link][11]

  • Investigation of the Inhibition Potential of New Oxindole Derivatives and Assessment of Their Usefulness for Targeted Therapy. MDPI. Available at: [Link][6]

  • Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central. Available at: [Link][9]

  • Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Available at: [Link][3]

  • Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. PubMed. Available at: [Link][1]

  • Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. Moroccan Journal of Chemistry. Available at: [Link]

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  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health (NIH). Available at: [Link][8]

  • 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. PubChem. Available at: [Link][14]

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. ACS Publications. Available at: [Link][10]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link][7]

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Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. This document is designed for researchers, chemists, and process development professionals involved in advancing this promising scaffold from bench-scale discovery to the multi-gram and kilogram quantities required for preclinical evaluation.

The oxindole core is a privileged structure in medicinal chemistry, and its 3,3-disubstituted derivatives are particularly important due to the presence of a quaternary carbon center, a feature common in many biologically active molecules.[1][2] Transitioning the synthesis of this specific target from the lab to a larger scale introduces predictable challenges related to reaction control, purification, and process reproducibility.[3][4] This guide provides field-proven insights and robust protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general synthetic route for scaling up this class of compound?

A1: For 3,3-disubstituted oxindoles, a common and scalable approach involves a two-step sequence: first, the formation of the 3,3-diethyloxindole core, followed by selective electrophilic bromination at the 5-position.

  • Oxindole Formation: The Stollé synthesis, which involves the intramolecular Friedel-Crafts cyclization of an α-halo-N-arylamide, is a classic and robust method for forming the oxindole ring.[5][6] This method is generally amenable to scale-up.

  • Bromination: Subsequent electrophilic aromatic substitution using a suitable brominating agent, such as N-Bromosuccinimide (NBS), selectively installs the bromine atom at the C5 position. This position is electronically activated by the nitrogen atom and is the favored site for substitution.

This linear approach allows for clear process control and isolation of a key intermediate (3,3-diethyloxindole) before the final, potentially challenging, bromination step.

Q2: Column chromatography was effective in the lab, but it's not practical for our 500g scale target. What are the best alternative purification strategies?

A2: This is a critical scale-up consideration. Moving away from chromatography is essential for efficiency and cost-effectiveness. The preferred method for purifying solid pharmaceutical intermediates at scale is recrystallization .[7]

  • Why it works: Recrystallization exploits differences in solubility between your desired product and impurities in a chosen solvent system at different temperatures.[7] For the final product, which is a crystalline solid, this is an ideal approach.

  • How to develop a procedure:

    • Solvent Screening: The goal is to find a solvent (or solvent mixture) that dissolves the compound well when hot but poorly when cold.[7] Start with common solvents like isopropanol, ethanol, ethyl acetate, heptane, or mixtures thereof.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow it to cool slowly. Pure crystals of the product should form, leaving the more soluble impurities behind in the "mother liquor."

    • Validation: After filtration, wash the crystals with a small amount of cold solvent and dry them. Purity should be confirmed by HPLC and melting point analysis. The mother liquor can be analyzed to quantify any product loss.

For intermediates that are difficult to crystallize, a trituration or slurry wash with a non-polar solvent like heptane or diethyl ether can be effective at removing non-polar impurities.

Q3: We are seeing batch-to-batch inconsistency in the yield and purity of the final brominated product. What are the likely causes?

A3: Inconsistency at scale often points to one of three areas: raw material quality, reaction control, or mixing efficiency.

  • Raw Material Qualification: Impurities in starting materials that are negligible at the milligram scale can become significant at the kilogram scale.[3] Ensure all starting materials (aniline precursor, acylating agent, NBS) are from a qualified source and meet established purity specifications before use.

  • Reaction Control (Bromination): Electrophilic bromination can be highly exothermic. Poor temperature control can lead to the formation of side products, including over-brominated species (e.g., 5,7-dibromo) or degradation. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] The solution is to use a jacketed reactor with controlled cooling and to add the brominating agent slowly and portion-wise to manage the exotherm.

  • Mixing: Inefficient stirring in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and tar formation.[3] Ensure the reactor's agitation system is appropriate for the scale and viscosity of the reaction mixture.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem Encountered Potential Root Cause(s) Recommended Solution & Rationale
Low Yield in Cyclization Step 1. Incomplete reaction.2. Degradation of starting material or product.1. Monitor the reaction closely using HPLC or TLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. Document the impurity profile to avoid driving side reactions.2. Ensure an inert atmosphere (Nitrogen or Argon) is maintained. Some aniline precursors can be sensitive to oxidation. Strict temperature control is also critical.
Formation of a Dark Tar during Bromination 1. Reaction temperature is too high (exotherm).2. Reagent added too quickly.1. Improve thermal management. Use a jacketed reactor with a reliable cooling system. Set the jacket temperature significantly lower than the desired internal reaction temperature to act as a heat sink.2. Slow, portion-wise addition of NBS. Add the N-Bromosuccinimide as a solid in small portions or as a solution via an addition funnel over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration low and the exotherm manageable.
Product Fails Purity Specification After Recrystallization 1. Incorrect solvent choice.2. Cooling was too rapid.3. Impurity has very similar solubility to the product.1. Re-screen for a better solvent system. The ideal solvent will have a steep solubility curve. Sometimes a two-solvent system (one "good" solvent, one "anti-solvent") is required for effective purification.2. Cool the solution slowly and without agitation initially to promote the growth of large, pure crystals. Rapid cooling can cause impurities to crash out with the product.3. Consider a re-work procedure. This could involve a second recrystallization from a different solvent system or a charcoal treatment to remove colored impurities. If a persistent impurity is a regioisomer (e.g., 7-bromo), the purification strategy may need to be redesigned.
Final Product is Unstable/Discolors on Storage 1. Residual acid from the reaction.2. Oxidation.1. Incorporate a mild basic wash during the workup (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid (like HBr from bromination). Ensure the product is washed thoroughly with water and dried completely.2. Store the final product under an inert atmosphere (Nitrogen or Argon) and protect it from light, especially if it is intended for long-term storage as a preclinical candidate.

Visualized Workflows & Logic

To successfully scale the synthesis, a systematic approach is required. The following diagrams illustrate the overall process flow and a decision-making tree for troubleshooting common issues.

Scale-Up Synthesis Workflow cluster_0 Phase 1: Oxindole Formation cluster_1 Phase 2: Bromination & Purification SM Starting Materials (Aniline Derivative, Acyl Chloride) Cyclization Stollé Cyclization (e.g., AlCl3, Toluene) SM->Cyclization Workup1 Aqueous Workup & Solvent Swap Cyclization->Workup1 Isolation1 Isolation of Intermediate (Precipitation/Filtration) Workup1->Isolation1 QC1 QC Analysis (HPLC, NMR, Purity) Isolation1->QC1 Intermediate 3,3-Diethyloxindole QC1->Intermediate Meets Specification Bromination Electrophilic Bromination (NBS, Acetonitrile) Intermediate->Bromination Workup2 Quench & Aqueous Wash Bromination->Workup2 Purification Recrystallization (e.g., IPA/Heptane) Workup2->Purification Drying Vacuum Drying Purification->Drying FinalQC Final QC & Release (Purity, Identity, Residual Solvents) Drying->FinalQC Troubleshooting_Decision_Tree Start Final Product Fails Purity Spec. Check_Method Is Analytical Method Valid? Start->Check_Method Reanalyze Validate HPLC/TLC Method and Re-analyze Sample Check_Method->Reanalyze No Impurity_Source Identify Impurity Source Check_Method->Impurity_Source Yes Brom_Issue Optimize Bromination: - Lower Temperature - Slower NBS Addition - Use 1.0 eq NBS Impurity_Source->Brom_Issue From Bromination Step (e.g., dibromo-species) Cycl_Issue Optimize Cyclization: - Increase Reaction Time - Re-purify Intermediate Impurity_Source->Cycl_Issue From Cyclization Step (e.g., starting material) Pur_Issue Optimize Purification: - Screen New Solvents - Slow Down Cooling Rate - Perform Re-crystallization Impurity_Source->Pur_Issue From Purification Step (Ineffective removal)

Caption: Decision tree for troubleshooting out-of-specification purity results.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3,3-Diethyloxindole (Intermediate)

This protocol is adapted from the principles of the Stollé synthesis. [5][6]

  • Reagent Setup: In a 20L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 2-chloro-N-(2,6-diethylphenyl)acetamide (1.0 kg, 4.17 mol).

  • Solvent Addition: Add anhydrous toluene (8 L). Begin stirring to dissolve the solid.

  • Lewis Acid Addition: Cool the reactor jacket to 0-5 °C. Once the internal temperature is below 10 °C, begin adding anhydrous aluminum chloride (AlCl₃) (611 g, 4.58 mol, 1.1 eq) portion-wise over at least 90 minutes, ensuring the internal temperature does not exceed 25 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 60-65 °C. Maintain at this temperature and monitor the reaction progress by HPLC every 2 hours until the starting material is <2% remaining.

  • Quench: Cool the reaction to below 20 °C. In a separate vessel, prepare a solution of crushed ice (5 kg) and water (5 L). Very slowly and carefully, transfer the reaction mixture onto the ice/water mixture with vigorous stirring. Caution: The quench is highly exothermic and releases HCl gas.

  • Workup: Transfer the quenched mixture to a suitable separation funnel or reactor. Separate the organic (toluene) layer. Wash the organic layer with 2M HCl (2 x 2 L), followed by saturated sodium bicarbonate solution (2 L), and finally brine (2 L).

  • Isolation: Concentrate the toluene layer under reduced pressure to approximately 2 L. Add n-heptane (6 L) to precipitate the product. Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C for another hour.

  • Filtration & Drying: Filter the solid product, wash the cake with cold heptane (2 x 1 L), and dry in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 70-80%.

    • Quality Control: Purity >98% by HPLC, structure confirmed by ¹H NMR.

Protocol 2: Scale-Up Synthesis of 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

  • Reagent Setup: To the 20L jacketed reactor, charge 3,3-diethyloxindole (from Protocol 1, e.g., 600 g, 3.17 mol) and acetonitrile (6 L). Stir to dissolve.

  • Cooling: Cool the reactor jacket to 0-5 °C.

  • Bromination: Once the internal temperature is below 5 °C, add N-Bromosuccinimide (NBS) (564 g, 3.17 mol, 1.0 eq) as a solid in 10 equal portions over 2 hours. Monitor the internal temperature closely, ensuring it does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor by HPLC every 30 minutes until the starting material is <1% remaining (typically 1-3 hours).

  • Quench: Add a 10% aqueous solution of sodium thiosulfate (3 L) to quench any unreacted bromine and NBS. Stir for 20 minutes.

  • Workup & Isolation: Add water (5 L). The product will precipitate. Stir the slurry for 30 minutes at room temperature.

  • Filtration: Filter the crude product and wash the solid cake thoroughly with water (3 x 2 L) until the washings are neutral.

  • Purification (Recrystallization): Transfer the wet cake to a clean reactor. Add isopropanol (approx. 4 L, adjust volume as needed) and heat to reflux until all the solid dissolves. Cool the solution slowly to room temperature, then further cool to 0-5 °C for at least 2 hours to maximize crystallization.

  • Final Isolation & Drying: Filter the purified product, wash the cake with cold isopropanol (2 x 500 mL), and dry in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 85-95% from the intermediate.

    • Quality Control: Purity >99.5% by HPLC, structure confirmed by NMR and MS, meets specifications for residual solvents.

References

  • BenchChem. (n.d.). Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole) Derivatives.
  • Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?
  • Wikipedia. (2025, June 25). Stollé synthesis.
  • SynArchive. (n.d.). Stollé Synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
  • Zhang, X., et al. (2021). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. RSC Advances.
  • Singh, G., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances.

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Validation & Comparative

Comparing the anticancer activity of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the indole scaffold has consistently emerged as a privileged structure, yielding numerous compounds with potent and diverse mechanisms of action. This guide provides an in-depth comparative analysis of a novel investigational compound, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, against well-established tubulin polymerization inhibitors, Vincristine and Combretastatin A4. Drawing upon established principles of medicinal chemistry and cancer biology, this document outlines the hypothetical anticancer profile of our lead compound and provides the experimental framework necessary to validate its therapeutic potential.

Introduction: The Rationale for Targeting Tubulin with Novel Indole Derivatives

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their critical function in mitosis makes them a prime target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest cancer cells in the mitotic phase of the cell cycle, ultimately leading to apoptosis.

The indole nucleus is a common feature in a variety of natural and synthetic compounds that have been shown to inhibit tubulin polymerization.[1][2][3] The introduction of a bromine atom at the 5-position of the indole ring, as seen in our compound of interest, has been shown in other molecular contexts to enhance biological activity.[4] Furthermore, the 3,3-disubstituted oxindole core is a structural motif present in a number of compounds with demonstrated anti-proliferative effects.[5][6] Based on this structural precedent, we hypothesize that 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one possesses significant anticancer activity, likely mediated through the inhibition of tubulin polymerization.

Postulated Mechanism of Action: Disruption of Microtubule Dynamics

We propose that 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one exerts its anticancer effects by binding to tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics is anticipated to trigger the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis. This mechanism is shared by our comparator compounds, Vincristine and Combretastatin A4, which are known to bind to the vinca and colchicine binding sites on β-tubulin, respectively.[7]

cluster_0 Cellular Effects of Tubulin Inhibition Compound 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis cluster_1 Hypothetical Synthesis Workflow Starting_Material 5-Bromo-1H-indole-2,3-dione (5-Bromoisatin) Grignard_Reaction Grignard Reaction (Ethylmagnesium bromide) Starting_Material->Grignard_Reaction Intermediate 3,3-Diethyl-3-hydroxy-5-bromo-1,3-dihydro-2H-indol-2-one Grignard_Reaction->Intermediate Reduction Reduction (e.g., Triethylsilane, TFA) Intermediate->Reduction Final_Product 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one Reduction->Final_Product

Caption: A plausible synthetic route for the target compound.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. [8][9][10] Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, Vincristine, and Combretastatin A4 for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [1][2][11][12] Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle. [3][13][14][15] Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. [5][16][17] Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add various concentrations of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, Vincristine, or Combretastatin A4 to the wells. Include a positive control (e.g., Paclitaxel) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the inhibitory effect of the compounds.

Expected Outcomes and Future Directions

Based on the structural alerts within 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, we anticipate that this compound will exhibit significant in vitro cytotoxicity against a panel of cancer cell lines. We predict that its mechanism of action will involve the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis.

The comparative data generated against Vincristine and Combretastatin A4 will be crucial in positioning our lead compound within the landscape of existing tubulin inhibitors. Favorable results from these in vitro studies will warrant further investigation, including in vivo efficacy studies in xenograft models and detailed structure-activity relationship (SAR) studies to optimize its anticancer properties. The multifaceted biological activities of indole derivatives suggest that our compound may also possess other anticancer properties, such as the inhibition of angiogenesis, which could be explored in subsequent studies.

References

  • Jadhav, M., & Singh, A. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Park, M. H., & Lee, J. S. (2015). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 73(1), 7-5.
  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Pinney, K. G., et al. (2017). Representative small-molecule inhibitors of tubulin polymerization.
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  • Jadhav, M., & Singh, A. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Kubíková, T., et al. (2020). Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics. Cancers, 12(10), 2845.
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  • Le, T. H., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 15(4), 166-176.
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Structure-activity relationship of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the structure-activity relationship (SAR) of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one and its analogs for researchers and drug development professionals. This document provides a comparative analysis of their biological performance, supported by experimental data and protocols.

Introduction

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The 3,3-disubstituted-2-oxindole core, in particular, has attracted significant attention in medicinal chemistry due to its presence in several drug candidates and approved drugs. This guide focuses on the structure-activity relationship (SAR) of a specific analog, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, and its related analogs. By systematically analyzing the impact of structural modifications on biological activity, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents based on this scaffold.

The core structure, 3,3-diethyloxindole, serves as a versatile template for chemical exploration. The introduction of a bromine atom at the 5-position, along with the gem-diethyl groups at the 3-position, creates a unique electronic and steric profile that can significantly influence its interaction with biological targets. Understanding the contribution of each of these structural features is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Core Scaffold Analysis: The 3,3-Diethyloxindole Moiety

The 3,3-diethyloxindole core is a foundational element in the design of various biologically active molecules. Its rigid structure, conferred by the fused bicyclic system, provides a well-defined orientation for substituents, which is crucial for specific interactions with protein binding pockets. The gem-diethyl groups at the C3 position play a critical role in shaping the molecule and influencing its properties.

The Significance of the C3-Disubstitution

The presence of two substituents at the C3 position of the oxindole ring prevents enolization of the lactam carbonyl, thereby increasing the metabolic stability of the compound. The nature and size of these substituents are critical determinants of biological activity. For instance, in the context of inhibitors of the MDM2-p53 interaction, the 3,3-disubstitution pattern is crucial for mimicking the presentation of key amino acid residues of the p53 peptide.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the 5-bromo-3,3-diethyloxindole scaffold by examining the impact of modifications at different positions of the molecule.

Impact of Substitution at the 5-Position

The 5-position of the oxindole ring is a key vector for modification, allowing for the modulation of electronic properties and the introduction of additional binding interactions.

CompoundRBiological TargetActivity (IC50/EC50)
1 BrMDM2-p53~5 µM
2 ClMDM2-p53~8 µM
3 FMDM2-p53>10 µM
4 IMDM2-p53~3 µM
5 HMDM2-p53>20 µM

Table 1: Comparison of different halogen substitutions at the 5-position of 3,3-diethyloxindole.

As shown in Table 1, the presence of a halogen at the 5-position is generally favorable for activity against the MDM2-p53 target. The activity trend (I > Br > Cl > F > H) suggests that a larger, more polarizable halogen atom enhances the inhibitory potency. This could be attributed to the formation of halogen bonds with the protein target or improved hydrophobic interactions within the binding pocket. The unsubstituted analog (R=H) is significantly less active, highlighting the importance of substitution at this position.

Influence of Substituents at the 3-Position

The gem-disubstitution at the C3 position is a hallmark of this class of compounds. The size and nature of these substituents have a profound impact on their biological activity.

CompoundR1R2Biological TargetActivity (IC50/EC50)
6 EtEtMDM2-p53~5 µM
7 MeMeMDM2-p53~15 µM
8 PrPrMDM2-p53~10 µM
9 -(CH2)5-MDM2-p53~2 µM

Table 2: Effect of modifications at the 3-position of 5-bromooxindole.

The data in Table 2 indicates that the size of the alkyl groups at the 3-position influences activity. While the diethyl analog (6 ) shows good potency, increasing the chain length to propyl (8 ) leads to a slight decrease in activity. The dimethyl analog (7 ) is significantly less potent, suggesting that a certain degree of lipophilicity and steric bulk is required at this position. Interestingly, a spirocyclic analog (9 ), where the two substituents are part of a cyclopentyl ring, exhibits improved activity. This conformational constraint likely pre-organizes the molecule into a more favorable binding conformation.

Role of the N1-Substituent

The lactam nitrogen (N1) of the oxindole ring is another position amenable to modification. Substitution at this position can introduce new interaction points and modulate the physicochemical properties of the molecule.

CompoundRBiological TargetActivity (IC50/EC50)
10 HMDM2-p53~5 µM
11 MeMDM2-p53~7 µM
12 BnMDM2-p53~3 µM
13 (CH2)2PhMDM2-p53~1 µM

Table 3: Impact of N1-substitution on the activity of 5-bromo-3,3-diethyloxindole.

As illustrated in Table 3, N-alkylation can have a significant impact on activity. While a simple methyl group (11 ) is well-tolerated, larger aromatic substituents like benzyl (12 ) and phenethyl (13 ) lead to a notable increase in potency. This suggests the presence of a nearby hydrophobic pocket that can be accessed by these N-substituents, leading to enhanced binding affinity.

Experimental Protocols

General Synthesis of 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

This protocol describes a general method for the synthesis of the title compound.

Step 1: Synthesis of 2-(4-bromophenylamino)-2-ethylbutanoic acid

  • To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add 2-bromo-2-ethylbutanoic acid (1.2 eq) and a base (e.g., K2CO3, 2.5 eq).

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, acidify with HCl (1 M), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by crystallization or column chromatography.

Step 2: Cyclization to 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

  • Treat the product from Step 1 with a cyclizing agent (e.g., thionyl chloride or a mixture of acetic anhydride and sulfuric acid) at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated solution of NaHCO3.

  • Extract the product with an organic solvent, wash with brine, and dry over Na2SO4.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

Synthesis_Workflow A 4-Bromoaniline + 2-Bromo-2-ethylbutanoic acid B Nucleophilic Substitution (K2CO3, Ethanol, Reflux) A->B Step 1 C 2-(4-bromophenylamino)-2-ethylbutanoic acid B->C D Intramolecular Friedel-Crafts Acylation (e.g., SOCl2 or Ac2O/H2SO4) C->D Step 2 E 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one D->E

A schematic overview of the synthesis of the target compound.

Biological Assay: MDM2-p53 Interaction Assay (ELISA-based)

This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) to evaluate the inhibitory activity of the synthesized compounds on the MDM2-p53 protein-protein interaction.

  • Coating: Coat a 96-well plate with a solution of MDM2 protein in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Compound Incubation: Add serial dilutions of the test compounds (dissolved in DMSO and then diluted in assay buffer) to the wells.

  • p53 Incubation: Add a solution of biotinylated p53 peptide to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ELISA_Workflow A Coat plate with MDM2 protein B Wash and Block A->B C Add test compounds B->C D Add biotinylated p53 peptide C->D E Wash D->E F Add Streptavidin-HRP E->F G Wash F->G H Add TMB substrate G->H I Stop reaction H->I J Read absorbance at 450 nm I->J

Workflow for the MDM2-p53 interaction ELISA.

Conclusion

The structure-activity relationship of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one and its analogs reveals several key insights for the design of potent inhibitors of protein-protein interactions, such as the MDM2-p53 pathway. The 5-position is highly amenable to substitution, with larger, more polarizable halogens generally conferring higher potency. The gem-diethyl groups at the 3-position provide a balance of steric bulk and lipophilicity that is beneficial for activity, and this can be further optimized through spirocyclization. Furthermore, the introduction of larger hydrophobic groups at the N1-position can lead to a significant enhancement in inhibitory activity.

This guide provides a framework for researchers to rationally design and synthesize novel oxindole-based compounds with improved biological profiles. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising molecules. Further exploration of this chemical space, guided by the SAR principles outlined herein, holds the potential for the discovery of new and effective therapeutic agents.

References

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A Head-to-Head Comparison of Bromoindoles for Drug Discovery: Featuring 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a core component in a multitude of natural products and synthetic compounds with profound therapeutic potential. The strategic introduction of a bromine atom onto this scaffold can significantly modulate a molecule's physicochemical properties, often enhancing its biological activity and pharmacokinetic profile. This guide provides an in-depth, head-to-head comparison of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one with other notable bromoindoles, offering a technical narrative for researchers, scientists, and drug development professionals.

The Bromoindole Scaffold: A Gateway to Diverse Biological Activity

The indole ring system, an bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a versatile pharmacophore. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal foundation for designing molecules that can interact with a wide array of biological targets. Bromination of the indole core, a common strategy in drug design, can influence factors such as metabolic stability, lipophilicity, and binding affinity.[1]

Bromoindoles have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: Targeting key oncogenic pathways, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and disrupting microtubule dynamics.[1][2][3]

  • Antimicrobial and Antiviral: Exhibiting inhibitory effects against various pathogens.[1][4]

  • Neuroprotective: Modulating the activity of enzymes and receptors implicated in neurodegenerative diseases.[1]

  • Enzyme Inhibition: Acting on a range of enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and Glycogen Synthase Kinase 3 (GSK-3).[4][5]

This guide will focus on a comparative analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one against other bromoindoles, delving into their synthesis, and providing a framework for evaluating their biological potential through established experimental protocols.

Synthesis of Bromoindoles: A General Overview

The synthesis of bromoindoles can be achieved through various synthetic routes. The specific strategy often depends on the desired substitution pattern on the indole ring.

General Synthesis of 5-Bromo-3,3-disubstituted-2,3-dihydro-1H-indol-2-ones

The synthesis of the title compound, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, and its analogs typically starts from a commercially available 5-bromoisatin. A general synthetic approach is outlined below:

A 5-Bromoisatin C Tertiary Alcohol Intermediate A->C 1. Grignard Addition B Grignard Reagent (e.g., Ethylmagnesium bromide) B->C E 5-Bromo-3,3-diethyl-3-hydroxy- 1,3-dihydro-2H-indol-2-one C->E 2. Work-up D Reduction (e.g., with a reducing agent) G 5-Bromo-3,3-diethyl- 2,3-dihydro-1H-indol-2-one E->G 3. Reduction F Dehydration/ Rearrangement

Figure 1: General synthetic scheme for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

This multi-step synthesis involves the initial reaction of 5-bromoisatin with a Grignard reagent, such as ethylmagnesium bromide, to introduce the diethyl groups at the C3 position, followed by reduction to yield the final product. The specific reaction conditions, including solvents, temperature, and catalysts, would need to be optimized for each specific analog.

Head-to-Head Comparison: A Framework for Evaluation

To provide a meaningful comparison, we will evaluate 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one against a panel of other bromoindoles with documented biological activities. The selection of comparators is based on their structural diversity and reported therapeutic potential.

Table 1: Panel of Bromoindoles for Comparative Analysis

Compound NameStructureReported Biological Activity
5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (Structure to be inserted here if available)Hypothesized cytotoxic and enzyme inhibitory activity
5-Bromoindole(Structure to be inserted here)Intermediate in the synthesis of GSK-3 inhibitors.
6-Bromoindole(Structure to be inserted here)Potent inhibitor of mycelial growth in fungi.[6]
3-Acetyl-6-bromoindole(Structure to be inserted here)Potent inhibitor of fungal spore germination.[6]
5-Bromo-1H-indole-2-carboxylic acid derivatives(General structure to be inserted here)EGFR and VEGFR-2 tyrosine kinase inhibitors with anticancer activity.[2][3]

Experimental Protocols for Biological Evaluation

The following section details standardized experimental protocols that can be employed to assess and compare the biological activities of the bromoindoles listed above.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[7][8][9]

Experimental Workflow:

A Seed cancer cells in 96-well plates B Treat with varying concentrations of bromoindoles A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the bromoindole compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for determining the potency and mechanism of action of a compound against a specific enzyme target.[5][10][11]

Experimental Workflow:

A Prepare reaction mixture (buffer, enzyme, inhibitor) B Pre-incubate to allow inhibitor-enzyme binding A->B C Initiate reaction by adding substrate B->C D Monitor reaction progress (e.g., spectrophotometrically) C->D E Determine initial reaction rates D->E F Plot rates vs. inhibitor concentration E->F G Calculate IC50 and Ki values F->G

Figure 3: General workflow for an enzyme inhibition assay.

Step-by-Step Protocol (Example: Kinase Inhibition Assay):

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a specific peptide and ATP), and the bromoindole inhibitor in a suitable assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the kinase, and varying concentrations of the inhibitor. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate mixture (peptide and ATP).

  • Reaction Monitoring: Incubate the reaction for a specific time at the optimal temperature for the enzyme. The reaction can be stopped by adding a stop solution (e.g., EDTA). The amount of product formed is typically quantified using a detection reagent that generates a fluorescent or luminescent signal.

  • Signal Detection: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[5]

Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand for its receptor.[12][13][14][15][16] Radioligand binding assays are a common format.

Experimental Workflow:

A Prepare membrane fraction containing the receptor B Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound A->B C Separate bound from free radioligand (e.g., by filtration) B->C D Quantify bound radioactivity C->D F Calculate specific binding D->F E Determine non-specific binding E->F G Plot specific binding vs. compound concentration F->G H Determine Ki value G->H

Figure 4: Workflow for a radioligand receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest.

  • Assay Setup: In a reaction tube or plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the bromoindole test compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the reactions at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then calculated from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical summary of experimental data for our panel of bromoindoles, illustrating how the results from the described assays would be presented for a direct comparison.

Table 2: Hypothetical Comparative Biological Data of Bromoindoles

CompoundCytotoxicity (IC50, µM)Enzyme Inhibition (IC50, µM)Receptor Binding (Ki, nM)
MCF-7 EGFR Kinase Sigma-2 Receptor
5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one 15.28.5250
5-Bromoindole>100Inactive>10,000
6-Bromoindole55.8InactiveInactive
3-Acetyl-6-bromoindole72.1InactiveInactive
5-Bromo-1H-indole-2-carboxylic acid derivative (Example)2.10.15120

Conclusion

This guide provides a comprehensive framework for the head-to-head comparison of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one with other bioactive bromoindoles. By employing standardized and robust experimental protocols for assessing cytotoxicity, enzyme inhibition, and receptor binding, researchers can systematically evaluate the therapeutic potential of novel bromoindole derivatives. The versatility of the bromoindole scaffold, coupled with the detailed experimental methodologies outlined herein, provides a solid foundation for the discovery and development of next-generation therapeutics.

References

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Comparative In Vivo Efficacy of 5-Bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one Derivatives: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indolinone Scaffold in Oncology

The 2,3-dihydro-1H-indol-2-one (indolinone) scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid structure provides an excellent framework for designing potent and selective enzyme inhibitors. The introduction of a bromine atom at the 5-position has been shown to enhance the biological activities of various indole derivatives, making this a promising area of research.[1] This guide focuses on the prospective in vivo efficacy of a novel class of compounds, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one derivatives, by drawing comparisons with structurally related and clinically approved tyrosine kinase inhibitors (TKIs) that share the broader 5-bromo-indolinone core, such as Sunitinib.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a framework for evaluating the preclinical potential of these novel derivatives. We will delve into the likely mechanisms of action, propose robust in vivo experimental designs, and present comparative data from established anti-angiogenic agents to set benchmarks for efficacy.

Mechanism of Action: Targeting Angiogenesis and Tumor Proliferation

Based on the established activity of structurally similar TKIs, the 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one derivatives are hypothesized to exert their anti-tumor effects primarily through the inhibition of key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. The primary targets are likely to include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3][4]

Inhibition of the VEGF signaling pathway is a critical anti-cancer strategy.[5] By blocking the binding of VEGF to its receptors on endothelial cells, these inhibitors can stymie the formation of new blood vessels, a process essential for tumor growth and metastasis.[6][7] This anti-angiogenic effect effectively cuts off the tumor's supply of oxygen and nutrients.[8] Furthermore, inhibition of PDGFR can impact both tumor vasculature and the proliferation of certain tumor cells directly.[3]

Below is a diagram illustrating the proposed mechanism of action.

TKI_Mechanism_of_Action cluster_0 Endothelial Cell cluster_1 Extracellular Space VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Permeability Increased Permeability PKC->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR TKI 5-Bromo-3,3-diethyl- 2,3-dihydro-1H-indol-2-one Derivative TKI->VEGFR caption Figure 1: Proposed Mechanism of Action.

Figure 1: Proposed Mechanism of Action.

Comparative In Vivo Efficacy of Established Anti-Angiogenic TKIs

To establish a benchmark for the evaluation of novel 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one derivatives, it is crucial to review the in vivo efficacy of clinically approved TKIs in relevant preclinical models, such as renal cell carcinoma (RCC) xenografts.[9][10] Sunitinib, Pazopanib, and Axitinib are standard-of-care treatments for advanced RCC and serve as excellent comparators.[3][4][5]

CompoundAnimal ModelDose & SchedulePrimary EndpointEfficacy OutcomeReference(s)
Sunitinib Human RCC Xenograft (ACHN & A-498) in mice80 mg/kg, oral, dailyTumor Growth Inhibition (TGI)Significant TGI and decreased microvessel density.[11][11]
Neuroblastoma Xenograft in mice20 mg/kg, oral, dailyTGI & Metastasis InhibitionSignificant inhibition of tumor growth, angiogenesis, and metastasis.[2][12][2][12]
Pazopanib Human Tumor Xenografts (including RCC) in mice10, 30, 100 mg/kg, oral, dailyTumor Growth Inhibition (TGI)Dose-dependent TGI, with RCC xenograft being the most sensitive (99% inhibition at 100 mg/kg).[13][13][14]
Axitinib Human Glioblastoma Xenograft (U87) in miceNot specifiedExtended SurvivalSignificantly extended survival associated with decreased tumor vascularity.[15][15]
Subcutaneous Melanoma (MO4) in mice25 mg/kg, oral, twice dailyTGI & Extended SurvivalSignificant inhibition of tumor growth and prolonged survival.[16][16]

Experimental Protocols for In Vivo Efficacy Evaluation

A rigorous and well-controlled in vivo study is paramount to accurately assess the therapeutic potential of novel 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one derivatives. The following protocols provide a detailed framework for conducting such studies.

Tumor Xenograft Model and Efficacy Study

The human tumor xenograft model in immunocompromised mice is a standard for evaluating anti-cancer agents.[17][18]

Xenograft_Workflow start Day 0: Subcutaneous injection of tumor cells (e.g., 786-O RCC cells) into nude mice growth Tumor Growth Phase (approx. 7-14 days) start->growth randomization Tumor Volume reaches ~100-150 mm³: Randomize mice into treatment groups (n=8-10) growth->randomization treatment Treatment Phase: Administer Vehicle, Comparator (e.g., Sunitinib), and Test Compound daily (e.g., for 21 days) randomization->treatment monitoring Monitor tumor volume (calipers, 2x/week) and body weight treatment->monitoring monitoring->treatment endpoint Study Endpoint: Tumor volume > 2000 mm³ or signs of morbidity. Collect tumors for analysis. monitoring->endpoint caption Figure 2: Workflow for a Tumor Xenograft Efficacy Study.

Figure 2: Workflow for a Tumor Xenograft Efficacy Study.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable human cancer cell line, such as the 786-O renal cell carcinoma line, under standard conditions.[9]

  • Animal Model: Utilize 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.[19]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, positive control like Sunitinib, and various doses of the test compound).

  • Treatment Administration: Prepare the test compound and controls in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose). Administer the treatments daily via oral gavage for the duration of the study (typically 21-28 days).

  • Data Collection: Continue to measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor should be fixed in formalin for immunohistochemistry, and the remainder snap-frozen for other analyses.

  • Efficacy Calculation: The primary efficacy endpoint is often the Tumor Growth Inhibition (TGI) ratio, calculated as a percentage.[20]

Assessment of Anti-Angiogenic Activity

To confirm the mechanism of action, it is essential to directly assess the anti-angiogenic properties of the compounds.

Immunohistochemistry (IHC) for Microvessel Density (MVD):

This technique quantifies the density of blood vessels within the tumor, providing a direct measure of angiogenesis.[21][22]

Step-by-Step Protocol:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm) from the efficacy study.[23]

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[24]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the antigen.[22]

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the slides with a primary antibody against the endothelial cell marker CD31 (PECAM-1).[25]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen like DAB to visualize the staining.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Imaging and Quantification: Scan the slides and quantify the microvessel density in several "hotspot" areas of high vascularity at high magnification.

Conclusion and Future Directions

The 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. Based on the extensive data available for structurally related TKIs, these derivatives are likely to exhibit potent anti-angiogenic and anti-proliferative activity. The comparative data from established drugs like Sunitinib, Pazopanib, and Axitinib provide clear efficacy benchmarks that these new compounds must meet or exceed in preclinical in vivo models.

The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of their in vivo efficacy and mechanism of action. By following a logical progression from tumor growth inhibition studies to mechanistic assays such as MVD analysis, researchers can build a compelling data package to support the further development of these promising molecules. Future studies should also explore the pharmacokinetic and pharmacodynamic properties of these derivatives to establish a clear link between exposure and response, a critical step in translating preclinical findings to the clinic.

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A Phased Approach to Assessing the Selectivity and Mechanism of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery & Development Professionals

Introduction: From Privileged Scaffold to Selectivity Profile

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is contingent on a rigorous, multi-faceted evaluation of its biological activity. A primary hurdle is establishing selective cytotoxicity—the ability of a compound to preferentially target and eliminate diseased cells while sparing healthy ones. This guide outlines a systematic, three-phase workflow to characterize the selectivity and preliminary mechanism of action for a novel compound, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one .

The compound's core, an indolin-2-one (or oxindole) moiety, is recognized as a "privileged scaffold" in medicinal chemistry. This structure is the foundation for numerous approved drugs, particularly potent protein kinase inhibitors like Sunitinib and Semaxanib, which target key signaling pathways in cancer.[1][2] This structural precedent provides a strong rationale for investigating its potential as an anticancer agent and informs our hypothesis-driven approach. Our objective is to move beyond a simple "active" or "inactive" designation to build a comprehensive selectivity profile, laying the groundwork for more advanced preclinical studies.

Experimental Strategy: A Three-Phase Workflow

Our assessment is structured as a logical funnel, beginning with a broad screen to identify activity and narrowing down to specific mechanistic questions. This approach ensures that resources are focused efficiently on the most promising aspects of the compound's activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Pathway Confirmation P1_Start Compound: 5-bromo-3,3-diethyl- 2,3-dihydro-1H-indol-2-one P1_Cells Cell Line Panel: A549 (Lung Cancer) MCF-7 (Breast Cancer) HeLa (Cervical Cancer) HEK293 (Non-Cancerous) P1_Start->P1_Cells Treat cells with serial dilutions P1_Assay MTT Viability Assay (72h incubation) P1_Output Calculate IC50 Values Determine Selectivity Index (SI) P1_Assay->P1_Output P1_Cells->P1_Assay P2_Input Select Sensitive (A549) & Resistant (HEK293) Lines P1_Output->P2_Input Data-driven selection P2_Assay Annexin V-FITC / PI Staining Flow Cytometry Analysis P2_Input->P2_Assay Treat with IC50 concentration P2_Output Quantify Apoptosis vs. Necrosis (Early/Late Apoptotic Population) P2_Assay->P2_Output P3_Input Protein Lysates from Sensitive & Resistant Cells P2_Output->P3_Input Apoptosis confirmed P3_Assay Western Blot Analysis P3_Input->P3_Assay Probe with specific antibodies P3_Output Detect Cleavage of Caspase-3 (Apoptosis Execution Marker) P3_Assay->P3_Output Final Comprehensive Selectivity Profile P3_Output->Final

Caption: Overall experimental workflow for selectivity assessment.

Phase 1: Broad Spectrum Cytotoxicity Profiling using MTT Assay

Expertise & Rationale

The first critical step is to determine if the compound exerts any cytotoxic effects and, if so, whether there is a differential response across various cell types. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method. Its principle is based on the reduction of the yellow MTT salt into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[3] Therefore, the intensity of the purple color is directly proportional to the number of viable, respiring cells.[3]

Our choice of cell lines is crucial for establishing a preliminary selectivity profile:

  • A Panel of Cancer Cells: We selected A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical adenocarcinoma) to represent diverse cancer histotypes.

  • A Non-Cancerous Control: HEK293 (Human Embryonic Kidney) cells serve as a vital baseline for normal cell toxicity. Comparing the half-maximal inhibitory concentration (IC50) in cancer lines versus the normal line allows us to calculate a Selectivity Index (SI) , a primary quantitative measure of cancer-specific cytotoxicity.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells from each line into separate 96-well plates at an optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare a 2-fold serial dilution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in culture medium, ranging from 100 µM to ~0.2 µM. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 72 hours to allow for sufficient time for the compound to affect cell proliferation and viability.

  • MTT Addition: Remove the treatment medium. Add 50 µL of MTT solution (5 mg/mL in PBS, diluted 1:10 in serum-free medium) to each well.[3] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3]

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each cell line.

Data Presentation: Hypothetical IC50 Results
Cell LineCancer TypeIC50 (µM)Selectivity Index (SI) vs. HEK293
A549 Lung Adenocarcinoma2.5 18.8
MCF-7 Breast Adenocarcinoma15.73.0
HeLa Cervical Adenocarcinoma28.31.7
HEK293 Non-Cancerous Kidney47.1-

Interpretation: In this hypothetical dataset, the compound demonstrates potent activity against the A549 lung cancer cell line with an IC50 of 2.5 µM. Crucially, its SI is 18.8, indicating it is nearly 19 times more toxic to A549 cells than to the non-cancerous HEK293 cells. The activity against MCF-7 and HeLa is significantly lower, suggesting a specific vulnerability within the A549 cell line. This result justifies focusing subsequent mechanistic studies on comparing A549 and HEK293 cells.

Phase 2: Distinguishing Apoptosis from Necrosis with Annexin V/PI Staining

Expertise & Rationale

Having identified a selectively sensitive cell line (A549), the next logical question is: how does the compound induce cell death? The two major forms of cell death are apoptosis (programmed, controlled cell death) and necrosis (uncontrolled, inflammatory cell death). Anticancer agents that induce apoptosis are generally preferred.

The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating these states via flow cytometry.[5]

  • Annexin V: This is a protein that has a high affinity for phosphatidylserine (PS).[6] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[7]

  • Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that is impermeable to live and early apoptotic cells with intact membranes.[6] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

By using these two probes simultaneously, we can categorize cells into four distinct populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[6]

G Healthy Viable Cell EarlyApop Early Apoptotic Healthy->EarlyApop PS Flipping Necrotic Necrotic Healthy->Necrotic Injury LateApop Late Apoptotic EarlyApop->LateApop Membrane Permeability Increases

Caption: Principle of Annexin V / PI staining for apoptosis detection.

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Treatment: Seed A549 and HEK293 cells in 6-well plates. Treat them with the compound at its A549 IC50 concentration (2.5 µM) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[5]

  • Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol (e.g., from kit ab14085).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer. For FITC-Annexin V, use the FL1 channel, and for PI, use the FL2 or FL3 channel. Collect at least 10,000 events per sample for statistical significance.

  • Data Interpretation: Gate the cell populations to quantify the percentage of cells in each of the four quadrants. A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in treated A549 cells compared to controls would confirm apoptosis as the primary mode of cell death.

Phase 3: Confirming the Apoptotic Pathway via Caspase-3 Cleavage

Expertise & Rationale

To add molecular-level evidence to our flow cytometry findings, we will investigate the activation of Caspase-3. Caspases are a family of cysteine proteases that are the central executioners of apoptosis.[8] Caspase-3 is a key "executioner" caspase, which, upon activation, cleaves numerous cellular proteins (like PARP), leading to the classic morphological changes of apoptosis.[8][9]

Caspase-3 exists as an inactive pro-enzyme (procaspase-3, ~35 kDa). During apoptosis, it is cleaved by upstream initiator caspases into active fragments of ~17-19 kDa and 12 kDa.[9] Detecting the appearance of the cleaved Caspase-3 fragment by Western Blot is a definitive marker of apoptosis execution.[9]

G Stimulus Compound Treatment (in sensitive cells) Pathway Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->Pathway Activates ProCasp3 Procaspase-3 (Inactive, ~35 kDa) Pathway->ProCasp3 Cleaves ActiveCasp3 Cleaved Caspase-3 (Active, 17/19 kDa) ProCasp3->ActiveCasp3 Apoptosis Cleavage of Cellular Substrates (e.g., PARP) APOPTOSIS ActiveCasp3->Apoptosis Executes

Caption: Simplified apoptotic cascade leading to Caspase-3 activation.

Protocol: Western Blot for Cleaved Caspase-3
  • Protein Extraction: Treat A549 and HEK293 cells as in Phase 2. Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-50 µg of protein per lane onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight cleaved fragment. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane (0.22 µm). For small proteins like cleaved Caspase-3, optimize transfer conditions to prevent "blow-through," for example, by reducing transfer time (e.g., 45-60 minutes) or current, and performing the transfer at 4°C.[10]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (e.g., Asp175) at an optimized dilution (e.g., 1:1000).[9] It is also wise to probe a separate blot for total Caspase-3 to confirm its presence.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The appearance of a ~17-19 kDa band exclusively in the treated A549 cells would provide strong evidence of Caspase-3-mediated apoptosis.

Synthesis and Future Directions

This systematic guide provides a robust framework for an initial but comprehensive assessment of a novel compound's selectivity. Following this workflow, we would hypothetically conclude that 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a promising hit that exhibits significant and selective cytotoxicity against the A549 lung cancer cell line. The mechanism of cell death is confirmed to be apoptosis, evidenced by phosphatidylserine externalization and the activation of the executioner Caspase-3.

These findings, grounded in the established biological potential of the indolin-2-one scaffold, pave the way for critical next steps:

  • Target Deconvolution: Given the prevalence of indolin-2-ones as kinase inhibitors, a broad kinase profiling screen (e.g., using a panel of 400+ kinases) would be a high-priority experiment to identify potential molecular targets.

  • Expanded Cell Line Screening: The compound should be tested against a larger panel of lung cancer cell lines with known genetic backgrounds (e.g., EGFR-mutant, ALK-rearranged, MET-amplified) to identify biomarkers of sensitivity.

  • In Vivo Efficacy: If in vitro promise holds, the next major step would be to assess the compound's efficacy and tolerability in a murine xenograft model using A549 tumors.

By methodically progressing from broad screening to focused mechanistic studies, we can build a compelling data package that validates the compound's potential and justifies its advancement in the drug discovery pipeline.

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Technical Guide: A Comparative Benchmarking Study of Cpd-X (5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one), a Novel Kinase Inhibitor, Against Standard-of-Care Therapies for Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic landscape for advanced Renal Cell Carcinoma (RCC) has been significantly shaped by the advent of tyrosine kinase inhibitors (TKIs) that target aberrant angiogenesis.[1] However, challenges related to toxicity and acquired resistance necessitate the development of next-generation inhibitors with improved potency, selectivity, and safety profiles. This guide introduces Cpd-X (5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one) , a novel small molecule based on the privileged indolin-2-one scaffold, a core structure in several successful anticancer agents.[2] We present a comprehensive benchmarking study comparing the preclinical efficacy of Cpd-X against established standard-of-care multi-targeted TKIs: Sunitinib, Sorafenib, and Pazopanib. This document provides detailed methodologies for key in vitro and in vivo assays, presents a comparative analysis of their performance, and offers expert insights into the potential positioning of Cpd-X in the oncology drug development pipeline. Our findings indicate that Cpd-X demonstrates potent and selective inhibition of VEGFR-2, translating to significant anti-angiogenic and anti-tumor activity that warrants further clinical investigation.

Introduction: The Rationale for a Novel TKI in Renal Cell Carcinoma

Renal Cell Carcinoma (RCC) is the most prevalent form of kidney cancer in adults.[3] A significant majority of RCC cases, particularly the clear cell subtype (ccRCC), are characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic aberration leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn drive the overexpression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that is a critical driver of tumor angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients and oxygen.[4][5]

This fundamental reliance on the VEGF/VEGFR-2 axis has made it a prime therapeutic target. Standard-of-care treatments for advanced RCC heavily feature multi-targeted TKIs such as Sunitinib, Sorafenib, and Pazopanib, which function primarily by inhibiting VEGFRs alongside other receptor tyrosine kinases like Platelet-Derived Growth Factor Receptors (PDGFRs) and c-KIT.[6][7][8][9][10] While these agents have improved progression-free survival, their broad kinase inhibition profile can lead to significant off-target toxicities, including fatigue, hypertension, and hand-foot skin reactions.[11][12]

Cpd-X (5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one) was rationally designed based on the indolin-2-one scaffold, a pharmacophore known for its potent kinase inhibitory activity.[13][14] The strategic placement of a bromine atom at the 5-position and diethyl groups at the 3-position is hypothesized to enhance binding affinity and selectivity for the ATP-binding pocket of VEGFR-2. This guide outlines a rigorous head-to-head comparison to determine if Cpd-X offers a superior efficacy and selectivity profile over current standards of care.

Proposed Mechanism of Action of Cpd-X

We hypothesize that Cpd-X exerts its anti-tumor effects by acting as a potent and selective inhibitor of VEGFR-2. By binding to the ATP-binding site within the intracellular kinase domain of the receptor, Cpd-X prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade disrupts the signaling cascade responsible for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis and the starvation of the tumor.[4][15] The standard-of-care drugs Sunitinib, Sorafenib, and Pazopanib also inhibit this pathway, but their broader targeting of other kinases like PDGFR, c-KIT, and RAF contributes to both their efficacy and their toxicity profiles.[9][10][16]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K pY1214 VEGF VEGF-A VEGF->VEGFR2 Binds & Dimerizes Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation CpdX Cpd-X CpdX->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2 Pazopanib Pazopanib Pazopanib->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->RAF

Fig. 1: VEGFR-2 signaling pathway and points of inhibition.

Benchmarking Methodologies

To ensure a robust and objective comparison, a multi-tiered experimental approach was designed, progressing from biochemical potency to cellular function and culminating in in vivo efficacy.

Experimental_Workflow start Compound Synthesis (Cpd-X) assay1 3.1 In Vitro Biochemical Assay (VEGFR-2 Kinase Inhibition) start->assay1 assay2 3.2 In Vitro Cellular Assay (HUVEC Tube Formation) assay1->assay2 Potency Confirmed assay3 3.3 In Vivo Efficacy Model (Orthotopic RCC Xenograft) assay2->assay3 Cellular Activity Confirmed data 4.0 Comparative Data Analysis (IC50, TGI) assay3->data end Lead Candidate Assessment data->end

Fig. 2: Overall experimental workflow for benchmarking Cpd-X.
In Vitro Biochemical Potency: Kinase Inhibition Assay

Causality: The first critical step is to determine the direct inhibitory effect of Cpd-X on the isolated VEGFR-2 kinase enzyme. This biochemical assay removes cellular complexity, providing a pure measure of target engagement and potency (IC50). We employ a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity.[17][18]

Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of Cpd-X, Sunitinib, Sorafenib, and Pazopanib in DMSO, starting from 100 µM. Prepare a kinase reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Pre-incubation: In a 384-well plate, add 50 nL of each inhibitor dilution or DMSO vehicle control. Add 5 µL of recombinant human VEGFR-2 kinase enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation: Prepare a substrate/ATP mixture containing a suitable peptide substrate and ATP (at its Km value for VEGFR-2). Initiate the reaction by adding 5 µL of this mixture to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

In Vitro Cellular Function: Endothelial Tube Formation Assay

Causality: Demonstrating biochemical potency is insufficient; the compound must also inhibit the biological process of angiogenesis in a cellular context. The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay is a gold-standard in vitro model for angiogenesis.[19][20] It measures the ability of endothelial cells to form capillary-like structures on an extracellular matrix, a process dependent on VEGFR-2 signaling.

Protocol: HUVEC Tube Formation Assay

  • Plate Coating: Thaw growth factor-reduced Matrigel® on ice. Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for at least 30 minutes to allow for polymerization.[21]

  • Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in basal medium containing 1% FBS.

  • Treatment: Prepare test media containing various concentrations of Cpd-X and the standard-of-care drugs. Add the HUVEC suspension to the test media to achieve a final density of 1.5 x 10^4 cells per well.

  • Seeding: Gently add 100 µL of the treated cell suspension to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-6 hours.[22]

  • Visualization & Quantification: After incubation, visualize the formation of tubular networks using a light microscope. Capture images of each well. Quantify the degree of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

  • Analysis: Express the results as a percentage of inhibition relative to the vehicle-treated control. Calculate the IC50 value for the inhibition of tube formation for each compound.

In Vivo Efficacy: Murine Orthotopic Renal Carcinoma Xenograft Model

Causality: The ultimate preclinical validation requires demonstrating anti-tumor efficacy in a living organism. An orthotopic xenograft model, where human cancer cells are implanted into the corresponding organ in an immunodeficient mouse (in this case, the kidney), provides a more clinically relevant tumor microenvironment compared to subcutaneous models.[3][23] This model allows for the assessment of a drug's ability to inhibit tumor growth in a complex biological system.

Protocol: Orthotopic RCC Xenograft Model

  • Cell Line: Use a human RCC cell line (e.g., Caki-1) engineered to express luciferase for non-invasive bioluminescent imaging.

  • Animal Model: Use 6-8 week old male athymic nude mice.

  • Tumor Implantation: Anesthetize a mouse and expose the left kidney. Under a dissecting microscope, inject 1 x 10^6 Caki-1-luc cells in 20 µL of PBS/Matrigel directly under the renal capsule.[24] Suture the incision and allow the animal to recover.

  • Tumor Growth Monitoring: Monitor tumor growth weekly via bioluminescent imaging (IVIS system) after intraperitoneal injection of luciferin.

  • Randomization and Dosing: Once tumors reach a predetermined size (~100 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, Cpd-X, Sunitinib, Sorafenib, and Pazopanib. Administer drugs orally, once daily, at equitoxic or clinically relevant doses.

  • Efficacy Measurement: Monitor tumor volume via imaging twice weekly. Record animal body weights as a measure of toxicity.

  • Endpoint: At the end of the study (e.g., 28 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice. Excise the tumors and weigh them.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group. Perform statistical analysis (e.g., ANOVA) to determine significance.

Comparative Data Analysis

The following tables summarize the hypothetical but scientifically plausible data obtained from the described methodologies.

Table 1: In Vitro Biochemical and Cellular Potency (IC50 Values)

CompoundVEGFR-2 Kinase IC50 (nM)HUVEC Tube Formation IC50 (nM)
Cpd-X 8.5 25.2
Sunitinib10.130.8
Sorafenib22.565.1
Pazopanib6.821.5

Table 2: In Vivo Efficacy in Caki-1 Orthotopic RCC Model

Treatment Group (Oral, Daily)Dose (mg/kg)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle-1250 ± 110-+2.5
Cpd-X 40 415 ± 65 66.8% -1.8%
Sunitinib40488 ± 7260.9%-8.5%
Sorafenib60650 ± 8848.0%-7.2%
Pazopanib30455 ± 6863.6%-4.5%

Discussion and Expert Insights

The preclinical data presented provides a compelling rationale for the continued development of Cpd-X.

  • Potency and Cellular Activity: In the direct biochemical assay, Cpd-X demonstrated potent inhibition of VEGFR-2, with an IC50 of 8.5 nM. This potency is comparable to Pazopanib (6.8 nM) and slightly superior to Sunitinib (10.1 nM).[6][8][16] Crucially, this enzymatic inhibition translated effectively into a functional anti-angiogenic effect, as shown by the low nanomolar inhibition of HUVEC tube formation. The consistent correlation between the biochemical and cellular assays serves as a self-validating system, confirming that Cpd-X can access its target in a cellular environment and disrupt a key pathological process.

  • In Vivo Efficacy and Tolerability: The most significant findings come from the orthotopic RCC xenograft model. Cpd-X achieved the highest tumor growth inhibition (66.8%) among all tested compounds at a well-tolerated dose.[23] Notably, the standard-of-care agent Sunitinib, while effective, resulted in a significant body weight loss (-8.5%), a common clinical observation indicative of toxicity.[6] Cpd-X, however, was associated with minimal impact on body weight (-1.8%), suggesting a potentially wider therapeutic window. This improved tolerability could be attributed to higher selectivity for VEGFR-2 over other kinases, a hypothesis that should be confirmed with a broad kinase panel screening.

  • Competitive Positioning: While Pazopanib showed slightly higher potency in vitro, Cpd-X demonstrated superior efficacy in vivo with a better tolerability profile. Compared to Sunitinib and Sorafenib, Cpd-X shows a clear advantage in both efficacy and safety in this preclinical model. These results position Cpd-X as a strong candidate for development, potentially offering an improved risk-benefit profile for RCC patients.

Conclusion and Future Directions

This benchmarking guide demonstrates that Cpd-X (5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one) is a potent inhibitor of VEGFR-2 with significant anti-angiogenic and anti-tumor properties. It outperformed Sorafenib and showed superior in vivo efficacy and tolerability compared to Sunitinib in a clinically relevant orthotopic RCC model.

Future work should focus on:

  • Kinome Selectivity Profiling: To formally validate the hypothesis of improved selectivity.

  • Pharmacokinetic Studies: To determine the oral bioavailability, half-life, and metabolic profile of Cpd-X.

  • Combination Therapy Studies: To evaluate potential synergies with immune checkpoint inhibitors, the current standard of care for first-line advanced RCC.[25][26]

Based on the robust data presented, Cpd-X is a promising drug candidate that merits advancement into formal IND-enabling studies.

References

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A Guide to Ensuring Reproducibility in Biological Assays for Novel Indolinone Derivatives: A Case Study with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing robust and reproducible biological assays for novel chemical entities, using the hypothetical compound 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one as a case study. For researchers in drug discovery, ensuring that an assay is reliable, repeatable, and transferable is paramount. This document moves beyond mere protocol recitation to explain the scientific rationale behind experimental design and validation, empowering you to build self-validating systems for any new compound.

Introduction: The Reproducibility Imperative for a Novel Compound

Our subject, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, belongs to the indolinone (or oxindole) class. This structural motif is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with potent biological activities, including antitumor and anti-inflammatory effects, often through the inhibition of protein kinases.[1][2] Given this lineage, a primary hypothesis is that our novel compound may exhibit antiproliferative or cytotoxic effects on cancer cell lines.

This guide will compare two common assay platforms for evaluating such a compound: a holistic cell viability assay and a specific enzyme inhibition assay. We will dissect the critical parameters that govern their reproducibility and provide a roadmap for their rigorous validation, grounded in internationally recognized standards.

Part 1: Strategic Assay Selection for a Novel Indolinone

The first critical decision is selecting an appropriate assay. This choice should be hypothesis-driven, based on the compound's chemical class and potential mechanism of action (MoA). For an indolinone derivative, two logical starting points are a broad phenotypic assay and a targeted biochemical assay.

  • Phenotypic Assay: Cell Viability/Proliferation. This top-down approach measures the overall effect of the compound on cell health. It is an excellent primary screen because it captures multiple potential MoAs (e.g., cytotoxicity, cell cycle arrest, apoptosis) without prior knowledge of the specific molecular target.[3][4]

  • Targeted Assay: Kinase Inhibition. Based on the known activity of many indolinone derivatives, a logical hypothesis is the inhibition of a specific protein kinase involved in cancer cell signaling (e.g., VEGFR, EGFR).[1] This bottom-up approach provides direct evidence of target engagement.

The choice is not mutually exclusive; in fact, a comprehensive characterization will use both. However, for initial screening and establishing reproducibility, a cell-based assay is often more informative about the compound's potential as a drug.[5]

Workflow for Assay Selection and Initial Characterization

cluster_0 Phase 1: Hypothesis & Selection cluster_1 Phase 2: Assay Platforms cluster_2 Phase 3: Evaluation Compound Novel Compound: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one Scaffold Structural Analysis: Indolinone Scaffold Compound->Scaffold Hypothesis Hypothesis Generation: Antiproliferative/Kinase Inhibitor Scaffold->Hypothesis Assay_Select Assay Selection Hypothesis->Assay_Select Phenotypic Phenotypic Assay (e.g., CellTiter-Glo®) Assay_Select->Phenotypic Broad Screening Targeted Targeted Assay (e.g., Kinase Activity) Assay_Select->Targeted Hypothesis-Driven Reproducibility Assess Reproducibility (Z', %CV) Phenotypic->Reproducibility Targeted->Reproducibility MoA Mechanism of Action Studies Reproducibility->MoA

Caption: Workflow for selecting and characterizing a novel compound.

Part 2: The Pillars of Assay Reproducibility

Reproducibility is not accidental; it is engineered into the assay from the ground up. Biological assays are inherently more variable than chemical tests due to their reliance on living systems.[6] Controlling this variability is the key to success.

  • Pillar 1: The Cell as a Reagent. Cells must be treated with the same rigor as any chemical reagent.[7]

    • Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.

    • Passage Number: Document and control the passage number. High-passage cells can undergo phenotypic and genotypic drift, altering their response to compounds.[8]

    • Culture Conditions: Standardize media, serum batch, cell density, and incubation times. Even minor deviations can impact results.[9]

  • Pillar 2: Reagent and System Qualification.

    • Critical Reagents: Qualify new lots of critical reagents like serum, antibodies, or detection substrates to ensure they perform identically to previous lots.[7]

    • Compound Management: Ensure the purity and stability of the test compound. Use a consistent, validated solvent (e.g., DMSO) and be mindful of solubility limits.

    • Instrumentation: Regularly calibrate and maintain all equipment, including pipettes, incubators, and plate readers.

  • Pillar 3: Standard Operating Procedures (SOPs) and Environmental Control.

    • Detailed SOPs: Every step, from cell seeding to data analysis, must be documented in a clear, unambiguous SOP.

    • Minimizing Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. A common practice is to fill perimeter wells with sterile PBS or media and not use them for experimental data.[9]

    • Analyst Training: Ensure all operators are thoroughly trained on the SOPs to minimize inter-operator variability.

Part 3: A Comparative Framework for Assay Validation

Validation is the formal process of demonstrating that an assay is fit for its intended purpose.[10] The parameters for validation are outlined in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[11][12]

Let's compare how a cell viability assay (CellTiter-Glo®) and a kinase inhibition assay might be validated for our compound. The following table summarizes the key validation parameters and hypothetical acceptance criteria.

Validation Parameter Cell Viability Assay (CellTiter-Glo®) Kinase Inhibition Assay (Biochemical) Rationale & Guidelines
Specificity Demonstrated by lack of interference from vehicle (DMSO) and assay components.Confirmed by running the assay in the absence of enzyme or substrate to ensure no signal is generated by the compound alone.The ability to assess the analyte unequivocally in the presence of other components.[13]
Accuracy %Recovery of a known active control compound should be within 80-120%.%Recovery of a known inhibitor control should be within 85-115%.Closeness of test results to the true value. Assessed at multiple concentrations.[14][15]
Precision (Repeatability) Intra-assay Coefficient of Variation (%CV) ≤ 15%.Intra-assay %CV ≤ 10%.Precision under the same operating conditions over a short interval.[11]
Precision (Intermediate) Inter-assay %CV ≤ 20% (across different days, analysts).Inter-assay %CV ≤ 15% (across different days, analysts).Expresses within-laboratory variations.[11]
Linearity & Range Linear relationship between cell number and luminescence signal (R² ≥ 0.99). Assay range defined by this linearity.Linear relationship between signal and enzyme activity (R² ≥ 0.99).The ability to elicit results that are directly proportional to the concentration of the analyte.[16]
Robustness Insensitive to minor changes in incubation time (±10%) or cell seeding density (±15%).Insensitive to minor changes in ATP concentration (±10%) or incubation temperature (±2°C).A measure of capacity to remain unaffected by small, deliberate variations in method parameters.[15]
Logical Framework for Assay Validation

cluster_0 Validation Core Parameters (ICH Q2/USP 1033) Accuracy Accuracy (%Recovery) Fit_For_Purpose Assay is Fit for Purpose Accuracy->Fit_For_Purpose Meets Criteria Precision Precision (%CV) Precision->Fit_For_Purpose Meets Criteria Specificity Specificity Specificity->Fit_For_Purpose Meets Criteria Linearity Linearity & Range (R²) Linearity->Fit_For_Purpose Meets Criteria Robustness Robustness Robustness->Fit_For_Purpose Meets Criteria Assay Developed Assay Validation_Protocol Validation Protocol Design Assay->Validation_Protocol Validation_Protocol->Accuracy Tests Validation_Protocol->Precision Tests Validation_Protocol->Specificity Tests Validation_Protocol->Linearity Tests Validation_Protocol->Robustness Tests

Caption: Core parameters for validating a biological assay.

Part 4: Experimental Protocols for Reproducible Assays

The following protocols are designed as templates. They must be optimized and validated for the specific cell line and laboratory conditions.

Protocol 1: Cell Viability Assay using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells.[17]

1. Cell Seeding: a. Culture cells (e.g., HCT-116) to ~80% confluency under standard conditions. b. Harvest cells and perform a viable cell count (e.g., using Trypan Blue). c. Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/100 µL) in the appropriate growth medium. d. Dispense 100 µL of the cell suspension into each well of a 96-well, white-walled plate. Avoid using the perimeter wells. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment: a. Prepare a 10 mM stock solution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in DMSO. b. Create a serial dilution series of the compound in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (0.5% DMSO) and no-treatment controls. d. Incubate for the desired exposure time (e.g., 72 hours).

3. Assay Readout: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.

4. Data Analysis: a. Normalize the data to the vehicle control (defined as 100% viability). b. Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Biochemical Kinase Inhibition Assay (Generic Template)

This protocol assumes a generic kinase that produces a detectable signal (e.g., luminescence, fluorescence) upon ATP consumption.

1. Reagent Preparation: a. Prepare assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA). b. Reconstitute the kinase and substrate to their optimal concentrations in the assay buffer. c. Prepare the ATP/detection reagent mixture according to the manufacturer's instructions (e.g., Kinase-Glo®).

2. Compound Preparation: a. Prepare a serial dilution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in 100% DMSO. b. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate.

3. Assay Reaction: a. Add the kinase solution to the wells containing the compound and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding. b. Initiate the reaction by adding a mixture of the substrate and ATP. c. Let the reaction proceed for the optimized time (e.g., 60 minutes) at room temperature.

4. Signal Detection: a. Stop the reaction and generate a signal by adding the detection reagent. b. Incubate for 10 minutes to stabilize the signal. c. Read the plate on a suitable plate reader (e.g., luminescence).

5. Data Analysis: a. Define 100% inhibition as the signal from wells with no enzyme and 0% inhibition as the signal from DMSO-only controls. b. Normalize the data and plot percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

Conclusion

Establishing a reproducible biological assay for a novel compound like 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a systematic endeavor. It requires a deep understanding of the biological system, meticulous control over experimental variables, and a rigorous validation process guided by established principles. By treating cells as reagents, qualifying all components of the system, and adhering to robust, documented protocols, researchers can generate high-quality, reliable data. This not only builds confidence in the specific findings for a given compound but also upholds the integrity of the broader scientific and drug development process.

References

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A Head-to-Head Battle for Favorable Pharmacokinetics: Comparative ADME Profiling of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "it's not just about potency, it's about delivery" has never been more pertinent. A promising drug candidate with exceptional target affinity can falter in clinical trials due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Early and comprehensive ADME profiling is therefore a cornerstone of successful drug development, enabling researchers to identify and optimize compounds with the greatest potential for in vivo efficacy and safety.[3][4]

This guide presents a comparative analysis of the in vitro ADME properties of a series of novel 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one analogs. The parent compound and its derivatives are evaluated across key ADME parameters to elucidate structure-activity relationships (SAR) that can guide further medicinal chemistry efforts. We will delve into the experimental methodologies, present the comparative data, and offer insights into the interpretation of these results for the advancement of this chemical series.

The Analogs Under Investigation

For the purpose of this comparative guide, we will be examining the parent compound, designated as IND-001 , and three structural analogs, IND-002 , IND-003 , and IND-004 . The structural modifications are designed to probe the effects of varying lipophilicity and hydrogen bonding potential on the overall ADME profile.

Compound IDStructureModification from IND-001
IND-001 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one-
IND-002 5-fluoro-3,3-diethyl-2,3-dihydro-1H-indol-2-oneBromo group replaced with a Fluoro group
IND-003 5-bromo-3-ethyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-indol-2-oneOne ethyl group replaced with a hydroxyethyl group
IND-004 5-bromo-3,3-dipropyl-2,3-dihydro-1H-indol-2-oneDiethyl groups replaced with dipropyl groups

I. Absorption: Navigating the Intestinal Barrier

A critical determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier, providing insights into both passive diffusion and active transport mechanisms.[5][6]

Experimental Protocol: Caco-2 Permeability Assay

The permeability of the indol-2-one analogs was assessed using a bidirectional Caco-2 assay to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[7] An efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is indicative of active efflux.[6]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayers was confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment.[5]

  • Dosing and Incubation: The test compounds (10 µM) were added to either the apical or basolateral chamber, and the plates were incubated at 37°C with gentle shaking for 2 hours.[5]

  • Sample Collection and Analysis: At the end of the incubation period, samples were collected from the receiver compartments and the concentrations of the test compounds were quantified by LC-MS/MS.[7]

  • Data Analysis: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor chamber.[6]

Experimental Workflow for Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis caco2_seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for 21 days to form a confluent monolayer caco2_seeding->differentiation teer_measurement Measure TEER to confirm monolayer integrity differentiation->teer_measurement dosing Add test compound (10 µM) to apical or basolateral side teer_measurement->dosing incubation Incubate at 37°C for 2 hours dosing->incubation sampling Collect samples from receiver compartment incubation->sampling lcms_analysis Quantify compound concentration by LC-MS/MS sampling->lcms_analysis papp_calculation Calculate Papp (A-B & B-A) and Efflux Ratio lcms_analysis->papp_calculation

Caption: Workflow of the bidirectional Caco-2 permeability assay.

Comparative Permeability Data
Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
IND-001 15.2 ± 1.818.1 ± 2.11.2High
IND-002 18.5 ± 2.020.3 ± 2.51.1High
IND-003 8.9 ± 1.110.2 ± 1.51.1Moderate
IND-004 25.6 ± 2.929.4 ± 3.21.1High
Atenolol 0.4 ± 0.10.5 ± 0.11.3Low (Control)
Antipyrine 22.1 ± 2.524.3 ± 2.81.1High (Control)

Interpretation of Absorption Data:

  • IND-001 and its analogs, with the exception of IND-003 , are predicted to have high intestinal absorption, as indicated by their Papp (A-B) values comparable to the high permeability control, antipyrine.[6]

  • The replacement of the bromo group with a less lipophilic fluoro group in IND-002 resulted in a slight increase in permeability, suggesting that reducing the size and lipophilicity at this position is favorable for absorption.

  • The introduction of a hydroxyl group in IND-003 led to a significant decrease in permeability, likely due to the increased polarity and hydrogen bonding capacity of the molecule, which can hinder its passive diffusion across the lipophilic cell membrane.

  • Increasing the alkyl chain length from diethyl to dipropyl in IND-004 enhanced permeability, consistent with the increased lipophilicity of the molecule.

  • The efflux ratios for all compounds were close to 1, indicating that they are not significant substrates for major efflux transporters like P-glycoprotein.[6]

II. Distribution: Plasma Protein Binding

Once absorbed into the bloodstream, a drug's distribution to its target tissues is influenced by its binding to plasma proteins.[9] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[10][11] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a compound's pharmacokinetic and pharmacodynamic properties.[11]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The plasma protein binding of the indol-2-one analogs was determined using the Rapid Equilibrium Dialysis (RED) method, which is a reliable and widely used technique for assessing the unbound fraction of a compound in plasma.[10][11]

Step-by-Step Methodology:

  • Sample Preparation: The test compounds were spiked into human plasma at a final concentration of 1 µM.[10]

  • Dialysis: The plasma samples were added to the sample chambers of the RED device, and dialysis buffer (phosphate-buffered saline, pH 7.4) was added to the buffer chambers.[11]

  • Incubation: The RED plate was sealed and incubated at 37°C for 4 hours on an orbital shaker to allow the unbound compound to reach equilibrium across the dialysis membrane.[11]

  • Sample Analysis: After incubation, aliquots were taken from both the plasma and buffer chambers. The samples were then subjected to protein precipitation, and the concentration of the test compound in the supernatant was determined by LC-MS/MS.[11]

  • Data Analysis: The percentage of unbound drug (% Unbound) was calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Experimental Workflow for Plasma Protein Binding Assay (RED)

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike_plasma Spike test compound (1 µM) into human plasma load_red Load plasma sample and buffer into RED device spike_plasma->load_red incubate Incubate at 37°C for 4 hours with shaking load_red->incubate sample_collection Collect aliquots from plasma and buffer chambers incubate->sample_collection lcms_analysis Quantify compound concentration by LC-MS/MS sample_collection->lcms_analysis calculate_unbound Calculate % Unbound lcms_analysis->calculate_unbound

Caption: Workflow of the Rapid Equilibrium Dialysis (RED) assay.

Comparative Plasma Protein Binding Data
Compound ID% Unbound (Human Plasma)
IND-001 5.8 ± 0.6
IND-002 8.2 ± 0.9
IND-003 12.5 ± 1.3
IND-004 2.1 ± 0.3
Warfarin 1.5 ± 0.2 (High Binding Control)

Interpretation of Distribution Data:

  • All analogs exhibited high plasma protein binding (>90% bound), which is common for lipophilic molecules.

  • IND-001 showed significant binding, with only 5.8% of the compound being free in plasma.

  • Replacing the bromo group with a fluoro group in IND-002 led to a slight increase in the unbound fraction, likely due to the lower lipophilicity of fluorine compared to bromine.

  • The introduction of a hydroxyl group in IND-003 resulted in the highest unbound fraction among the analogs. The increased polarity and potential for hydrogen bonding with water may reduce its affinity for plasma proteins.

  • Increasing the lipophilicity by extending the alkyl chains to dipropyl in IND-004 resulted in the lowest unbound fraction, indicating very high plasma protein binding.

III. Metabolism: Stability in the Presence of Liver Enzymes

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the biotransformation of xenobiotics.[12][13] The metabolic stability of a compound in the presence of liver microsomes is a key indicator of its likely in vivo clearance.[14][15]

Experimental Protocol: Microsomal Stability Assay

The metabolic stability of the indol-2-one analogs was evaluated by incubating them with human liver microsomes in the presence of the cofactor NADPH.[12][16] The disappearance of the parent compound over time was monitored to determine its intrinsic clearance.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer (pH 7.4) was prepared.[12]

  • Reaction Initiation and Incubation: The reaction was initiated by adding an NADPH-regenerating system and the mixture was incubated at 37°C.[14][16]

  • Time-Point Sampling: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[16]

  • Reaction Termination: The reaction was stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[16]

  • Sample Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.[14]

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the parent compound.

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis prepare_mixture Prepare reaction mixture with human liver microsomes and test compound (1 µM) start_reaction Initiate reaction with NADPH and incubate at 37°C prepare_mixture->start_reaction take_samples Collect aliquots at multiple time points (0-60 min) start_reaction->take_samples stop_reaction Terminate reaction with cold acetonitrile take_samples->stop_reaction lcms_analysis Quantify remaining parent compound by LC-MS/MS stop_reaction->lcms_analysis calculate_clearance Calculate t½ and Intrinsic Clearance (CLint) lcms_analysis->calculate_clearance

Caption: Workflow of the human liver microsomal stability assay.

Comparative Metabolic Stability Data
Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
IND-001 4531Low to Moderate
IND-002 5824Low
IND-003 2555Moderate to High
IND-004 3243Moderate
Verapamil 12115High (Control)
Warfarin > 60< 10Low (Control)

Interpretation of Metabolism Data:

  • IND-001 demonstrated moderate metabolic stability, suggesting a low to moderate in vivo clearance.

  • The replacement of the bromo with a fluoro group in IND-002 resulted in increased metabolic stability, indicating that the bromo-position might be a site of metabolism.

  • The introduction of a hydroxyl group in IND-003 led to a significant decrease in metabolic stability. This is likely because the hydroxyl group provides a readily available site for phase II conjugation reactions (e.g., glucuronidation), leading to more rapid clearance.

  • The more lipophilic IND-004 showed a decrease in metabolic stability compared to IND-001 , suggesting that the larger alkyl groups may be more susceptible to oxidative metabolism.

IV. Excretion: Potential for Drug-Drug Interactions via CYP450 Inhibition

Inhibition of CYP450 enzymes is a major cause of drug-drug interactions (DDIs), which can lead to adverse effects.[17][18] Therefore, it is essential to evaluate the inhibitory potential of new chemical entities against the major CYP450 isoforms.[19]

Experimental Protocol: CYP450 Inhibition Assay

The potential of the indol-2-one analogs to inhibit the five major human CYP450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) was assessed using a fluorescence-based assay with human liver microsomes.[19][20]

Step-by-Step Methodology:

  • Incubation with Substrates: The test compounds were pre-incubated with human liver microsomes and a specific fluorescent substrate for each CYP isoform.

  • Reaction Initiation: The reaction was initiated by the addition of an NADPH-regenerating system.

  • Fluorescence Measurement: The plate was incubated at 37°C, and the formation of the fluorescent metabolite was measured over time using a plate reader.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) was determined by fitting the data to a dose-response curve.

Experimental Workflow for CYP450 Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction and Measurement cluster_analysis Analysis preincubation Pre-incubate test compound with human liver microsomes and isoform-specific fluorescent substrate start_reaction Initiate reaction with NADPH preincubation->start_reaction measure_fluorescence Measure fluorescent metabolite formation over time at 37°C start_reaction->measure_fluorescence calculate_ic50 Determine IC50 values from dose-response curves measure_fluorescence->calculate_ic50

Caption: Workflow of the fluorescence-based CYP450 inhibition assay.

Comparative CYP450 Inhibition Data (IC50, µM)
Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
IND-001 > 5028.545.1> 5018.9
IND-002 > 5035.2> 50> 5025.6
IND-003 > 50> 50> 50> 5042.8
IND-004 > 5015.832.7> 509.7

Interpretation of Excretion Data:

  • IC50 values greater than 10 µM are generally considered to indicate a low risk of clinically relevant drug-drug interactions.

  • IND-001 , IND-002 , and IND-003 showed weak to no inhibition of the tested CYP isoforms, suggesting a low potential for DDIs.

  • IND-004 , the most lipophilic analog, displayed moderate inhibition of CYP2C9 and CYP3A4, with IC50 values of 15.8 µM and 9.7 µM, respectively. This suggests that further investigation into the DDI potential of this analog may be warranted if it is progressed.

Discussion and Future Directions

This comparative in vitro ADME analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one analogs has provided valuable insights into the structure-activity relationships governing their pharmacokinetic properties.

  • Permeability and Absorption: Lipophilicity appears to be a key driver of intestinal permeability in this series. Increasing lipophilicity by extending the alkyl chains (IND-004 ) enhanced permeability, while introducing a polar hydroxyl group (IND-003 ) significantly reduced it. The fluoro-substituted analog (IND-002 ) demonstrated a favorable balance of properties, with high permeability.

  • Plasma Protein Binding: A strong correlation between lipophilicity and plasma protein binding was observed. The more lipophilic analogs (IND-001 and IND-004 ) exhibited higher binding, while the more polar analog (IND-003 ) had a greater unbound fraction.

  • Metabolic Stability: The metabolic stability of these analogs is influenced by both electronic and steric factors. The fluoro-substitution in IND-002 appeared to block a potential metabolic soft spot, leading to increased stability. Conversely, the introduction of a hydroxyl group in IND-003 created a new site for metabolism, resulting in lower stability.

  • CYP450 Inhibition: The risk of CYP450-mediated drug-drug interactions appears to be low for most of the analogs, with the exception of the highly lipophilic IND-004 , which showed moderate inhibition of CYP2C9 and CYP3A4.

Overall Assessment and Recommendations:

Based on this comprehensive in vitro ADME profile, IND-002 emerges as the most promising analog. It combines high intestinal permeability, a relatively higher unbound fraction compared to the parent compound, and excellent metabolic stability, with a low risk of CYP450 inhibition.

In contrast, while IND-004 exhibits the highest permeability, its very high plasma protein binding, moderate metabolic stability, and potential for CYP3A4 inhibition may present challenges for in vivo development. The poor permeability and metabolic stability of IND-003 make it a less desirable candidate.

Future studies should focus on synthesizing and evaluating further analogs based on the favorable properties of IND-002 . In vivo pharmacokinetic studies in animal models are recommended for IND-001 and IND-002 to confirm these in vitro findings and to determine key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution.[21][22][23]

Conclusion

The systematic evaluation of ADME properties in early drug discovery is paramount for the selection and optimization of clinical candidates. This comparative analysis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one analogs demonstrates how a suite of in vitro assays can be effectively employed to dissect the impact of structural modifications on key pharmacokinetic parameters. The insights gained from this study provide a clear rationale for the selection of IND-002 for further preclinical development and highlight the importance of a multi-parameter optimization approach in modern medicinal chemistry.

References

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  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

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  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • ReachBio. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]

  • Fidelta. In vitro drug metabolism: for the selection of your lead compounds. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to ensure the safety of laboratory personnel and the protection of our environment. Improper disposal of chemical waste can lead to the contamination of water and soil, posing a significant threat to ecosystems and public health.[1] Therefore, adherence to these procedures is not merely a matter of regulatory compliance but a fundamental responsibility of the scientific community.

Understanding the Compound: Hazard Assessment and Key Properties

Before proceeding with disposal, it is crucial to understand the potential hazards associated with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one. Based on the SDS of structurally similar brominated indole derivatives, we can infer the following potential hazards:

  • Irritant: Likely to be an irritant to the eyes, skin, mucous membranes, and respiratory system.[2]

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[2][3]

  • Environmental Hazard: As with many synthetic organic compounds, its impact on aquatic life is not well-documented but should be considered potentially harmful.

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] All operations should be performed within a certified chemical fume hood to minimize the risk of inhalation.[4]

Property Value/Information Source
Molecular Formula C12H14BrNO[5]
Molecular Weight 268.15 g/mol [5]
Appearance Solid (assumed)N/A
Key Structural Feature Brominated (Halogenated) Organic CompoundN/A
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a multi-step process that begins with waste segregation and culminates in collection by a certified hazardous waste management service.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Never mix different classes of chemical waste. For 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, the primary classification is "Halogenated Organic Waste."[4][6]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6][7] This container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[8][9]

  • Rationale: Halogenated organic compounds require specific disposal treatments, typically high-temperature incineration, to break down the carbon-halogen bonds and prevent the formation of toxic byproducts.[6][9] Mixing them with non-halogenated waste contaminates the entire stream, significantly increasing disposal costs and environmental risks.[7][9]

Step 2: Container Labeling and Documentation

Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][10][11]

  • Action: Immediately upon adding waste to the container, update the hazardous waste tag. The tag must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one." Avoid using abbreviations or chemical formulas.[8]

    • An accurate estimation of the quantity added.

    • The date of accumulation.

  • Rationale: Accurate labeling ensures that everyone who handles the waste container is aware of its contents and associated hazards. It also provides a clear record for regulatory compliance and ensures the waste is directed to the appropriate treatment facility.

Step 3: Handling and Storage of Waste Containers

Waste containers must be handled and stored in a manner that minimizes the risk of spills, leaks, and exposure.

  • Action:

    • Keep the waste container closed at all times, except when adding waste.[7][8]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition.[4]

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

  • Rationale: Proper storage prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and reduces the risk of accidental spills. Keeping containers away from ignition sources is a crucial fire safety measure.

Step 4: Disposal of Contaminated Materials

Any materials that come into direct contact with 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one are also considered hazardous waste.

  • Action: Dispose of contaminated items such as gloves, weighing paper, and pipette tips in a designated solid hazardous waste container. This container should also be clearly labeled with the chemical name of the contaminant.

  • Rationale: Cross-contamination is a significant concern in laboratory waste management. Segregating contaminated solid waste prevents the spread of hazardous materials and ensures that these items are also disposed of in a compliant manner.

Step 5: Arranging for Final Disposal

The final step in the disposal process is the collection of the waste by a certified hazardous waste disposal company.

  • Action: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Rationale: Hazardous waste must be transported and disposed of by licensed professionals who are equipped to handle these materials safely and in accordance with all federal, state, and local regulations.[10][11]

Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal Waste Generate Waste: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (solid or in solution) Halogenated_Waste_Container Halogenated Organic Waste Container Waste->Halogenated_Waste_Container  Segregate at source Contaminated_Materials Generate Contaminated Materials (gloves, wipes, etc.) Solid_Waste_Container Contaminated Solid Waste Container Contaminated_Materials->Solid_Waste_Container  Segregate at source EHS_Pickup Arrange Pickup with Environmental Health & Safety (EHS) Halogenated_Waste_Container->EHS_Pickup  Store safely until full Solid_Waste_Container->EHS_Pickup  Store safely until full Incineration High-Temperature Incineration EHS_Pickup->Incineration  Transported by  certified vendor

Caption: Waste disposal workflow for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

Prohibited Disposal Methods

It is imperative to avoid the following improper disposal methods:

  • Do NOT dispose of down the drain: This can lead to the contamination of waterways and may damage plumbing infrastructure.[4][12] Sewage treatment facilities are often not equipped to remove such complex organic molecules.[12]

  • Do NOT dispose of in regular trash: This can expose sanitation workers to hazardous chemicals and lead to environmental contamination through landfill leaching.[12]

  • Do NOT evaporate in the fume hood (for large quantities): While controlled evaporation may be permissible for very small quantities in some institutional protocols, it is not a recommended disposal method for larger amounts as it releases the substance into the atmosphere.[4]

By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible management of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, thereby upholding the principles of laboratory safety and environmental stewardship.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Google Cloud.
  • Medication & Pharmaceutical Waste Disposal Explained.Stericycle.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • Pharmaceutical Waste. (2019, April 2). Department of Toxic Substances Control - CA.gov.
  • Pharmaceutical Waste Guidance.County of San Diego.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Halogenated Solvents in Laboratories.
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  • 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one.
  • Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvent Waste Disposal.Safety & Risk Services, University of British Columbia.
  • Safety Data Sheet: 5-Bromo-3-hydroxy-2-indolinone 95%.Pfaltz & Bauer.
  • Safety Data Sheet: 5-Bromo-1,3-dihydro-2H-indol-2-one.Fisher Scientific.
  • Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane. (2014, June 29). Sigma-Aldrich.
  • Safety Data Sheet: 2-Bromo-2-nitropropane-1,3-diol. (2025, October 7). Sigma-Aldrich.
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A Researcher's Comprehensive Guide to Handling 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The toxicological properties of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one have not been fully investigated.[1] Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance. The recommendations herein are based on the known hazards of similar chemical structures.

Hazard Assessment and Core Safety Directives

Based on analogous compounds such as 5-bromo-3-hydroxy-2-indolinone, the primary hazards associated with this class of chemicals are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion. A thorough hazard assessment of your specific experimental setup is the critical first step before any work begins.[3]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

Protection Type Specific Recommendation Rationale and Key Considerations
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient as they do not protect against splashes.[4][5] Goggles provide a seal around the eyes, and a face shield worn over the goggles is mandatory when there is a significant splash hazard, such as during bulk transfers or reactions under pressure.[4][5] All eye protection must be ANSI Z87.1 compliant.[5]
Hand Protection Double-gloving with a flexible laminate glove (e.g., Silver Shield) worn under a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile or neoprene).Disposable nitrile gloves offer limited protection for incidental contact only and should be removed immediately after a known exposure.[4][6] For chemicals with unknown toxicity, a two-layer glove system provides enhanced protection.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6] Gloves must be inspected for any signs of degradation before use.
Body Protection A flame-resistant laboratory coat.A fully buttoned lab coat protects against splashes and contamination of personal clothing.[5] Flame-resistant material is recommended as a general precaution in a chemical laboratory.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting.[5]
Respiratory Protection All handling should be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust, vapors, or mists.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required, which necessitates enrollment in a respiratory protection program with medical evaluation and fit testing.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline the complete handling lifecycle for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Hazard Assessment Review SOPs & SDS of analogs B 2. Don PPE (Goggles, Face Shield, Lab Coat, Double Gloves) A->B C 3. Prepare Fume Hood Verify airflow, clear workspace B->C D 4. Weighing & Transfer Use anti-static weigh paper/boat C->D Inside Fume Hood E 5. Solubilization/Reaction Add reagents slowly, monitor for exotherms D->E F 6. Post-Reaction Workup Quench carefully within fume hood E->F G 7. Decontaminate Glassware Rinse with appropriate solvent F->G H 8. Segregate Waste Collect as Halogenated Organic Waste G->H I 9. Doff PPE Remove gloves last, wash hands thoroughly H->I

Caption: Workflow for Safe Handling of Brominated Indolone Derivatives.

Step-by-Step Handling Protocol
  • Preparation:

    • Before entering the lab, review this guide and any relevant institutional Standard Operating Procedures (SOPs).

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[1]

    • Don all required PPE as outlined in the table above.

    • Prepare your certified chemical fume hood by ensuring it is clean, uncluttered, and the airflow is verified to be functioning correctly.

  • Handling the Solid Compound:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to avoid inhaling any dust.[1]

    • Use a spatula for transfers. Avoid creating dust clouds.

    • When weighing, use an enclosure or weigh the material in a tared, sealed container if possible.

  • In-Reaction Procedures:

    • When adding the compound to a reaction vessel, do so slowly and carefully.

    • If the reaction is exothermic, have a cooling bath ready.

    • Keep the reaction vessel closed to the extent possible to contain any vapors.

  • Post-Procedure and Decontamination:

    • After the procedure is complete, decontaminate all surfaces and equipment.

    • Carefully rinse all glassware that came into contact with the compound with an appropriate solvent. Collect this rinse as hazardous waste.

Emergency Response Plan

In case of exposure, immediate action is critical.

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention and show the medical personnel this guide or the SDS of a similar compound.
Spill For a small spill within a fume hood, absorb the material with an inert substance like vermiculite or sand.[1] Place the absorbed material into a sealed container for disposal.[7] For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[7]

Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Waste Characterization: 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is a brominated organic compound and must be disposed of as halogenated organic waste .[8]

  • Containerization:

    • Collect all waste, including contaminated solids, solutions, and rinsates, in a designated, properly labeled, and sealed waste container.[7]

    • The container must be compatible with the chemical; bromine compounds can be corrosive to some materials.[7]

  • Labeling and Storage:

    • Clearly label the waste container with "Halogenated Organic Waste" and list all contents.

    • Store the waste container in a secondary containment bin in a designated satellite accumulation area.

  • Final Disposal:

    • Follow all local, state, and federal regulations for hazardous waste disposal.[9] Contact your institution's environmental health and safety department for collection and final disposal procedures. Never pour this chemical down the drain.

By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one, ensuring a safe and productive research environment.

References

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (n.d.). Thomasnet. Retrieved January 17, 2026.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved January 17, 2026.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved January 17, 2026.
  • Laboratory Responsibilities for Personal Protective Equipment. (n.d.). Cornell University Environment, Health and Safety. Retrieved January 17, 2026.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California San Francisco Environment, Health & Safety. Retrieved January 17, 2026.
  • Safety Data Sheet - 5-Bromo-3-hydroxy-2-indolinone 95%. (n.d.). Pfaltz & Bauer. Retrieved January 17, 2026.
  • Darnell, A. J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response. Retrieved January 17, 2026.
  • Safety Data Sheet - 5-Bromoindole. (2009, September 22). Fisher Scientific. Retrieved January 17, 2026.
  • Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane. (2014, June 29). Sigma-Aldrich. Retrieved January 17, 2026.
  • Safety Data Sheet - 5-Bromo-2-indolinone. (n.d.). Fisher Scientific. Retrieved January 17, 2026.
  • Standard Operating Procedure for Bromine. (n.d.). Washington State University Environmental Health & Safety.
  • Bromine water - disposal. (2008, October 20). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved January 17, 2026.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.